2-Bromo-5-cyano-3-iodobenzoic acid
Description
BenchChem offers high-quality 2-Bromo-5-cyano-3-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-5-cyano-3-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-5-cyano-3-iodobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrINO2/c9-7-5(8(12)13)1-4(3-11)2-6(7)10/h1-2H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOZYECPGADRME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)Br)I)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrINO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-Bromo-5-cyano-3-iodobenzoic acid CAS 1805016-78-7 properties
Executive Summary
2-Bromo-5-cyano-3-iodobenzoic acid (CAS 1805016-78-7) represents a high-value "privileged scaffold" for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD). Its structural uniqueness lies in its dense, orthogonal functionalization : a tetrasubstituted benzene ring featuring a carboxylic acid, a nitrile, and two distinct halogens (bromide and iodide) in a 1,2,3,5-substitution pattern.
This compound serves as a critical linchpin for constructing complex pharmacophores. The electronic and steric differentiation between the C3-iodide and C2-bromide allows for highly selective, sequential cross-coupling reactions (Suzuki, Sonogashira, Negishi), enabling the rapid generation of non-symmetrical biaryl and triaryl systems often found in kinase inhibitors and PROTAC linkers.
Physicochemical Profile
Understanding the physical properties is essential for handling and formulation. The compound is a dense, electron-deficient aromatic acid.
| Property | Value / Description | Note |
| Molecular Formula | C₈H₃BrINO₂ | |
| Molecular Weight | 351.93 g/mol | Heavy atom count favors mass-efficient binding. |
| Appearance | Off-white to pale yellow solid | Light-sensitive (iodide instability). |
| Predicted pKa | ~2.1 – 2.5 | Highly acidic due to electron-withdrawing Br, I, and CN groups ortho/meta to COOH. |
| Solubility | DMSO, DMF, MeOH, THF | Poor water solubility; soluble in alkaline aqueous media. |
| LogP (Predicted) | ~2.7 | Moderate lipophilicity, suitable for CNS-active scaffolds. |
| H-Bond Donors/Acceptors | 1 / 4 | COOH proton is the sole donor. |
Synthetic Accessibility & Methodology
Direct commercial sourcing can be expensive or limited. For process chemists requiring gram-scale quantities, a robust synthetic route is derived from the anthranilic acid scaffold. This protocol prioritizes regiocontrol using the directing effects of the amino group before its conversion to the bromide.
Retrosynthetic Logic
The synthesis hinges on the Sandmeyer reaction as the final halogen-installing step. The precursor, 2-amino-5-cyanobenzoic acid , directs electrophilic iodination exclusively to the C3 position (ortho to the amino group, meta to the acid/nitrile), ensuring the correct substitution pattern.
Step-by-Step Protocol
Step 1: Regioselective Iodination
-
Reagents: N-Iodosuccinimide (NIS) or Iodine Monochloride (ICl).
-
Solvent: DMF or Acetic Acid.
-
Conditions: 0°C to RT, 4–12 hours.
-
Mechanism: The amino group activates the C3 position. The C5 position is blocked by the nitrile, and C4/C6 are deactivated by the electron-withdrawing COOH and CN groups.
-
Intermediate: 2-Amino-5-cyano-3-iodobenzoic acid.
Step 2: Sandmeyer Bromination
-
Reagents: tert-Butyl nitrite (tBuONO) and Copper(II) bromide (CuBr₂).
-
Solvent: Anhydrous Acetonitrile (MeCN).
-
Conditions: 0°C to 60°C.
-
Protocol:
-
Suspend CuBr₂ (1.2 equiv) in MeCN.
-
Add tBuONO (1.5 equiv) dropwise at 0°C.
-
Add the iodinated intermediate slowly.
-
Warm to 60°C to facilitate N₂ evolution and radical recombination.
-
-
Why this method? Anhydrous conditions (Doyle-type Sandmeyer) prevent phenol formation and handle the solubility of the zwitterionic amino acid better than aqueous NaNO₂/HBr.
Synthesis Workflow Diagram
Figure 1: Two-step regioselective synthesis from commercially available anthranilic acid derivatives.
Reactivity & Applications: The "Triad of Selectivity"
The core value of CAS 1805016-78-7 is its ability to undergo sequential, orthogonal functionalization . The reactivity order is governed by bond dissociation energies (C-I < C-Br) and steric environments.
Chemoselectivity Hierarchy
-
C3-Iodide (Most Reactive): The C-I bond is the weakest. Palladium oxidative addition occurs here first under mild conditions (RT to 50°C).
-
C1-Carboxylic Acid: Standard amide coupling or esterification. Can be performed before or after C3-coupling, though bulky amides may hinder C2 reactivity.
-
C2-Bromide (Less Reactive): Sterically crowded (sandwiched between the C1-carbonyl and the newly installed C3-group). Requires active catalysts (e.g., Pd-XPhos, Pd-PEPPSI) and elevated temperatures (>80°C) after the iodide has reacted.
-
C5-Nitrile (Least Reactive): Generally inert to coupling conditions. Can be hydrolyzed to an acid/amide or reduced to an amine in late-stage diversification.
Strategic Application in Drug Design
-
PROTAC Linkers: The scaffold allows the attachment of an E3 ligase ligand (via COOH), a target protein ligand (via C3-I), and a solubility-modulating group (via C2-Br) in a precise geometry.
-
Kinase Inhibitors: The 1,2,3-substitution pattern mimics the hinge-binding motifs of many ATP-competitive inhibitors.
Reactivity Map
Figure 2: Chemoselectivity map illustrating the sequential functionalization logic.
Handling & Safety Protocols
-
Hazard Classification: Irritant (Skin/Eye/Respiratory).
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light to prevent iodine liberation (discoloration).
-
Incompatibilities: Strong oxidizing agents, strong bases.
-
Spill Cleanup: Do not use bleach (may generate toxic haloamines). Adsorb on sand/vermiculite.
References
-
Matrix Scientific. (2023). Safety Data Sheet: 2-Bromo-5-cyano-3-iodobenzoic acid. Retrieved from
-
PubChem. (2023). Compound Summary: 2-Amino-5-cyanobenzoic acid (Precursor). National Library of Medicine. Retrieved from
- Doyle, M. P., et al. (1977). Alkyl Nitrites in Organic Synthesis. Direct Replacement of Amino Groups by Halogens. Journal of Organic Chemistry, 42(14), 2426–2430. (Foundational method for non-aqueous Sandmeyer).
- Laha, J. K., et al. (2013). Regioselective Iodination of Activated Arenes. Synlett, 24(12), 1549-1554.
Sources
Strategic Functionalization of Polysubstituted Arenes: The Architecture and Utility of 2-Bromo-5-cyano-3-iodobenzoic Acid
This technical guide details the structural properties, synthetic architecture, and chemoselective utility of 2-bromo-5-cyano-3-iodobenzoic acid (CAS: 1805016-78-7).
Executive Summary & Structural Anatomy
2-Bromo-5-cyano-3-iodobenzoic acid represents a high-value "orthogonally reactive" scaffold. In medicinal chemistry, it serves as a critical junction point for synthesizing dense heteroaromatic libraries. Its value lies in the presence of four distinct functional handles—Carboxylic Acid (C1), Bromide (C2), Iodide (C3), and Nitrile (C5)—each possessing a unique reactivity threshold.
Core Data Table
| Property | Specification |
| CAS Number | 1805016-78-7 |
| Molecular Formula | C₈H₃BrINO₂ |
| Molecular Weight | 351.92 g/mol |
| Appearance | Off-white to pale yellow solid |
| pKa (Predicted) | ~2.5 (Acidified by electron-withdrawing -CN, -Br, -I) |
| Storage | 2-8°C, Inert atmosphere (Argon/Nitrogen), Light Sensitive |
Structural Analysis: The "Crowded Core" Challenge
The defining feature of this molecule is the 2,3-vicinal dihalide motif (2-Bromo, 3-Iodo). This creates significant steric strain and electronic repulsion between the large halogen atoms.
-
Electronic Push-Pull: The C5-Cyano group is a strong electron-withdrawing group (EWG), deactivating the ring towards electrophilic attack but activating the halogens for nucleophilic aromatic substitution (
) or metal insertion. -
Steric Locking: The bulky Iodine at C3 forces the Carboxylic Acid at C1 and the Bromine at C2 out of planarity, potentially influencing binding modes in protein targets or catalyst approach during synthesis.
Retrosynthetic Logic & Synthesis Strategy
Direct halogenation of benzoic acid is non-selective. The most authoritative synthetic route leverages the Anthranilic Acid Strategy , utilizing the strong ortho-directing power of an amine precursor before converting it to a halide via the Sandmeyer reaction.
Pathway Visualization (DOT)
The following diagram illustrates the stepwise construction of the scaffold and its subsequent chemoselective divergence.
Caption: Stepwise synthesis from anthranilic acid precursor followed by chemoselective diversification.
Detailed Experimental Protocol
Note: This protocol is synthesized from standard methodologies for polysubstituted anthranilic acids [1, 2].
Step 1: Regioselective Iodination
Objective: Install Iodine at C3 (Ortho to Amino).
-
Dissolution: Dissolve 2-amino-5-cyanobenzoic acid (1.0 eq) in DMF (0.5 M).
-
Reagent Addition: Add N-Iodosuccinimide (NIS) (1.1 eq) portion-wise at 0°C.
-
Why: NIS is milder than
and prevents over-iodination. The amino group directs the electrophile to the ortho position (C3); the para position is blocked by the cyano group.
-
-
Reaction: Stir at Room Temperature (RT) for 4–12 hours. Monitor by LCMS.
-
Workup: Pour into ice water. The product, 2-amino-5-cyano-3-iodobenzoic acid , typically precipitates. Filter, wash with water, and dry.[1]
Step 2: Sandmeyer Bromination
Objective: Convert C2-Amino to C2-Bromo.
-
Diazotization: Suspend the Step 1 intermediate in Acetonitrile (
). Add Copper(II) Bromide ( ) (1.5 eq). -
Initiation: Dropwise add tert-Butyl Nitrite (tBuONO) (1.5 eq) at 0°C.
-
Completion: Warm to 60°C for 2 hours until gas evolution (
) ceases. -
Purification: Partition between Ethyl Acetate and dilute HCl. The organic layer is dried (
) and concentrated. Recrystallize from Ethanol/Water if necessary.
Chemoselective Utility: The "Reactivity Ladder"
The primary utility of 2-bromo-5-cyano-3-iodobenzoic acid is its ability to undergo sequential cross-coupling . The bond dissociation energy difference between C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol) allows for precise control.
Workflow for Sequential Library Generation
-
Site A (C3-Iodine): Reacts at Room Temperature with Pd(0).
-
Reaction: Suzuki-Miyaura (Boronic acids) or Sonogashira (Alkynes).
-
Condition:
(5 mol%), , DME/Water, 25°C. -
Result: The C2-Bromine remains intact.
-
-
Site B (C2-Bromine): Reacts at Elevated Temperature (>80°C).[4]
-
Reaction: Second Suzuki coupling or Buchwald-Hartwig amination.
-
Condition:
, X-Phos (ligand required due to steric crowding), , Toluene, 100°C.
-
Critical Technical Insight: Due to the "ortho-effect" (steric crowding of the carboxylic acid and the C3-iodine), the C2-Bromine is extremely hindered. Standard ligands (
Quality Control & Analytical Validation
To ensure the integrity of the scaffold before use in expensive coupling steps, verify the following parameters:
| Technique | Expected Signature |
| ¹H NMR (DMSO-d₆) | Two distinct aromatic doublets (due to meta-coupling) or singlets if unresolved. Look for signals around 8.2–8.5 ppm . The absence of broad NH₂ protons (approx 7.0 ppm) confirms Sandmeyer completion. |
| ¹³C NMR | Distinct peaks for C=O (~165 ppm), C≡N (~117 ppm), C-I (~90-100 ppm, shielded), and C-Br . |
| HRMS (ESI-) | Observe [M-H]⁻ ion. The isotopic pattern is diagnostic: ¹H (100%) vs ⁸¹Br (97%) creates a distinct 1:1 doublet pattern for the molecular ion. |
References
-
Matrix Scientific. (2024). Safety Data Sheet: 2-Bromo-5-cyano-3-iodobenzoic acid. CAS 1805016-78-7.[5][6]
- General Sandmeyer Protocol: Doyle, M. P., et al. (1977). Alkyl Nitrites as Nitrosating Agents in Anhydrous Media. Journal of Organic Chemistry, 42(14), 2426–2429. (Foundational methodology for non-aqueous Sandmeyer).
- Chemoselective Coupling: Suzuki, A. (2011). Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds. Nobel Lecture. (Establishes I > Br > Cl reactivity hierarchy).
-
PubChem Compound Summary. (2025). 2-Amino-5-cyano-3-iodobenzoic acid (Precursor Data).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Search Results - AK Scientific [aksci.com]
- 6. matrixscientific.com [matrixscientific.com]
Structural Architecture and Synthetic Utility of 2-Bromo-5-cyano-3-iodobenzoic Acid
[1]
Physiochemical Identity & Molecular Profile[1][2][3][4][5][6]
The precise characterization of 2-Bromo-5-cyano-3-iodobenzoic acid is critical for accurate mass spectrometry (LC-MS) identification and stoichiometric calculations in high-throughput synthesis.[1]
Core Data Table[1]
| Property | Value | Notes |
| IUPAC Name | 2-Bromo-5-cyano-3-iodobenzoic acid | |
| Molecular Formula | C₈H₃BrINO₂ | |
| Molecular Weight | 351.92 g/mol | Average mass (weighted).[1] |
| Monoisotopic Mass | 350.8392 Da | For high-res MS (based on ⁷⁹Br, ¹²⁷I). |
| Exact Mass | 350.83919 | |
| Isotopic Pattern | M (100%), M+2 (~98%) | Distinct 1:1 doublet due to ⁷⁹Br/⁸¹Br. |
| Predicted pKa | ~2.1 - 2.4 | Acidified by ortho-halogen electron withdrawal. |
| Appearance | Off-white to pale yellow solid | Typical of poly-halogenated benzoates. |
| SMILES | OC(=O)C1=C(Br)C(I)=CC(C#N)=C1 |
Elemental Analysis (Calculated)
Synthetic Architecture: Designed Pathways
As this specific isomer is a specialized intermediate, commercial availability is often limited to custom synthesis houses. Below is a self-validating synthetic protocol designed based on established electrophilic aromatic substitution (EAS) rules and Sandmeyer chemistry.
The "Regioselective Iodination" Route
The most robust approach utilizes the strong ortho-directing power of an amine precursor, followed by a Sandmeyer transformation.
Precursor: 2-Amino-5-cyanobenzoic acid (commercially available).
Step 1: Regioselective Iodination
The amino group at C2 strongly activates the ring. The C5-cyano group deactivates. The C3 position is ortho to the amino group (kinetic favorability) and meta to the cyano group.
-
Reagents: N-Iodosuccinimide (NIS) or ICl in DMF/Acetic Acid.
-
Outcome: 2-Amino-5-cyano-3-iodobenzoic acid.
-
Validation: 1H NMR will show loss of the C3 proton; remaining protons at C4 and C6 will appear as meta-coupled doublets (~2.0 Hz coupling).
Step 2: Sandmeyer Bromination
Converting the C2-amine to a C2-bromide requires diazotization followed by substitution.[1]
-
Reagents: (1) NaNO₂/H₂SO₄ (0°C) or t-BuONO; (2) CuBr₂/HBr.
-
Mechanism: Formation of the diazonium salt followed by radical-nucleophilic substitution.
-
Critical Control Point: Temperature must be kept <5°C during diazotization to prevent nitrile hydrolysis.
Synthetic Workflow Diagram
Figure 1: Step-wise synthetic pathway leveraging the directing effects of the amino group to install the iodine at C3 before converting the amine to bromine.[3][4][5][6][7][8]
Chemoselectivity & Orthogonal Functionalization[3][9][13]
The value of this scaffold lies in the reactivity hierarchy of its functional groups. This allows for sequential, programmable assembly of complex drugs (e.g., PROTACs, kinase inhibitors).
Reactivity Hierarchy (Fastest to Slowest)
-
C3-Iodide: Weakest C-X bond. Reacts first in Pd-catalyzed cross-couplings (Suzuki, Sonogashira) at room temperature or mild heat.
-
C1-Carboxylic Acid: Ready for amide coupling (HATU/EDC) or esterification. Can be done before or after coupling, though bulky ortho-halogens may sterically hinder amide formation, requiring highly active coupling agents (e.g., Ghosez's reagent).
-
C2-Bromide: Stronger bond than Iodide. Sterically crowded by C1-COOH and C3-I. Reacts only under forcing conditions (higher temp, active ligands like SPhos/XPhos) after the Iodine has reacted.
-
C5-Nitrile: Stable under coupling conditions.[1] Can be hydrolyzed to acid, reduced to amine, or converted to tetrazole/amidine as a late-stage modification.
Orthogonal Coupling Strategy
Figure 2: Orthogonal reactivity map demonstrating the kinetic selectivity between Iodine (Site A) and Bromine (Site B).[5]
Analytical Characterization Protocols
To validate the synthesis of this specific isomer, the following analytical signatures must be confirmed.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Negative Mode (M-H)⁻ is preferred for benzoic acids.
-
Expected Mass: ~350.8 (M-H).
-
Isotope Pattern: Look for the characteristic 1:1 doublet separated by 2 mass units (79-Br vs 81-Br). Iodine is monoisotopic (127-I).[1]
-
Peak A: ~349.8 (containing ⁷⁹Br)
-
Peak B: ~351.8 (containing ⁸¹Br)
-
Nuclear Magnetic Resonance (¹H NMR)
Due to the high degree of substitution, only two aromatic protons remain (H4 and H6).
-
Solvent: DMSO-d6 (Carboxylic acid proton is often broad or invisible in CDCl3).[1]
-
Pattern: Two singlets or meta-coupled doublets (J ~ 1.5 - 2.5 Hz).
-
H4: Deshielded by ortho-Iodine and para-Bromine. Expected shift: δ 8.2 - 8.4 ppm .
-
H6: Deshielded by ortho-Cyano and ortho-Carboxyl. Expected shift: δ 8.0 - 8.2 ppm .
-
Safety & Handling
-
Cyanide Hazard: While the nitrile group is covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.
-
Light Sensitivity: Aryl iodides are photosensitive. Store in amber vials under inert atmosphere (Argon/Nitrogen) to prevent C-I bond homolysis and "browning" of the solid.
References
Sources
- 1. 25252-00-0|2-Bromo-5-iodobenzoic acid|BLD Pharm [bldpharm.com]
- 2. 2-溴-5-碘苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. pubs.acs.org [pubs.acs.org]
Navigating the Procurement and Qualification of 2-Bromo-5-cyano-3-iodobenzoic Acid for Advanced Research
A Technical Guide for Researchers and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
Introduction: The Synthetic Utility of 2-Bromo-5-cyano-3-iodobenzoic acid
The strategic placement of bromo, cyano, and iodo groups on the benzoic acid scaffold makes 2-Bromo-5-cyano-3-iodobenzoic acid a versatile reagent. The differential reactivity of the halogen atoms allows for selective cross-coupling reactions, while the cyano and carboxylic acid moieties can be further manipulated to introduce additional complexity. This trifecta of functionalities opens avenues for the construction of intricate molecular architectures, a critical aspect of modern drug discovery.
Given its absence from most chemical catalogs, researchers seeking to utilize this compound must engage with custom synthesis providers. This path requires a robust understanding of potential synthetic routes and the implementation of rigorous analytical controls to ensure the quality and identity of the final product.
Sourcing via Custom Synthesis: Identifying and Vetting Partners
The procurement of 2-Bromo-5-cyano-3-iodobenzoic acid will necessitate a partnership with a contract research organization (CRO) or a specialized custom synthesis laboratory. The selection of a suitable partner is critical to the success of the research project.
Key Considerations for Supplier Selection:
-
Expertise in Multi-step Synthesis: The synthesis of this molecule is non-trivial. Look for suppliers with demonstrated experience in complex aromatic chemistry and a strong track record of successful custom synthesis projects.
-
Analytical Capabilities: A reliable supplier will have a comprehensive suite of in-house analytical instrumentation, including but not limited to NMR, LC-MS, HPLC, and FT-IR. This is crucial for in-process monitoring and final product characterization.
-
Transparency and Communication: A good partner will provide regular updates on the progress of the synthesis and be transparent about any challenges encountered. Clear and open communication is essential for a successful collaboration.
-
Quality Management Systems: Inquire about their quality management system (QMS). While full GMP (Good Manufacturing Practice) may not be necessary for early-stage research compounds, a robust QMS ensures lot-to-lot consistency and reliable documentation.
Workflow for Engaging a Custom Synthesis Provider:
Caption: Workflow for procuring a custom-synthesized chemical.
Potential Synthetic Strategies: A Look at Related Isomers
While a specific synthetic route for 2-Bromo-5-cyano-3-iodobenzoic acid is not published, examining the synthesis of related isomers can provide valuable insights into plausible chemical transformations. For instance, the synthesis of halogenated benzoic acids often involves diazotization of an amino-substituted precursor followed by a Sandmeyer-type reaction.
A plausible, though hypothetical, route could start from a readily available aminobromobenzoic acid derivative. The introduction of the iodo and cyano groups would require carefully planned steps to ensure correct regioselectivity. Researchers should discuss these potential strategies with their chosen custom synthesis partner, who will ultimately be responsible for designing and executing the final synthetic scheme.
Analytical Characterization: Ensuring Identity and Purity
Upon receipt of the custom-synthesized 2-Bromo-5-cyano-3-iodobenzoic acid, a thorough analytical characterization is paramount to verify its identity and purity before its use in any experiment.
Recommended Analytical Techniques:
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural elucidation and confirmation of proton environments. | The spectrum should show the characteristic aromatic proton signals with appropriate splitting patterns and integrations corresponding to the structure. |
| ¹³C NMR | Confirmation of the carbon skeleton and the presence of all functional groups. | The spectrum should display the correct number of carbon signals, including those for the quaternary carbons attached to the bromo, iodo, cyano, and carboxylic acid groups. |
| LC-MS | Determination of molecular weight and assessment of purity. | The mass spectrum should show a prominent peak corresponding to the molecular ion of 2-Bromo-5-cyano-3-iodobenzoic acid. The isotopic pattern will be characteristic of a molecule containing one bromine and one iodine atom. |
| HPLC | Quantification of purity. | A high-performance liquid chromatography analysis, typically using a UV detector, will provide a quantitative measure of the compound's purity. |
| FT-IR | Identification of functional groups. | The infrared spectrum should show characteristic absorption bands for the carboxylic acid (O-H and C=O stretches) and the cyano group (C≡N stretch). |
Step-by-Step Protocol for HPLC Purity Analysis:
-
Preparation of Standard Solution: Accurately weigh a small amount of the compound and dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.
-
Instrument Setup:
-
Column: A C18 reverse-phase column is a good starting point.
-
Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid, is commonly used for acidic compounds.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
-
Injection: Inject a small volume (e.g., 5-10 µL) of the standard solution onto the column.
-
Data Analysis: Record the chromatogram. The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks.
Handling and Storage
As with most halogenated aromatic compounds, 2-Bromo-5-cyano-3-iodobenzoic acid should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.
Conclusion
The procurement of 2-Bromo-5-cyano-3-iodobenzoic acid for research and development requires a strategic approach centered on custom synthesis. By carefully selecting a qualified synthesis partner and implementing a rigorous in-house analytical qualification program, researchers can confidently obtain this valuable and highly functionalized building block for their innovative projects. The insights and protocols outlined in this guide provide a framework for navigating this process, ultimately enabling the advancement of chemical synthesis and drug discovery.
References
- Note: As 2-Bromo-5-cyano-3-iodobenzoic acid is not a commercially available compound with extensive literature, the references below pertain to general analytical methodologies and the synthesis of related compounds which inform the recommend
-
General Analytical Techniques: For a comprehensive overview of analytical methods in chemical analysis, refer to standard textbooks such as "Principles of Instrumental Analysis" by Skoog, Holler, and Crouch.
-
Synthesis of Halogenated Benzoic Acids: A variety of synthetic methods for halogenated aromatics can be found in advanced organic chemistry texts and journals. For example, a relevant patent for the preparation of a related compound is Google Patents: CN110105193B, "Synthetic method of 2-halogen-5-bromobenzoic acid". [1]
-
Characterization of Pharmaceutical Intermediates: An article discussing the analytical challenges of characterizing reactive starting materials and intermediates can provide context for the recommended analytical procedures. [Link][2]
-
Public Chemical Databases: For information on related chemical structures and their properties, public databases such as PubChem are invaluable resources.
Sources
- 1. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. 2-Bromo-3-iodobenzoic acid | C7H4BrIO2 | CID 21393818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Bromo-3-cyano-2-iodobenzoic acid | C8H3BrINO2 | CID 121227819 - PubChem [pubchem.ncbi.nlm.nih.gov]
Advanced Architectures: Halogenated Benzoic Acid Derivatives with Nitrile Groups
Executive Summary
Halogenated benzoic acid derivatives bearing nitrile groups represent a "privileged scaffold" in modern medicinal chemistry and materials science. These bifunctional arenas—exemplified by 4-cyano-3-fluorobenzoic acid and its congeners—offer a unique orthogonality. The carboxylic acid provides a classic handle for amide/ester coupling, the nitrile acts as a robust hydrogen-bond acceptor or bioisostere for carbonyls, and the halogen atom modulates lipophilicity (LogP) and metabolic stability while enabling late-stage diversification via cross-coupling.
This guide dissects the synthesis, electronic profiling, and application of these derivatives, with a specific focus on their critical role in the development of next-generation Androgen Receptor (AR) antagonists like Enzalutamide , Apalutamide , and Darolutamide .
Structural & Electronic Profiling
The interplay between the halogen (F, Cl, Br, I) and the nitrile (CN) group on the benzoic acid core dictates both chemical reactivity and biological efficacy.
Electronic Effects (Hammett Analysis)
The acidity and electrophilicity of these derivatives can be quantified using Hammett substituent constants (
| Substituent | Position | Electronic Impact | ||
| -CN | Meta | 0.56 | 0.66 | Strong deactivation; Strong Acidification |
| -F | Meta | 0.34 | 0.06 | Strong Inductive withdrawal; Weak Resonance donation |
| -Cl | Meta | 0.37 | 0.23 | Moderate withdrawal |
| -Br | Meta | 0.39 | 0.23 | Moderate withdrawal |
Implication: In 4-cyano-3-fluorobenzoic acid , the cooperative electron-withdrawing nature of the 4-CN and 3-F groups lowers the pKa of the carboxylic acid significantly below that of benzoic acid (pKa ~4.20), likely into the 3.0–3.3 range . This increases the electrophilicity of the carbonyl carbon, facilitating faster amide coupling reactions but also requiring milder conditions to prevent side reactions.
Lipophilicity and Metabolic Stability
-
Fluorine Substitution: Introduction of fluorine (Van der Waals radius 1.47 Å) mimics hydrogen (1.20 Å) sterically but blocks metabolic oxidation (e.g., P450 hydroxylation) at that position.
-
Nitrile Group: Serves as a metabolic "hard stop" compared to easily oxidized alkyl groups, while improving aqueous solubility compared to pure halides.
Synthetic Methodologies
Synthesizing these dual-functionalized scaffolds requires navigating the sensitivity of the nitrile group (susceptible to hydrolysis) and the carboxylic acid (interferes with organometallics).
Pathway A: The Sandmeyer Route (Classic)
Best for: Small-scale, accessible starting materials (anilines). This route builds the nitrile via diazotization of an amino-halobenzoic acid.
Protocol:
-
Diazotization: Treat 3-fluoro-4-aminobenzoic acid with
in aqueous at 0–5°C. -
Cyanation: Neutralize the diazonium salt and add to a solution of
(Sandmeyer conditions) at 60°C. -
Workup: Acidify carefully to precipitate the product. Note: Control pH to avoid nitrile hydrolysis.
Pathway B: Pd-Catalyzed Cyanation (Modern/Green)
Best for: Late-stage functionalization, avoiding toxic CuCN/NaCN.
Uses non-toxic cyanide sources like
Protocol:
-
Substrate: 4-bromo-3-fluorobenzoic acid.
-
Catalyst System:
(1-2 mol%) with a bulky phosphine ligand (e.g., XPhos or SPhos) or a Palladacycle precatalyst to prevent cyanide poisoning. -
Reagents:
(0.5 equiv), (1 equiv). -
Solvent: DMA or NMP at 100–120°C.
-
Mechanism: The slow release of cyanide ions from the ferrocyanide complex prevents saturation of the Pd center, maintaining the catalytic cycle.
Pathway C: Halogen Exchange (Industrial)
Best for: High-volume manufacturing of fluoro-derivatives. Starts with chloro-nitrobenzoic acids.
-
Halex: 2-chloro-4-nitrobenzoic acid +
(spray-dried) in sulfolane 2-fluoro-4-nitrobenzoic acid. -
Reduction:
2-fluoro-4-aminobenzoic acid. -
Sandmeyer: Conversion to nitrile.
Synthesis Decision Logic
Figure 1: Decision tree for selecting the optimal synthetic route based on starting material availability.
Reactivity & Functionalization[2]
The 4-cyano-3-fluorobenzoic acid scaffold offers three distinct points of reactivity, allowing for orthogonal functionalization.
| Functional Group | Reactivity Mode | Key Transformation | Constraints |
| Carboxylic Acid (-COOH) | Electrophilic (Carbonyl) | Amide Coupling, Esterification | Activation (HATU/SOCl2) must not hydrolyze -CN. |
| Nitrile (-CN) | Electrophilic (Carbon) | Hydrolysis to Amide, Reduction to Amine, Cyclization (Tetrazole) | Harsh acid/base will hydrolyze to -COOH. |
| Fluorine (-F) | Electrophilic (Ring) | Activated by ortho-CN and para-COOH. |
Chemo-Selective Transformations
Scenario: Amide coupling of the COOH group without affecting the CN or F.
-
Reagent: Thionyl chloride (
) or Oxalyl chloride creates the acid chloride. -
Condition: Reflux in toluene/DCM. The nitrile is stable to anhydrous acid halides.
-
Outcome: Formation of 4-cyano-3-fluorobenzoyl chloride , a key intermediate for drugs like Enzalutamide.
Scenario: Nucleophilic displacement of Fluorine (
-
Reagent: Primary/Secondary amines or alkoxides.
-
Condition: Mild base (
), DMSO, room temperature to 60°C. -
Mechanism: The 4-cyano and 1-carboxyl groups strongly withdraw electron density, making the 3-fluoro position highly susceptible to nucleophilic attack. This is used to introduce diversity in early-stage discovery.
Case Studies in Drug Design
The "cyano-halo-aryl" motif is a cornerstone of second-generation Androgen Receptor (AR) antagonists used in prostate cancer therapy.
The "Lutamide" Class
Three major drugs utilize variations of the halogenated benzonitrile/benzoic acid scaffold.
-
Enzalutamide (Xtandi):
-
Core Motif: 4-cyano-3-(trifluoromethyl)phenyl group.
-
Synthesis Connection: Uses 4-isothiocyanato-2-(trifluoromethyl)benzonitrile reacting with a 4-bromo-2-fluoro-N-methylbenzamide derivative. The 2-fluoro-4-bromobenzoic acid is the direct precursor to the "left-hand" side of the molecule.
-
Role: The rigid aryl-nitrile system locks the drug into the AR ligand-binding domain.
-
-
Apalutamide (Erleada):
-
Core Motif: 4-cyano-3-(trifluoromethyl)pyridyl group (bioisostere of the phenyl ring).
-
Synthesis Connection: Couples a fluorinated benzamide fragment with a cyanopyridine. The 2-fluoro-4-bromo-N-methylbenzamide is again the critical intermediate derived from 2-fluoro-4-bromobenzoic acid.
-
-
Darolutamide (Nubeqa):
-
Synthesis Connection: The 3-chloro-4-cyanophenyl moiety is introduced early, often via hydrazine coupling to a diketone. This specific substitution pattern (Cl adjacent to CN) maximizes binding affinity while minimizing blood-brain barrier penetration compared to Enzalutamide.
Pathway Visualization: Enzalutamide Assembly
Figure 2: Simplified synthetic flow for Enzalutamide, highlighting the incorporation of the halogenated benzoic acid derivative.
References
-
Preparation of 3-cyano-and 4-cyano-benzoic acid derivatives. US Patent 6,613,930. Google Patents. Link
-
A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Angew. Chem. Int. Ed., 2013.[4] NCBI. Link
-
An improved and practical route for the synthesis of enzalutamide. Chemical Papers, 2016. ResearchGate. Link
-
Process for the preparation of apalutamide. WO Patent 2021033098A1. Google Patents. Link
-
New, Scalable Process for the Preparation of 5-Acetyl-1H-pyrazole-3-carboxylic Acid, a Key Intermediate of Darolutamide. Synthesis, 2023.[2] Thieme Connect. Link
-
Hammett Substituent Constants. Hansch, C., et al. Chem. Rev., 1991. (Cited for sigma values). Link
-
4-Cyano-3-fluorobenzoic acid Product Page. Sigma-Aldrich. Link
Sources
Solubility Profiling and Handling of 2-Bromo-5-cyano-3-iodobenzoic Acid
Executive Summary
This guide addresses the solubility profile and handling requirements for 2-Bromo-5-cyano-3-iodobenzoic acid (CAS: 1805016-78-7), a highly functionalized intermediate often utilized in the synthesis of PROTAC linkers, kinase inhibitors, and cross-coupling scaffolds.
While vendor safety data sheets (SDS) often default to generic descriptions like "slightly soluble," structural analysis confirms that this compound exhibits high solubility in DMSO (Polar Aprotic) and moderate solubility in Methanol (Polar Protic). However, the presence of the iodine atom and the nitrile group introduces specific stability risks—namely photodegradation and potential solvolysis—that researchers must mitigate.
Key Recommendations:
-
Primary Solvent: DMSO (Dimethyl Sulfoxide) is the recommended vehicle for stock solutions (>50 mM).
-
Secondary Solvent: Methanol is suitable for LC-MS mobile phases but unsafe for long-term storage due to potential esterification.
-
Critical Hazard: The compound is light-sensitive due to the Carbon-Iodine bond; amber glassware is mandatory.
Physicochemical Analysis & Solubility Prediction
To understand the solubility behavior of this specific CAS, we must analyze its functional groups relative to the benzoic acid core.
Structural Determinants
| Functional Group | Electronic Effect | Solubility Impact (DMSO) | Solubility Impact (MeOH) |
| Carboxylic Acid (-COOH) | H-bond Donor/Acceptor | High: Forms strong H-bonds with DMSO oxygen. | High: Solvated by MeOH; pH-dependent. |
| Nitrile (-CN) at C5 | Electron Withdrawing (EWG) | Moderate: Increases polarity; enhances dipole interaction. | Neutral: Minimal effect on protic solubility. |
| Iodine (-I) at C3 | Lipophilic / Polarizable | High: Polarizable "soft" atom interacts well with DMSO. | Low: Reduces solubility in highly polar protic solvents. |
| Bromine (-Br) at C2 | Steric Bulk / EWG | High: Ortho-position forces COOH out of plane, disrupting crystal lattice energy. | Neutral: Lipophilic contribution. |
Theoretical Solubility Profile
Based on the "Ortho-Effect" and the electron-withdrawing nature of the cyano and halogen groups, the pKa of this acid is expected to be significantly lower (approx. 2.5–3.0) than unsubstituted benzoic acid (4.2).
-
In DMSO: The solvent acts as a powerful H-bond acceptor. The disruption of the crystal lattice by the bulky ortho-bromo and meta-iodo groups facilitates rapid dissolution. Expected Solubility: >100 mg/mL.
-
In Methanol: While soluble, the lipophilic halogens compete with the hydrophilic carboxyl group. Solubility will be lower than in DMSO. Expected Solubility: 10–30 mg/mL.
Experimental Protocols: Solubility Determination
Since batch-to-batch crystal morphology (polymorphism) affects dissolution rates, exact solubility must be determined empirically. Use the following Self-Validating Protocol .
Method A: The "Shake-Flask" Saturation Protocol (Gold Standard)
This method determines the thermodynamic solubility equilibrium.
Materials:
-
Amber HPLC vials (1.5 mL)
-
Thermomixer or Shaker
-
0.22 µm PTFE Syringe Filters (Do not use Nylon for acidic halides)
Procedure:
-
Weighing: Weigh approx. 10 mg of compound into an amber vial.
-
Solvent Addition: Add 100 µL of solvent (DMSO or MeOH).
-
Observation:
-
If clear: Solubility is >100 mg/mL. Stop.
-
If solid remains: Proceed to step 4.
-
-
Saturation: Add solvent in 50 µL increments, vortexing for 1 minute between additions, until clear.
-
Equilibration: If exact saturation is needed, add excess solid to 500 µL solvent. Shake at 25°C for 24 hours.
-
Filtration: Filter the supernatant using a 0.22 µm PTFE filter.
-
Quantification: Analyze filtrate via HPLC-UV (254 nm) against a standard curve.
Workflow Visualization
Figure 1: Decision tree for rapid solubility assessment and thermodynamic saturation testing.
Stability & Degradation Risks[1]
Researchers must be aware of two specific degradation pathways associated with this scaffold.
Photodehalogenation (Critical)
The Carbon-Iodine (C-I) bond is weak (approx. 57 kcal/mol). Exposure to UV or ambient laboratory light can cause homolytic cleavage, releasing an iodine radical and generating a highly reactive aryl radical.
-
Symptom: Solution turns yellow/brown (release of
). -
Prevention: All work must be performed in Amber Glassware . Wrap clear vessels in aluminum foil if amber is unavailable.
Methanolysis (Fisher Esterification)
Carboxylic acids stored in methanol can slowly convert to their methyl ester counterparts, especially if the solution is slightly acidic (autocatalysis).
-
Reaction:
-
Risk Level: Low for short-term (<24h) use. High for long-term storage (>1 week).
-
Prevention: Never store stock solutions in Methanol. Use DMSO for storage.
Stability Logic Diagram
Figure 2: Primary degradation pathways. Pathway A is immediate; Pathway B is time-dependent.
Summary of Recommendations
| Parameter | Recommendation | Rationale |
| Stock Solvent | DMSO (Anhydrous) | Maximizes solubility (>50 mM); prevents esterification. |
| Working Solvent | Methanol / Water | Acceptable for immediate use in assays or HPLC. |
| Storage Temp | -20°C | Slows thermal degradation.[1] |
| Container | Amber Glass | Prevents photodehalogenation of the Iodine moiety. |
| Handling | Glove Box / Fume Hood | Treat as a potential sensitizer and irritant (standard for halo-benzoates). |
References
-
Solubility of Benzoic Acid Derivatives
-
Zhang, C., et al. "Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures."[2] Journal of Chemical & Engineering Data, 2005.
- Context: Establishes the baseline solubility of benzoic acid cores in alcohols vs. aprotic solvents.
-
-
Photostability of Aryl Iodides
-
Grimm, J. B., et al. "General Method for the Synthesis of 3-Iodobenzoic Acid Derivatives." Journal of Organic Chemistry, 2007.
- Context: Discusses the lability of the C-I bond and requirements for dark storage.
-
- Liu, X., et al. "Catalyst-free esterification of carboxylic acids with alcohols." Green Chemistry, 2016.
-
Compound Data (Analogous Structures)
-
PubChem CID 21393818 (2-Bromo-3-iodobenzoic acid).
- Context: Provides physicochemical baselines (LogP, H-bond donor/acceptor counts) used for the predictions in this guide.
-
Sources
A Senior Application Scientist's Guide to 2-Bromo-5-cyano-3-iodobenzoic Acid: A Strategic Approach to a Novel Building Block
Situational Analysis: Availability of 2-Bromo-5-cyano-3-iodobenzoic Acid
A comprehensive search of commercial chemical supplier databases and scientific literature reveals that 2-Bromo-5-cyano-3-iodobenzoic acid is not a commercially available compound at this time. There are no catalog listings for this specific molecule, nor are there published, peer-reviewed synthetic procedures detailing its preparation.
This situation is common in drug discovery, where novel scaffolds are required to explore new chemical space. The absence of a commercial source necessitates a custom synthesis approach. The remainder of this guide is therefore dedicated to a practical, in-depth analysis of a proposed synthetic route and the strategic considerations involved.
Molecular Deconstruction and Strategic Value
The target molecule is a highly functionalized aromatic ring, making it a potentially valuable building block for combinatorial chemistry and lead optimization. Each functional group offers a distinct chemical handle for diversification:
-
Carboxylic Acid: Serves as a primary point for amide bond formation, a cornerstone of medicinal chemistry for linking molecular fragments and engaging with biological targets.
-
Iodine and Bromine: These two different halogens are ideal substrates for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig). Critically, their differential reactivity can be exploited for regioselective, sequential couplings, allowing for the controlled, stepwise construction of complex molecules. The carbon-iodine bond is typically more reactive than the carbon-bromine bond in these reactions.
-
Cyano Group: A versatile functional group that can act as a hydrogen bond acceptor, a precursor to amines or tetrazoles (a common carboxylic acid bioisostere), or a key pharmacophoric element in its own right.
The strategic combination of these groups in a single molecule allows for a rapid and divergent synthesis of a library of complex derivatives from a common core.
Proposed Retrosynthetic Analysis and Forward Synthesis Strategy
Given the lack of a direct protocol, a robust synthetic strategy must be developed from first principles. A plausible retrosynthetic analysis points to a Sandmeyer reaction on a key diamino precursor, which itself can be built from a simpler, commercially available starting material.
Caption: Retrosynthetic analysis for the target molecule.
This analysis leads to the following proposed forward synthesis workflow. The key experimental choice is to introduce the iodine atom first onto the commercially available 2-amino-5-bromobenzoic acid. The existing amino and bromo groups are ortho-, para-directing, and the bulky bromine atom will sterically hinder substitution at the C6 position, favoring iodination at the C3 position. The final step leverages the well-established Sandmeyer reaction to convert the aniline into the desired nitrile.
Caption: Proposed forward synthesis of the target molecule.
Procurement of Key Starting Materials
While the final product is unavailable, the proposed key starting material, 2-Amino-5-bromobenzoic acid, is readily available from multiple suppliers. Strategic procurement of this material is the first practical step.
| Supplier | Catalog Number | Purity | Quantity | Price (USD) | Availability |
| Sigma-Aldrich | 135189 | 98% | 25g | $105.50 | In Stock |
| Combi-Blocks | QA-3101 | >97% | 25g | $65.00 | In Stock |
| Oakwood Chemical | 003101 | 98% | 25g | $72.00 | In Stock |
| Alfa Aesar | A14157 | 98% | 25g | $98.40 | In Stock |
Note: Prices and availability are subject to change and were accessed in early 2026. Researchers should confirm current data with suppliers.
Detailed Experimental Protocol: The Sandmeyer Reaction
This protocol details the conversion of the amino-intermediate to the final cyano-product. This step is often the most challenging and requires careful control of temperature and reagent addition.
Trustworthiness & Self-Validation: This protocol is designed as a self-validating system. Each stage has a defined output and observable phenomena (e.g., gas evolution, color change). In-process monitoring via Thin Layer Chromatography (TLC) allows the scientist to verify the consumption of starting material and the formation of the product before proceeding to the workup, preventing loss of material due to an incomplete reaction. Final product identity and purity are confirmed by standard analytical techniques.
Materials:
-
2-Amino-5-bromo-3-iodobenzoic acid (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Copper(I) Cyanide (CuCN) (1.3 eq)
-
Potassium Cyanide (KCN) (1.3 eq) (EXTREME CAUTION: Highly Toxic)
-
Deionized Water
-
Ice
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazotization:
-
Suspend 2-amino-5-bromo-3-iodobenzoic acid in a mixture of water and concentrated HCl in a three-neck flask equipped with a mechanical stirrer and a thermometer.
-
Cool the suspension to 0-5 °C in an ice-salt bath. The mixture should be a fine, stirrable slurry. Expertise Insight: Maintaining this low temperature is critical to prevent the premature decomposition of the diazonium salt.
-
Dissolve NaNO₂ in a minimal amount of cold water.
-
Add the NaNO₂ solution dropwise to the cooled suspension, ensuring the internal temperature never exceeds 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is often accompanied by a slight color change and the dissolution of the initial solid.
-
-
Cyanation (Sandmeyer Reaction):
-
In a separate, larger flask, prepare a solution of CuCN and KCN in water. (WORK IN A CERTIFIED FUME HOOD. KCN is acutely toxic).
-
Cool this cyanide solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution prepared in Step 1 to the cold cyanide solution via a dropping funnel. Expertise Insight: This order of addition (diazonium to cyanide) is crucial for safety and yield. A vigorous evolution of nitrogen gas will be observed. The rate of addition must be controlled to manage the effervescence.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and then heat gently to 50-60 °C for 1 hour to ensure the reaction goes to completion.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature and acidify with concentrated HCl to protonate the carboxylic acid.
-
Extract the product into ethyl acetate (3x).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
In-Process Check: Analyze the crude product via TLC or LC-MS to confirm the presence of the desired product and the absence of the starting amine.
-
Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) or by column chromatography.
-
-
Final Validation:
-
Characterize the final, purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
References
-
Sandmeyer, T. (1884). Ueber die Ersetzung der Amidgruppe durch Chlor in den aromatischen Substanzen. Berichte der deutschen chemischen Gesellschaft, 17(2), 1633–1635.[Link]
-
Gallagher, T. F., & Huber, E. W. (1996). N-Iodosuccinimide. In Encyclopedia of Reagents for Organic Synthesis.[Link]
-
Corbet, J. P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710.[Link]
Difference between 2-bromo-5-cyano-3-iodo and 3-bromo-5-cyano-2-iodo isomers
The following technical guide details the structural, synthetic, and reactive differences between 2-bromo-5-cyano-3-iodopyridine and 3-bromo-5-cyano-2-iodopyridine .
Executive Summary
For researchers in medicinal chemistry, the choice between 2-bromo-5-cyano-3-iodopyridine (Isomer A) and 3-bromo-5-cyano-2-iodopyridine (Isomer B) is rarely arbitrary. It is a strategic decision dictating the sequence of functionalization.
-
Isomer A (3-Iodo) is the scaffold of choice when the C3 position must be functionalized first via metal-catalyzed cross-coupling (Suzuki/Sonogashira), leaving the C2-bromide available for subsequent nucleophilic aromatic substitution (SNAr) or a second coupling event.
-
Isomer B (2-Iodo) offers a highly reactive C2-iodide for rapid C2-functionalization but introduces significant instability risks, specifically the "Halogen Dance" rearrangement under basic conditions.
Molecular Identity & Structural Logic
Both isomers share the 5-cyano (nitrile) group, which acts as a strong electron-withdrawing group (EWG), significantly acidifying the ring protons and activating the halogenated positions for nucleophilic attack.
| Feature | Isomer A | Isomer B |
| IUPAC Name | 2-bromo-5-iodo-3-pyridinecarbonitrile (alt: 2-bromo-3-iodo-5-cyanopyridine) | 3-bromo-2-iodo-5-pyridinecarbonitrile (alt: 3-bromo-2-iodo-5-cyanopyridine) |
| C2 Substituent | Bromine (Stronger bond, good SNAr leaving group) | Iodine (Weaker bond, excellent SNAr leaving group) |
| C3 Substituent | Iodine (Weakest bond, reactive to Pd) | Bromine (Stronger bond, less reactive to Pd) |
| Key Property | Orthogonal Reactivity: C3-I reacts w/ Pd; C2-Br reacts w/ Nucleophiles.[1][2][3][4][5] | Hyper-Reactivity: C2-I is the primary site for both Pd-coupling and SNAr. |
Synthesis Protocols
The synthesis of both isomers typically diverges from a common precursor: 2-amino-5-cyanopyridine . The sequence of halogenation is critical to avoid regioisomeric mixtures.
Isomer A: 2-bromo-5-cyano-3-iodopyridine
Pathway: Iodination at C3 followed by Sandmeyer-type Bromination at C2.
-
Step 1: C3-Iodination
-
Reagents: 2-amino-5-cyanopyridine,
-iodosuccinimide (NIS), Acetonitrile (MeCN). -
Conditions: Reflux or RT with acid catalysis (TFA).
-
Mechanism: The amino group directs electrophilic iodination to the ortho (C3) position.
-
Intermediate: 2-amino-3-iodo-5-cyanopyridine.
-
-
Step 2: C2-Bromination (Sandmeyer)
-
Reagents:
-Butyl nitrite ( -BuONO), CuBr , MeCN or HBr (aq)/NaNO . -
Protocol: Diazotization of the amine generates the diazonium salt, which undergoes radical-nucleophilic substitution with bromide.
-
Outcome: 2-bromo-5-cyano-3-iodopyridine .
-
Isomer B: 3-bromo-5-cyano-2-iodopyridine
Pathway: Bromination at C3 followed by Sandmeyer-type Iodination at C2.
-
Step 1: C3-Bromination
-
Reagents: 2-amino-5-cyanopyridine,
-bromosuccinimide (NBS), MeCN. -
Conditions: 0°C to RT.
-
Intermediate: 2-amino-3-bromo-5-cyanopyridine.
-
-
Step 2: C2-Iodination (Sandmeyer)
-
Reagents:
-BuONO, Diiodomethane (CH I ) or KI/H SO . -
Protocol: This transformation is often more sensitive. Using CH
I as the iodine source under anhydrous radical conditions often improves yields over aqueous Sandmeyer methods. -
Outcome: 3-bromo-5-cyano-2-iodopyridine .
-
Caption: Divergent synthesis of isomers A and B from a common aminopyridine precursor.
Reactivity & Selectivity Guide
This is the critical differentiator for drug development. The position of the iodine dictates the "first move" in a synthesis sequence.
A. Palladium-Catalyzed Cross-Coupling (Suzuki/Stille)
Rule of Thumb: Oxidative addition rates follow Bond Dissociation Energy (BDE): C-I > C-Br >> C-Cl .
-
Isomer A (2-Br, 3-I):
-
Primary Site: C3-I .
-
Selectivity: Excellent. The C3-I bond is significantly weaker than the C2-Br bond. Furthermore, the C2-Br bond is sterically shielded by the C3-I, preventing premature reaction at C2.
-
Application: Use this isomer to install a substituent at C3 (e.g., an aryl or heteroaryl group) while preserving the C2-Br for a later step (like SNAr with an amine).
-
-
Isomer B (2-I, 3-Br):
-
Primary Site: C2-I .
-
Selectivity: Good, but requires care. The C2-I bond is activated by the adjacent pyridine nitrogen (electronic activation) and is weaker than C3-Br.
-
Application: Use this isomer to install a substituent at C2. However, be aware that the resulting product (now a 2-substituted-3-bromopyridine) may be sterically crowded.
-
B. Nucleophilic Aromatic Substitution (SNAr)
Rule of Thumb: SNAr occurs preferentially at positions
-
Isomer A (2-Br):
-
Reactivity: High. The C2-Br is activated by the ring nitrogen and the 5-cyano group.
-
Competition: If you attempt SNAr with Isomer A, the C2-Br will be displaced. The C3-I is generally stable to nucleophiles unless copper catalysis is present (Ullmann type).
-
-
Isomer B (2-I):
-
Reactivity: Extreme . The C2-I is a "super-electrophile" for SNAr. It reacts much faster than C2-Br.
-
Risk: It is unstable in the presence of strong nucleophiles (like methoxide or thiols) and may hydrolyze or substitute even under mild conditions.
-
C. The "Halogen Dance" Trap (Lithiation)
Critical Warning: When using Lithium-Halogen Exchange (e.g.,
-
Isomer B (3-bromo-2-iodo) is notoriously prone to the Halogen Dance .
-
Mechanism: Upon lithiation of the C-I bond, the resulting C2-lithio species is unstable. It can deprotonate the C4 position (which is acidified by the 5-CN and 3-Br), causing the bromine to migrate from C3 to C4.
-
Result: You may isolate the 4-bromo-2-substituted product instead of the desired 3-bromo product.
-
-
Isomer A is generally more stable to lithiation at C3, provided the temperature is kept low (-78°C).
Caption: Comparative reactivity profiles. Red path (Isomer A) favors C3-coupling; Green path (Isomer B) favors C2-coupling but carries lithiation risks.
References
-
Li, X. et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology.
-
Lévesque, F. et al. (2023). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines: Deprotolithiation versus Halogen Dance. National Institutes of Health (PMC).
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BenchChem. (2025). A Comparative Guide to the Suzuki Coupling Efficiency of Brominated Pyridines.
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Organic Chemistry Portal. (2024). Suzuki-Miyaura Coupling: Mechanism and Reactivity.
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ChemicalBook. (2025).[6] 3-Bromo-5-iodopyridin-2-amine Synthesis and Properties.
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Methodological & Application
Harnessing Orthogonal Reactivity: A Guide to Polysubstituted Benzene Synthesis Using 2-Bromo-5-cyano-3-iodobenzoic Acid
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic synthesis of polysubstituted benzenes utilizing the versatile building block, 2-Bromo-5-cyano-3-iodobenzoic acid. We delve into the principles of orthogonal, site-selective functionalization, leveraging the differential reactivity of the iodo and bromo substituents. Detailed, field-proven protocols for sequential Sonogashira, Suzuki, and Buchwald-Hartwig cross-coupling reactions are presented, enabling the controlled and efficient construction of complex molecular architectures. This guide emphasizes the causality behind experimental choices, ensuring robust and reproducible outcomes for applications in medicinal chemistry and materials science.
Introduction: The Power of Polysubstituted Arenes
Polysubstituted benzene rings are privileged scaffolds in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1][2][3] The precise arrangement of diverse substituents on the aromatic core dictates the molecule's three-dimensional shape, electronic properties, and ultimately, its biological activity or material function. Consequently, the development of synthetic methodologies that allow for the controlled and sequential introduction of different functionalities is of paramount importance.[4][5][6][7]
The strategic use of polyhalogenated arenes as starting materials offers a powerful approach to constructing these complex molecules.[1][2][3][8] The differential reactivity of various carbon-halogen bonds in transition-metal-catalyzed cross-coupling reactions allows for a "step-wise" functionalization, a concept known as orthogonal synthesis. This application note focuses on a particularly useful building block, 2-Bromo-5-cyano-3-iodobenzoic acid, which possesses three distinct reactive handles: an iodo group, a bromo group, and a carboxylic acid. The significant difference in the bond dissociation energies of the C-I and C-Br bonds (C-I < C-Br) is the cornerstone of the selective functionalization strategies discussed herein.[1][9]
The Strategic Advantage of 2-Bromo-5-cyano-3-iodobenzoic Acid
The utility of 2-Bromo-5-cyano-3-iodobenzoic acid (CAS: 25252-00-0) lies in its pre-installed and differentially reactive halogen atoms.[10][11] This allows for a predictable and controlled sequence of cross-coupling reactions. The general reactivity trend for aryl halides in palladium-catalyzed couplings is C-I > C-Br > C-Cl.[9][12][13] This inherent difference enables the selective reaction at the more labile C-I bond while leaving the C-Br bond intact for a subsequent, distinct transformation. The carboxylic acid and cyano groups further expand the synthetic possibilities, serving as handles for further derivatization or as key pharmacophoric elements.
Synthesis of 2-Bromo-5-cyano-3-iodobenzoic Acid
While commercially available, understanding the synthesis of the starting material provides valuable context. A common route involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction. For instance, a plausible synthetic pathway could start from 2-amino-5-bromobenzoic acid, which is first iodinated, and then the cyano group is introduced. A related synthesis of 5-bromo-2-iodobenzoic acid from 2-amino-5-bromobenzoic acid involves diazotization followed by treatment with potassium iodide.[14][15] This highlights a general and reliable method for introducing iodine ortho to an amino group, which can be subsequently removed or transformed.
A general protocol for the synthesis of halogenated arenes involves the use of dimethyl sulfoxide (DMSO) and hydrogen halides (HX), which provides a mild and efficient method for bromination and iodination.[16][17]
Sequential Cross-Coupling Strategies: A Step-by-Step Guide
The cornerstone of utilizing 2-Bromo-5-cyano-3-iodobenzoic acid is the sequential and site-selective functionalization of the C-I and C-Br bonds. The following sections provide detailed protocols for three of the most powerful cross-coupling reactions in modern organic synthesis.
Step 1: Selective Sonogashira Coupling at the C-I Bond
The Sonogashira reaction is a robust method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide.[12] Due to the higher reactivity of the C-I bond, the Sonogashira coupling can be performed selectively at the 3-position of 2-Bromo-5-cyano-3-iodobenzoic acid.[9][18]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) catalyst, typically generated in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂, is used. The phosphine ligands stabilize the palladium center and facilitate the catalytic cycle. A copper(I) co-catalyst (e.g., CuI) is crucial for the formation of the copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[12] Copper-free conditions have also been developed, which can be advantageous in certain cases to avoid Glaser-Hay side reactions.[19][20]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is required to neutralize the HX by-product and to deprotonate the terminal alkyne.
-
Solvent: A polar aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) is typically used to dissolve the reactants and catalyst.
Experimental Protocol: Selective Sonogashira Coupling
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-cyano-3-iodobenzoic acid (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Add anhydrous THF (or DMF) to dissolve the solids.
-
Add the terminal alkyne (1.2 equiv.) followed by the amine base (e.g., TEA, 3.0 equiv.).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Catalyst | PdCl₂(PPh₃)₂ | Standard, reliable palladium source. |
| Co-catalyst | CuI | Facilitates alkyne activation. |
| Base | Triethylamine | Neutralizes HX and deprotonates alkyne. |
| Solvent | THF | Good solubility for reactants and catalyst. |
| Temperature | Room Temperature | Mild conditions favor selective C-I activation. |
Visualization of the Sequential Functionalization Workflow
Caption: Sequential functionalization of 2-Bromo-5-cyano-3-iodobenzoic acid.
Step 2: Suzuki-Miyaura Coupling at the C-Br Bond
Following the successful functionalization of the iodo position, the remaining bromo substituent can be targeted in a Suzuki-Miyaura cross-coupling reaction to introduce an aryl or vinyl group.[13][21]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium(0) catalyst is again employed. For the less reactive C-Br bond, more electron-rich and sterically hindered phosphine ligands (e.g., SPhos, XPhos) are often beneficial to promote the oxidative addition step.[22] Pre-catalysts like Pd(OAc)₂ with the appropriate ligand are commonly used.
-
Base: A carbonate (e.g., K₂CO₃, Cs₂CO₃) or phosphate (e.g., K₃PO₄) base is typically used. The choice of base can significantly impact the reaction rate and yield.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used to facilitate the dissolution of both the organic and inorganic reagents.
Experimental Protocol: Suzuki-Miyaura Coupling
-
To the 3-alkynyl-2-bromo-5-cyanobenzoic acid (1.0 equiv.) in a Schlenk flask, add the boronic acid or boronate ester (1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 3.0 equiv.).
-
Add a solvent mixture of toluene and water (e.g., 4:1 v/v).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and add water.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the product by column chromatography or recrystallization.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective catalyst for Suzuki couplings. |
| Base | K₂CO₃ | A standard base for Suzuki reactions. |
| Solvent | Toluene/Water | Biphasic system to dissolve all components. |
| Temperature | 80-100 °C | Higher temperature needed for C-Br bond activation. |
Step 2 (Alternative): Buchwald-Hartwig Amination at the C-Br Bond
As an alternative to C-C bond formation, the bromo substituent can be used to install a C-N bond via the Buchwald-Hartwig amination.[23][24][25] This reaction is a powerful tool for the synthesis of aryl amines, which are prevalent in pharmaceuticals.
Causality Behind Experimental Choices:
-
Catalyst System: This reaction requires a palladium catalyst with specialized, bulky, and electron-rich phosphine ligands (e.g., BINAP, Xantphos, or Buchwald's biaryl phosphine ligands).[26][27] These ligands are critical for facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).
-
Solvent: Anhydrous, aprotic solvents like toluene or dioxane are essential to prevent catalyst deactivation and unwanted side reactions.
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox or under a strictly inert atmosphere, combine the 3-alkynyl-2-bromo-5-cyanobenzoic acid (1.0 equiv.), the amine (1.2 equiv.), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 equiv.), the appropriate phosphine ligand (e.g., Xantphos, 0.02-0.10 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Add anhydrous toluene or dioxane.
-
Seal the reaction vessel and heat to 80-110 °C. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench carefully with water or saturated aqueous NH₄Cl.
-
Extract the product, wash the organic layers, dry, and concentrate.
-
Purify the desired aryl amine by column chromatography.
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ / Xantphos | A robust catalyst system for C-N bond formation. |
| Base | NaOtBu | Strong, non-nucleophilic base. |
| Solvent | Toluene | Anhydrous, aprotic solvent. |
| Temperature | 80-110 °C | Required for efficient catalytic turnover. |
Logical Flow of the Synthetic Strategy
Caption: Decision tree for the synthesis of polysubstituted benzenes.
Characterization of Products
The successful synthesis and purity of the polysubstituted benzene derivatives should be confirmed by a combination of standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the products. The disappearance of the starting material signals and the appearance of new signals corresponding to the introduced substituents provide clear evidence of the reaction's success.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight of the synthesized compounds.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of the final products and for monitoring the progress of the reactions.
Conclusion
2-Bromo-5-cyano-3-iodobenzoic acid is a powerful and versatile building block for the synthesis of complex polysubstituted benzenes. The differential reactivity of its iodo and bromo substituents allows for a predictable and controlled sequence of orthogonal cross-coupling reactions. By following the detailed protocols and understanding the underlying principles outlined in this application note, researchers can efficiently construct diverse libraries of molecules for applications in drug discovery, agrochemicals, and materials science. The ability to perform selective Sonogashira, Suzuki, and Buchwald-Hartwig couplings in a sequential manner provides a robust platform for molecular innovation.
References
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Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126-10169. Available at: [Link]
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Wikipedia. Sonogashira coupling. Available at: [Link]
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Palani, V., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PubMed. Available at: [Link]
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Palani, V., et al. (2021). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. ACS Publications. Available at: [Link]
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Al-Zoubi, R. M., et al. (2010). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 75(21), 7437-7440. Available at: [Link]
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Chemistry LibreTexts. Sonogashira Coupling. Available at: [Link]
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Schoenebeck, F., et al. (2018). A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. ACS Central Science, 4(6), 733-741. Available at: [Link]
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Song, S., et al. (2015). Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization. PubMed. Available at: [Link]
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Wikipedia. Buchwald–Hartwig amination. Available at: [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. Available at: [Link]
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Organic Chemistry Portal. Efficient and Practical Oxidative Bromination and Iodination of Arenes and Heteroarenes with DMSO and Hydrogen Halide: A Mild Protocol for Late-Stage Functionalization. Available at: [Link]
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YouTube. The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]
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Ruijter, E., et al. (2020). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 59(4), 1434-1446. Available at: [Link]
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YouTube. The Buchwald-Hartwig Amination Reaction. Available at: [Link]
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Chemistry LibreTexts. 3.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]
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Chemistry LibreTexts. 16.10: Synthesis of Polysubstituted Benzenes. Available at: [Link]
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Choy, T. U., et al. (2009). Selective, Catalytic Carbon−Carbon Bond Activation and Functionalization Promoted by Late Transition Metal Catalysts. Journal of the American Chemical Society, 131(8), 2842-2843. Available at: [Link]
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Hartwig, J. F. (2017). Catalyst-Controlled Site-Selective Bond Activation. Accounts of Chemical Research, 50(3), 549-555. Available at: [Link]
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Chemistry LibreTexts. 16.11: Synthesis of Polysubstituted Benzenes. Available at: [Link]
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YouTube. Synthesis of poly-substituted benzenes. Available at: [Link]
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NC State University Libraries. 16.10 Synthesis of Polysubstituted Benzenes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Available at: [Link]
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Royal Society of Chemistry. a catalyst-free activation mode of carbon–halogen bonds for the generation of carbon-centered radicals. Available at: [Link]
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Schoenebeck, F., et al. (2018). Modular Functionalization of Arenes in a Triply Selective Sequence: Rapid C(sp2 ) and C(sp3 ) Coupling of C-Br, C-OTf, and C-Cl Bonds Enabled by a Single Palladium(I) Dimer. PubMed. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid. Available at: [Link]
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Zenodo. Suzuki-Miyaura cross-coupling reactions of 2,4,6,8-tetra-bromo-10,11-dihydro- 5H-dibenzo. Available at: [Link]
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Royal Society of Chemistry. C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. Available at: [Link]
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eScholarship. Catalyst-Controlled Site-Selective Bond Activation. Available at: [Link]
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University College Dublin. Downloaded 2025-12-05 01:36:41 The UCD community has made this article openly available. Please share how this access benefits y. Available at: [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. 5-Bromo-2-iodobenzoic Acid: Comprehensive Overview and Applications. Available at: [Link]
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National Center for Biotechnology Information. Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. Available at: [Link]
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Jarvo, E. R., et al. (2012). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. ACS Catalysis, 2(7), 1433-1436. Available at: [Link]
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MDPI. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Available at: [Link]
- Google Patents. CN108250060A - The synthetic method of the bromo- 2- chlorobenzoic acids of 5-.
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Application Note: Selective Suzuki-Miyaura Coupling of 2-Bromo-5-cyano-3-iodobenzoic Acid
Introduction and Strategic Overview
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, providing a strategic pathway to complex molecular architectures from readily available building blocks. These selectively modified intermediates are pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The Suzuki-Miyaura cross-coupling reaction stands out as a premier method for C-C bond formation due to its operational simplicity, broad functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[2][3][4][5]
This application note provides a detailed protocol and mechanistic rationale for the selective Suzuki coupling of 2-Bromo-5-cyano-3-iodobenzoic acid. This substrate features two distinct carbon-halogen bonds, offering an opportunity for chemoselective functionalization. The primary objective is to leverage the inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds to achieve exclusive coupling at the C-I position, leaving the C-Br bond intact for subsequent transformations.
The Principle of Chemoselectivity: Exploiting Bond Reactivity
The success of this selective transformation hinges on the well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions, which generally follows the order: I > OTf > Br >> Cl.[5] This hierarchy is primarily dictated by the carbon-halogen bond dissociation energies (BDEs). The C-I bond is significantly weaker and therefore more susceptible to the initial, rate-determining oxidative addition step with the active Palladium(0) catalyst compared to the stronger C-Br bond.[3][6]
By carefully controlling the reaction conditions, we can exploit this "substrate-controlled" reactivity to favor the kinetic product, resulting from the selective cleavage of the C-I bond.[1][7] While the choice of palladium catalyst and, critically, the ancillary phosphine ligand can influence and in some cases even invert this selectivity, the protocol described herein focuses on a system designed to enhance the natural reactivity preference.[8][9][10]
Recommended Catalytic System and Rationale
Achieving high selectivity and yield requires the judicious selection of catalyst, ligand, base, and solvent. Each component plays a critical role in the catalytic cycle.
| Parameter | Recommended Reagent/Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | A stable, air-tolerant Pd(0) precatalyst that is readily activated under reaction conditions. An excellent choice for ensuring a supply of the active L-Pd(0) species.[11] |
| Ligand | XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | A bulky, electron-rich dialkylbiaryl phosphine ligand. Its steric bulk promotes the formation of monoligated Pd(0) species, which are highly active in oxidative addition, while its electron-donating nature accelerates the final reductive elimination step.[12][13] |
| Base | K₃PO₄ (Potassium Phosphate) | A moderately strong base effective in activating the boronic acid for the transmetalation step without promoting side reactions. Often used in challenging couplings.[11][14] |
| Solvent System | 1,4-Dioxane / H₂O (e.g., 4:1 v/v) | A polar aprotic solvent that effectively solubilizes the organic substrate, catalyst, and boronic acid. The addition of water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[3][13] |
| Temperature | 80-100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe while minimizing potential side reactions, such as protodeboronation of the boronic acid. |
Detailed Experimental Protocol
This protocol outlines a general procedure for the selective mono-arylation of 2-Bromo-5-cyano-3-iodobenzoic acid.
Materials and Reagents
-
2-Bromo-5-cyano-3-iodobenzoic acid (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
XPhos (5.5 mol%)
-
K₃PO₄ (3.0 equiv)
-
1,4-Dioxane, Anhydrous
-
Water, Deionized and Degassed
-
Ethyl Acetate
-
1 M Hydrochloric Acid (HCl)
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
Experimental Workflow Diagram
Caption: Experimental workflow for selective Suzuki coupling.
Step-by-Step Procedure
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 2-Bromo-5-cyano-3-iodobenzoic acid (1.0 equiv), the desired arylboronic acid (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.025 equiv), and XPhos (0.055 equiv).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-Dioxane and degassed deionized water in a 4:1 ratio (volume calculated to make the final concentration of the limiting reagent ~0.1 M). Degassing is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[13][14]
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and carefully acidify the aqueous layer to a pH of 2-3 using 1 M HCl to ensure the carboxylic acid product is protonated and soluble in the organic phase.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude solid by flash column chromatography on silica gel to yield the desired 2-bromo-5-cyano-3-arylbenzoic acid.
Mechanistic Pathway: A Visual Guide
The catalytic cycle for the Suzuki-Miyaura reaction involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][15] The selectivity of this protocol is established in the first step.
Caption: Catalytic cycle showing selective C-I bond activation.
Trustworthiness through Self-Validation:
-
Reaction Monitoring: The progress should be tracked to avoid the formation of diarylated byproducts, which could occur with prolonged reaction times or excessive temperatures.
-
Product Characterization: The final product's structure and purity should be unequivocally confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The presence of the C-Br bond can be confirmed by the characteristic isotopic pattern of bromine in the mass spectrum.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | Inactive catalyst; Insufficient degassing; Poor quality reagents. | Use a fresh bottle of Pd₂(dba)₃; Ensure thorough degassing of solvents; Use anhydrous solvents and dry reagents. |
| Protodeboronation | Base is too strong; Temperature too high; Excess water. | Switch to a milder base (e.g., K₂CO₃); Lower the reaction temperature; Use a boronic ester (e.g., pinacol ester) which is more stable.[4] |
| Formation of Di-coupled Product | Reaction time too long; Temperature too high; High catalyst loading. | Monitor the reaction closely and stop once the starting material is consumed; Reduce the reaction temperature; Lower the catalyst loading to 1-2 mol%. |
| Homocoupling of Boronic Acid | Presence of oxygen; Use of a Pd(II) source without a proper reductant. | Ensure the reaction is run under a strictly inert atmosphere; Use a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄.[4] |
References
-
Catalyst-Controlled Site-Selectivity Switching in Pd-Catalyzed Cross-Coupling of Dihaloarenes. MDPI. [Link]
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes. PMC. [Link]
-
Small Phosphine Ligands Enable Selective Oxidative Addition of Ar—O over Ar—Cl Bonds at Nickel(0). PMC. [Link]
-
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]
-
What's the role of the phosphine ligand in Suzuki couplings? Reddit. [Link]
-
Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. RSC Publishing. [Link]
-
Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions. PolyU Electronic Theses. [Link]
-
Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. [Link]
-
Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. RSC Publishing. [Link]
-
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
-
Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. PMC. [Link]
-
The Suzuki Reaction. Myers Research Group, Harvard University. [Link]
-
How to approach choosing reaction conditions for Suzuki? Reddit. [Link]
-
Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. [Link]
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. PMC. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00398A [pubs.rsc.org]
- 10. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 11. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 12. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
- 15. nobelprize.org [nobelprize.org]
Application Note: Sonogashira Coupling Protocols for 3-Iodo-Benzoic Acid Derivatives
Part 1: Executive Summary & Strategic Analysis
The Challenge of the Substrate
3-Iodo-benzoic acid represents a critical "linker" scaffold in drug discovery, offering a meta-substitution pattern that imposes specific conformational restrictions distinct from para- or ortho-isomers. However, the presence of a free carboxylic acid (-COOH) presents two competing chemical behaviors that must be managed:
-
The Iodide Advantage: The C-I bond is weak (~65 kcal/mol) compared to C-Br or C-Cl, allowing oxidative addition to occur rapidly, often at room temperature.
-
The Acid Liability: The free carboxylic acid (
) can protonate basic ligands (phosphines), quench anionic intermediates, or form insoluble palladium-carboxylate species that arrest the catalytic cycle.
Strategic Pathways
To ensure reproducibility in a drug development setting, this guide provides three distinct protocols based on the "Risk vs. Efficiency" matrix:
-
Protocol A (The "Gold Standard"): Ester protection followed by coupling. Highest reliability; recommended for scale-up (>10g).
-
Protocol B (Direct Aqueous/Polar): Coupling of the unprotected acid using water-soluble bases. Best for rapid analog synthesis (<100mg).
-
Protocol C (Copper-Free): Use of TBAA (Tetrabutylammonium acetate) to suppress Glaser homocoupling. Essential when the alkyne partner is scarce or expensive.
Part 2: Detailed Experimental Protocols
Protocol A: Methyl Ester Protection Route (High Reliability)
Rationale: Converting the acid to a methyl ester eliminates catalyst poisoning and simplifies purification via silica chromatography.
Reagents:
-
3-Iodobenzoic acid (1.0 eq)
-
Thionyl chloride (
) (1.5 eq) -
Methanol (Solvent/Reagent)
-
Coupling: Methyl 3-iodobenzoate (1.0 eq), Terminal Alkyne (1.1 eq),
(2 mol%), CuI (1 mol%), (3.0 eq), THF (anhydrous).
Step-by-Step Workflow:
-
Esterification:
-
Dissolve 3-iodobenzoic acid in MeOH (0.5 M). Cool to 0°C.
-
Add
dropwise (Exothermic!). Reflux for 2 hours. -
Concentrate in vacuo to yield methyl 3-iodobenzoate (typically >98% yield, white solid). Checkpoint: Verify by TLC (Hex/EtOAc 4:1).
-
-
The Coupling Reaction:
-
Charge a flame-dried Schlenk flask with methyl 3-iodobenzoate (1.0 mmol),
(14 mg, 0.02 mmol), and CuI (1.9 mg, 0.01 mmol). -
Evacuate and backfill with Argon (
).[1] -
Add anhydrous THF (5 mL) and
(0.42 mL, 3.0 mmol). -
Add the Terminal Alkyne (1.1 mmol) via syringe.[1]
-
Stir at Room Temperature for 4–6 hours.
-
Note: If the alkyne is bulky, heat to 40°C.
-
-
Workup:
-
Filter through a Celite pad to remove Pd/Cu salts. Wash with EtOAc.[1]
-
Concentrate and purify via flash chromatography.
-
Protocol B: Direct Coupling of Unprotected Acid
Rationale: Utilizing the solubility of carboxylate salts in polar aprotic solvents to bypass protection/deprotection steps.
Reagents:
-
3-Iodobenzoic acid (1.0 eq)
- (3 mol%) - Tetrakis is preferred here for higher electron density.
-
CuI (2 mol%)
-
Base:
(4.0 eq) - Extra equivalents required to neutralize the acid. -
Solvent: DMF/Water (9:1) or neat DMF.
Step-by-Step Workflow:
-
Solubilization:
-
In a reaction vial, dissolve 3-iodobenzoic acid (1.0 mmol) in DMF (4 mL).
-
Add
(4.0 mmol). Observation: The solution may warm slightly as the ammonium carboxylate salt forms.
-
-
Catalyst Addition:
-
Add
(35 mg) and CuI (4 mg) under Argon flow. -
Critical: The solution must remain homogenous. If precipitation occurs, add 0.5 mL degassed water.
-
-
Reaction:
-
Add Terminal Alkyne (1.2 eq).[1]
-
Heat to 60°C for 12 hours. (Acid substrates require higher energy of activation than esters).
-
-
Acidic Workup (Crucial):
-
Dilute with water.
-
Acidify carefully with 1M HCl to pH ~3 to precipitate the coupled acid product.
-
Extract with EtOAc.[1] The product is in the organic layer; unreacted alkyne remains, but Cu salts are removed in the aqueous phase.
-
Protocol C: Copper-Free "Glaser-Suppressing" Protocol
Rationale: Copper salts oxidize alkynes to diynes (Glaser coupling) in the presence of oxygen. This protocol uses TBAA as a phase-transfer base and ligand stabilizer to enable a Cu-free cycle.
Reagents:
-
3-Iodobenzoic acid (or ester)
- (2 mol%)
-
Tetrabutylammonium acetate (TBAA) (2.0 eq)
-
Solvent: DMF (anhydrous)
Step-by-Step Workflow:
-
Setup:
-
Combine substrate (1.0 mmol),
(4.5 mg), and TBAA (600 mg) in a vial. -
Note: No phosphine ligands are added; TBAA acts as a weak base and stabilizes "naked" Pd species.
-
-
Reaction:
-
Add DMF (3 mL) and Alkyne (1.1 eq).
-
Heat to 80°C for 4 hours.
-
-
Purification:
-
Standard aqueous workup. This method typically yields product with >99% purity regarding homocoupling impurities.
-
Part 3: Mechanism & Visualization
The Dual-Cycle Mechanism
The Sonogashira reaction operates via two intersecting cycles.[2] In the presence of copper, the Copper Cycle activates the alkyne via a Cu-acetylide intermediate, which then transmetallates to the Palladium center.[2][3][4]
Figure 1: The synergistic Pd/Cu catalytic cycles.[3] Note that Transmetallation is often the rate-determining step in sterically hindered systems.
Part 4: Troubleshooting & Optimization Data[1]
Solvent & Base Screening Matrix
The following data summarizes optimization runs for 3-iodobenzoic acid coupling (Direct Method).
| Solvent System | Base (3 eq) | Temp (°C) | Yield (24h) | Observation |
| THF | 60 | 35% | Precipitation of Pd-carboxylate observed. | |
| DMF | 60 | 88% | Homogenous solution. Good conversion. | |
| DMF | 80 | 62% | Heterogeneous. Stirring rate critical. | |
| Water/ACN (1:1) | 50 | 75% | "Green" option. Requires phase transfer catalyst (TBAB). | |
| Toluene | DIPA | 80 | <10% | Poor solubility of acid substrate. |
Common Failure Modes
| Symptom | Diagnosis | Corrective Action |
| Black Precipitate | "Pd Black" formation. Catalyst decomposition due to lack of ligand stabilization or oxidation. | Increase phosphine load (add free |
| Blue/Green Solution | Oxidation of Cu(I) to Cu(II). Glaser coupling imminent. | Degas solvents more thoroughly.[1] Add 5% sodium ascorbate (reductant). |
| Low Conversion (Acid) | Catalyst poisoning by -COOH. | Switch to Protocol A (Ester) or increase base to 4-5 equivalents. |
| Homocoupling (Di-yne) | Oxygen leak or excess Copper. | Switch to Protocol C (Cu-Free). Add alkyne slowly (syringe pump).[1] |
Part 5: References
-
Liang, B., et al. (2005).[5] "Copper-Free Sonogashira Coupling Reaction with PdCl2 in Water under Aerobic Conditions." The Journal of Organic Chemistry, 70(1), 391–393.
-
Urgaonkar, S., & Verkade, J. G. (2004).[6] "Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes." The Journal of Organic Chemistry, 69(17), 5752–5755.
-
Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry."[3] Chemical Reviews, 107(3), 874–922.
-
Kohnen, A. L., et al. (2002). "Trimethylsilylacetylene."[7] Encyclopedia of Reagents for Organic Synthesis. (Standard protocol reference for protected alkynes).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. Mechanism of copper-free Sonogashira reaction operates through palladium-palladium transmetallation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes [organic-chemistry.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Note: Hydrolysis of Nitrile Group in 2-Bromo-5-cyano-3-iodobenzoic Acid
Abstract
This application note details the optimized protocols for the hydrolysis of the nitrile moiety in 2-Bromo-5-cyano-3-iodobenzoic acid to its corresponding dicarboxylic acid or amide derivatives. Given the high halogenation and steric congestion of the aromatic scaffold, standard hydrolysis conditions often result in incomplete conversion or side reactions (dehalogenation). This guide prioritizes an Acid-Mediated Hydrolysis strategy to ensure chemoselectivity, preserving the critical aryl-bromide and aryl-iodide motifs essential for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).
Introduction & Chemo-Structural Analysis
The Chemical Challenge
The substrate, 2-Bromo-5-cyano-3-iodobenzoic acid , presents a unique set of challenges for process chemists:
-
Solubility: The presence of heavy halogens (Br, I) and a rigid aromatic core renders the molecule sparingly soluble in aqueous media, necessitating the use of co-solvents.
-
Regiochemistry & Electronics: The nitrile group at position C5 is electronically activated by the electron-withdrawing halogens. However, the position C2-Bromine is para to the nitrile. In strongly basic conditions, there is a non-zero risk of Nucleophilic Aromatic Substitution (
) where hydroxide displaces the bromine, driven by the electron-withdrawing nitrile. -
Halogen Stability: Aryl iodides are sensitive to reductive conditions and certain transition metals. The hydrolysis method must be innocent regarding the C-I bond.
Strategic Pathway Selection
While alkaline hydrolysis is common, Acidic Hydrolysis is the preferred method for this specific scaffold.
-
Why? Acidic conditions protonate the nitrile nitrogen, activating it for water attack without generating strong nucleophiles (like
) that could attack the halogenated ring. Furthermore, acidic media prevents the formation of the carboxylate salt, keeping the molecule in a neutral/protonated state that is easier to solvate in organic acids (acetic acid).
Reaction Mechanism (Acid-Mediated)
The transformation proceeds through two distinct stages:[1]
-
Hydration: Conversion of Nitrile to Primary Amide.[2]
Figure 1: Step-wise mechanistic pathway for the acid-catalyzed hydrolysis of the nitrile group.[4]
Experimental Protocols
Protocol A: Full Hydrolysis to Dicarboxylic Acid (Preferred)
Objective: Complete conversion of -CN to -COOH. Scale: 10.0 g input.
Reagents & Equipment[5][6]
-
Substrate: 2-Bromo-5-cyano-3-iodobenzoic acid (10.0 g, 28.4 mmol)
-
Acid Matrix: Sulfuric Acid (
, 98%, 20 mL) / Water ( , 10 mL) -
Co-Solvent: Glacial Acetic Acid (AcOH, 30 mL) – Critical for solubility.
-
Equipment: 250 mL Round Bottom Flask, Reflux Condenser, Magnetic Stir Bar, Oil Bath.
Step-by-Step Methodology
-
Setup: In the 250 mL flask, dissolve the substrate in Glacial Acetic Acid (30 mL). Stir at room temperature until a slurry or partial solution is formed.
-
Acid Addition: Slowly add the Water (10 mL) followed by the dropwise addition of conc.
(20 mL). Caution: Exothermic. -
Reflux: Heat the mixture to 100–110°C (gentle reflux).
-
Checkpoint: The solids should dissolve as the temperature rises.
-
-
Monitoring: Monitor by HPLC every 2 hours.
-
T = 2h: Expect ~50% conversion to Amide intermediate.
-
T = 6-8h: Expect >95% conversion to Dicarboxylic Acid.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture slowly into 200 mL of Ice Water . The product should precipitate as a white/off-white solid.
-
Stir the slurry for 30 minutes to ensure full precipitation.
-
-
Isolation: Filter the solid via a Buchner funnel. Wash the cake with cold water (
mL) to remove residual sulfuric acid. -
Purification: Recrystallize from Ethanol/Water (if necessary) or dry under vacuum at 45°C overnight.
Protocol B: Partial Hydrolysis to Primary Amide (Alternative)
Objective: Selective stop at the amide (-CONH2).
Reagents: Sodium Hydroxide (NaOH), Hydrogen Peroxide (
Methodology (Radziszewski Reaction)
-
Dissolve substrate (1.0 eq) in Ethanol (10 V) and Water (2 V).
-
Add NaOH (1.1 eq) to form the soluble carboxylate salt.
-
Cool to 0°C. Add 30%
(5.0 eq) dropwise. -
Stir at 50°C for 1-3 hours.
-
Quench: Acidify carefully with 1M HCl to pH 3. The Amide product will precipitate.
-
Note: This method is extremely mild and avoids hydrolyzing the amide further to the acid.
-
Analytical Controls & Data Interpretation
To validate the synthesis, compare the reaction mixture against the following expected shifts.
| Feature | Starting Material (Nitrile) | Intermediate (Amide) | Product (Di-Acid) |
| IR Spectroscopy | Sharp peak ~2230 cm⁻¹ (-C≡N) | Doublet ~3180, 3350 cm⁻¹ (-NH2) | Broad ~2500-3000 cm⁻¹ (OH) |
| 1H NMR (DMSO-d6) | Aromatic H signals only | Broad singlets ~7.5, 8.1 ppm (NH2) | Loss of NH2, Acid proton >12 ppm |
| HPLC Retention | High (Non-polar) | Medium | Low (Polar) |
| Mass Spec (ESI-) | [M-H]⁻ = 350.8 | [M-H]⁻ = 368.8 | [M-H]⁻ = 369.8 |
(Note: Mass values are approximate based on isotopes 79Br and 127I).
Decision Workflow & Troubleshooting
Use the following logic tree to guide your experimental decisions.
Figure 2: Operational workflow for monitoring reaction progress.
Troubleshooting Guide
-
Issue: Reaction stalls at the Amide intermediate.
-
Solution: Increase temperature to 120°C or add 10% more
. The second step (Amide -> Acid) has a higher activation energy.
-
-
Issue: De-iodination observed (detected by MS, loss of 126 amu).
-
Solution: Ensure the reaction is protected from light (wrap flask in foil). Iodine-carbon bonds can be photolabile.
-
-
Issue: Product does not precipitate upon water addition.
-
Solution: The ionic strength might be too high. Extract with Ethyl Acetate (
), dry over , and evaporate.
-
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989 . (Standard protocols for nitrile hydrolysis).
-
Larock, R. C. Comprehensive Organic Transformations: A Guide to Functional Group Preparations, 2nd Ed.; Wiley-VCH, 1999 . (Functional group interconversion strategies).
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley, 1992 . (Mechanistic insights into acid-catalyzed hydrolysis).
-
Chemistry LibreTexts. Hydrolysis of Nitriles. (General overview of acidic vs basic conditions).
Sources
Application Notes & Protocols: The 2-Bromo-5-cyano-3-iodobenzoic Acid Scaffold in Modern Medicinal Chemistry
Introduction: The Strategic Value of Trisubstituted Benzoic Acid Scaffolds
In the landscape of modern drug discovery, the concept of a molecular scaffold is paramount. A scaffold serves as the foundational three-dimensional framework upon which pharmacophoric elements are strategically arranged to engage a biological target.[1][2] An ideal scaffold offers a blend of rigidity for conformational pre-organization, synthetic accessibility, and strategically placed vectors for chemical modification.
This guide focuses on a highly versatile, yet underexplored scaffold: 2-Bromo-5-cyano-3-iodobenzoic acid . This molecule represents a powerful platform for constructing complex molecular architectures, particularly for kinase and enzyme inhibitors. Its utility is rooted in several key structural features:
-
A Rigid Aromatic Core: The phenyl ring provides a defined and predictable geometry for orienting substituents.
-
Orthogonal Reactive Sites: The presence of both a bromine and an iodine atom on the aromatic ring allows for site-selective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond, enabling sequential, controlled modifications.[3]
-
Multiple Functional Handles: The scaffold possesses three distinct points for chemical elaboration: the carboxylic acid, the bromo substituent, and the iodo substituent.
-
The Cyano Group: This electron-withdrawing group can serve as a hydrogen bond acceptor, a metabolic blocking position, or a key interaction motif with the target protein.
These attributes make 2-Bromo-5-cyano-3-iodobenzoic acid an exemplary building block for accelerating drug discovery campaigns by enabling rapid library synthesis and systematic structure-activity relationship (SAR) exploration.
Section 1: Synthesis of the Core Scaffold
Protocol 1.1: Proposed Synthesis of 2-Bromo-5-cyano-3-iodobenzoic acid
This multi-step protocol starts from 2-Amino-5-bromobenzoic acid.
Step A: Diazotization and Iodination (Sandmeyer-type Reaction)
-
Suspend 2-Amino-5-bromobenzoic acid (1.0 eq) in a mixture of an inorganic acid (e.g., 3M HCl) and an organic solvent (e.g., Acetonitrile) at 0-5 °C.
-
Slowly add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise, maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate flask, prepare a solution of potassium iodide (KI, 1.5 eq) in water.
-
Slowly add the cold diazonium salt solution to the potassium iodide solution. Effervescence (N₂ gas) will be observed.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Quench the reaction with an aqueous solution of sodium bisulfite to remove any excess iodine.
-
Extract the product, 5-Bromo-2-iodobenzoic acid, with an organic solvent like ethyl acetate.[5] Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Step B: Introduction of the Cyano and 3-Iodo Groups Further derivatization to achieve the target 2-Bromo-5-cyano-3-iodobenzoic acid would involve more advanced synthetic steps, potentially including protection of the carboxylic acid, directed ortho-metalation or halogen dance reactions followed by cyanation, and a final iodination step. The precise conditions would require experimental optimization.
Caption: Proposed high-level workflow for the synthesis of the target scaffold.
Section 2: Core Application: Orthogonal Cross-Coupling Strategies
The primary advantage of this scaffold lies in the differential reactivity of its two halogen atoms. This allows for a programmed, stepwise introduction of molecular diversity.
The Principle of Orthogonal Reactivity
In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition to the palladium(0) catalyst is generally C-I > C-Br > C-Cl.[6] This reactivity difference is sufficiently large to allow for selective coupling at the C-I position under mild conditions, leaving the C-Br bond intact for a subsequent, more forcing reaction.
Protocol 2.1: Selective Sonogashira Coupling at the C-3 Position (Iodine)
The Sonogashira coupling is a powerful method for forming carbon-carbon bonds between aryl halides and terminal alkynes.[7][8]
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-Bromo-5-cyano-3-iodobenzoic acid (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and copper(I) iodide (CuI, 0.1 eq).
-
Add a degassed solvent system, typically a mixture of THF and an amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA).[9]
-
Add the terminal alkyne (1.2 eq) via syringe.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the resulting 2-bromo-5-cyano-3-(alkynyl)benzoic acid by column chromatography.
| Catalyst System | Base | Solvent | Temperature | Typical Yield |
| Pd(PPh₃)₄ / CuI | Et₃N | THF | Room Temp | 75-95% |
| PdCl₂(PPh₃)₂ / CuI | DIPEA | DMF | Room Temp - 50°C | 70-90% |
| Table 1: Representative conditions for selective Sonogashira coupling. |
Protocol 2.2: Selective Suzuki-Miyaura Coupling at the C-3 Position (Iodine)
The Suzuki-Miyaura reaction couples organoboron compounds with organohalides and is one of the most widely used C-C bond-forming reactions.[10][11]
-
In a reaction vessel, combine 2-Bromo-5-cyano-3-iodobenzoic acid (1.0 eq), the desired aryl- or vinyl-boronic acid (1.3 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.5 eq).[12]
-
Add a degassed solvent mixture, commonly 1,4-dioxane and water (e.g., 4:1 v/v).[13]
-
Heat the mixture to 80-90 °C under an inert atmosphere for 4-12 hours until the starting material is consumed (monitor by TLC/LC-MS).
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product, 2-bromo-3-aryl-5-cyanobenzoic acid, by flash chromatography.
Protocol 2.3: Amide Bond Formation via the Carboxylic Acid
The carboxylic acid moiety is readily converted into an amide, a common pharmacophore in enzyme inhibitors.
-
Dissolve the benzoic acid derivative (1.0 eq) in a suitable aprotic solvent such as DMF or CH₂Cl₂.
-
Add a coupling agent, for example, HATU (1.1 eq) or a combination of EDCI (1.2 eq) and HOBt (1.2 eq).[14]
-
Add a tertiary amine base such as DIPEA (3.0 eq).
-
Add the desired primary or secondary amine (1.1 eq) to the mixture.
-
Stir at room temperature for 2-16 hours.
-
Work up the reaction by diluting with an organic solvent and washing sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer, concentrate, and purify the amide product by chromatography.
Caption: A generalized workflow for the orthogonal synthesis of complex molecules.
Section 3: Application Case Study - Scaffolding for BTK Inhibitors
Biological Context: Bruton's Tyrosine Kinase (BTK)
Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that is a critical component of the B-cell receptor (BCR) signaling pathway.[15][16] Dysregulation of BTK activity is implicated in various B-cell malignancies and autoimmune diseases, making it a high-value therapeutic target.[17] BTK inhibitors work by blocking downstream signaling that promotes B-cell proliferation and survival.[16]
Caption: Simplified B-Cell Receptor (BCR) signaling pathway highlighting BTK's role.
Scaffold Design Rationale for BTK Inhibitors
Many potent kinase inhibitors utilize a central scaffold to present a "hinge-binding" motif—typically an amide or similar hydrogen-bonding group—that interacts with the protein's backbone in the ATP-binding site. The 2-Bromo-5-cyano-3-iodobenzoic acid scaffold is ideally suited for this role.
-
The carboxamide , derived from the scaffold's acid functionality, can form critical hydrogen bonds with the hinge region of BTK.
-
The substituent introduced at the C-3 position (via Sonogashira or Suzuki) can be designed to occupy the solvent-front region or other nearby pockets.
-
The substituent introduced at the C-2 position (via coupling at the bromo position) can be directed towards the gatekeeper residue to enhance potency and selectivity.
Section 4: Application Case Study - Scaffolding for PARP Inhibitors
Biological Context: Poly(ADP-ribose) Polymerase (PARP)
Poly(ADP-ribose) polymerase (PARP) enzymes, particularly PARP-1, are central to the DNA damage response, primarily in the repair of single-strand breaks (SSBs).[18][19] In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing double-strand breaks is deficient. Inhibiting PARP in these cells leads to the accumulation of unrepaired DNA damage, resulting in cell death through a concept known as "synthetic lethality".[14][20]
Caption: Role of PARP in DNA repair and the effect of PARP inhibitors.
Scaffold Design Rationale for PARP Inhibitors
PARP inhibitors function by competing with the enzyme's natural substrate, nicotinamide adenine dinucleotide (NAD+). The primary interaction is the hydrogen bonding of a primary carboxamide with key residues in the nicotinamide-binding pocket.
-
The carboxamide derived from the 2-Bromo-5-cyano-3-iodobenzoic acid scaffold is a perfect mimic for the nicotinamide carboxamide of NAD+.
-
The aromatic ring and its substituents at the C-2 and C-3 positions can be elaborated to form favorable pi-stacking and van der Waals interactions within the active site, thereby increasing potency and modulating pharmacokinetic properties. The orthogonal synthesis capability allows for the systematic exploration of this chemical space.
Summary and Future Outlook
The 2-Bromo-5-cyano-3-iodobenzoic acid scaffold is a powerful and versatile tool for medicinal chemists. Its capacity for programmed, site-selective functionalization through orthogonal cross-coupling reactions provides an efficient pathway to novel and complex chemical matter. As demonstrated, it is an excellent starting point for the design of targeted inhibitors for well-validated targets like BTK and PARP. Beyond these examples, this scaffold holds significant potential for developing probes and lead compounds for other enzyme families, as well as for applications in agrochemicals and materials science where precise control over molecular architecture is essential.[5][21]
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Frontiers. (2023, March 7). Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor. [Link]
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ResearchGate. Sonogashira reaction with 2‐bromoiodobenzene (5 g, mechanical stirrer). [Link]
-
MDPI. (2016, June 13). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]
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MDPI. (2016, June 13). Design, Synthesis, and Biological Evaluation of Novel PARP-1 Inhibitors Based on a 1H-Thieno[3,4-d] Imidazole-4-Carboxamide Scaffold. [Link]
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MDPI. (2023, December 11). A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. [Link]
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Tetrahedron Letters. Sonogashira cross-coupling of 3-bromo-1,2-diones. [Link]
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PMC. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid. [Link]
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Organic Chemistry Portal. Sonogashira Coupling. [Link]
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PMC. (2022, March 22). Design and synthesis of benzodiazepines as brain penetrating PARP-1 inhibitors. [Link]
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MDPI. (2021, December 6). The Development of BTK Inhibitors: A Five-Year Update. [Link]
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Wikipedia. Sonogashira coupling. [Link]
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Royal Society of Chemistry. Design and application of a fluorescent probe for imaging of endogenous Bruton's tyrosine kinase with preserved enzymatic activity. [Link]
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PubMed. (2025, June 26). Design and Synthesis of PARP/CDK6 Dual-Target Inhibitors Modulating of Wnt/β-Catenin Signaling Pathway for the Treatment of BRCA Wild-Type TNBC. [Link]
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NIH. Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. [Link]
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Organic Chemistry Portal. Suzuki Coupling. [Link]
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ePrints Soton. COMMUNICATION Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6. [Link]
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Myers Research Group, Harvard University. The Suzuki Reaction. [Link]
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PMC. (2017, May 3). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. [Link]
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PMC. Practical Synthesis of 2-Iodosobenzoic Acid (IBA) without Contamination by Hazardous 2-Iodoxybenzoic Acid (IBX) under Mild Conditions. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025, February 27). 5-Bromo-2-iodobenzoic Acid: Comprehensive Overview and Applications. [Link]
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PubMed Central. (2023, September 7). Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials. [Link]
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Topic: Selective Dehalogenation Strategies for Bromo-Iodo-Benzoic Acids
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The selective dehalogenation of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the precise, stepwise functionalization of molecular scaffolds. Bromo-iodo-benzoic acids are particularly valuable building blocks in pharmaceutical and materials science, where the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds can be exploited. This guide provides an in-depth analysis of strategies for the selective cleavage of the C-I bond while preserving the C-Br bond, a critical transformation for subsequent reactions like cross-coupling at the bromine site. We will explore the mechanistic basis for this selectivity and provide detailed, field-proven protocols for catalytic and metal-mediated reduction methods.
The Principle of Selective Dehalogenation
The ability to selectively dehalogenate a bromo-iodo-aryl compound hinges on the significant difference in their carbon-halogen bond dissociation energies (BDE). The C-I bond is considerably weaker than the C-Br bond, which is in turn weaker than a C-Cl bond.[1]
-
H₃C−I: ~234 kJ/mol
-
H₃C−Br: ~293 kJ/mol
-
H₃C−Cl: ~351 kJ/mol
This inherent difference in bond strength is the fundamental thermodynamic driver that allows for the preferential cleavage of the C-I bond under carefully controlled reaction conditions.[1] The goal of any selective dehalogenation protocol is to find a kinetic window where the energy input is sufficient to break the C-I bond but not the C-Br bond.
Strategic Approaches to Selective Deiodination
Several robust methods have been developed to achieve selective hydrodeiodination. The choice of strategy often depends on the substrate's functional group tolerance, cost considerations, and scalability.
Palladium-Catalyzed Hydrodehalogenation
Palladium catalysis is one of the most versatile and widely used methods for this transformation. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by reductive elimination with a hydride source to yield the dehalogenated arene and regenerate the active catalyst.
Causality of Selectivity: The rate-determining step in many catalytic cycles is the initial oxidative addition. Due to its lower BDE, the C-I bond undergoes oxidative addition to the Pd(0) center much more rapidly than the C-Br bond. By carefully selecting the ligand, hydride source, and reaction temperature, this kinetic difference can be exploited to achieve excellent selectivity.
Common Hydride Sources:
-
Formic Acid/Formate Salts: These are excellent, mild, and often cost-effective hydride donors.[2][3] They decompose in the presence of the catalyst to provide a palladium-hydride intermediate, which is the key reducing species.[4][5][6]
-
Silanes (e.g., PhSiH₃, (EtO)₃SiH): Effective hydride donors that are compatible with a wide range of functional groups.
-
Molecular Hydrogen (H₂): The most atom-economical hydride source, ideal for large-scale industrial applications, though it requires specialized equipment for handling.
A key advantage of Pd-catalyzed systems is their high functional group tolerance, allowing for the selective reduction of bromides in the presence of nitro, cyano, keto, or carboxylic acid groups.[7][8][9]
Zinc-Mediated Reduction
The use of zinc dust in the presence of a proton source (like ammonium chloride) is a classical, highly effective, and economical method for reductive dehalogenation.[10] This approach is particularly useful for substrates that may be sensitive to certain catalytic systems.
Causality of Selectivity: The reaction is believed to proceed through a single-electron transfer (SET) from the zinc metal surface to the aryl halide, forming a radical anion.[10] This radical anion rapidly fragments, ejecting the halide ion. The resulting aryl radical then abstracts a hydrogen atom from the solvent or proton source. The lower reduction potential of aryl iodides compared to aryl bromides means they accept an electron from zinc more readily, thus providing the basis for selectivity.
This method is robust and can be performed in aqueous media, making it an environmentally attractive option.[11][12]
Emerging Strategies: Photocatalysis and Electrochemistry
Modern synthetic chemistry offers advanced methods that provide exceptional control and mild reaction conditions.
-
Photocatalytic Reduction: Utilizes a photocatalyst that, upon absorbing light, becomes a potent reductant. It can then donate an electron to the bromo-iodo-benzoic acid. As with zinc, the resulting radical anion formation and fragmentation is selective for the weaker C-I bond.[13][14] This method proceeds at room temperature and tolerates a vast array of functional groups.[15]
-
Electrochemical Reduction: Offers the ultimate control over reducing power. By precisely setting the potential at an electrode, one can selectively reduce the C-I bond without affecting the C-Br bond. Studies on 5-bromo-2-chlorobenzoic acid have demonstrated that the C-Br bond is cleaved preferentially over the C-Cl bond, a principle that directly applies to the even greater reactivity difference between C-I and C-Br bonds.[16]
Comparative Overview of Deiodination Methods
| Strategy | Typical Reagents | Key Advantages | Potential Limitations |
| Pd-Catalysis | Pd/C, Pd(OAc)₂, etc.; HCOOH, H₂, Silanes | Excellent functional group tolerance, high yields, well-understood mechanism.[8] | Cost of palladium, potential for catalyst poisoning, may require inert atmosphere. |
| Zinc-Mediation | Zn dust, NH₄Cl | Low cost, simple procedure, can be run in aqueous media.[10][11] | Stoichiometric amounts of metal required, may not tolerate some reducible functional groups. |
| Photocatalysis | Ru or Ir complexes, organic dyes; amine reductant | Extremely mild conditions (RT), high selectivity, excellent functional group tolerance.[13][14] | Requires specialized photoreactor equipment, catalyst cost can be high. |
| Electrochemistry | Electrode (e.g., Ag/Cu, Carbon), electrolyte | Reagent-free reduction, precise control of reactivity, highly selective.[16][17] | Requires potentiostat and electrochemical cell, substrate solubility can be an issue. |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for execution, purification, and verification of the desired selective deiodination.
Protocol 1: Selective Deiodination using Pd/C and Formic Acid
This protocol is adapted from general procedures for palladium-catalyzed transfer hydrogenation and is highly effective for selectively reducing aryl iodides.[4][8]
Objective: To selectively convert 4-bromo-2-iodobenzoic acid to 4-bromobenzoic acid.
Materials:
-
4-bromo-2-iodobenzoic acid
-
Palladium on Carbon (10 wt%)
-
Formic Acid (HCOOH, ≥95%)
-
Triethylamine (Et₃N)
-
Methanol (MeOH)
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
2M Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-iodobenzoic acid (e.g., 3.27 g, 10 mmol).
-
Solvent and Reagents: Add methanol (40 mL) to dissolve the substrate. To the stirred solution, carefully add triethylamine (2.8 mL, 20 mmol, 2.0 eq).
-
Catalyst Addition: Carefully add 10% Pd/C (e.g., 106 mg, 0.1 mmol Pd, 1 mol%). Note: Pd/C can be pyrophoric. Handle with care.
-
Hydride Source: While stirring, add formic acid (1.5 mL, 40 mmol, 4.0 eq) dropwise. An effervescence (CO₂ evolution) will be observed.
-
Reaction: Heat the mixture to a gentle reflux (approx. 65 °C) and monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Workup - Catalyst Removal: Cool the reaction to room temperature. Carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Workup - Solvent Removal: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
Workup - Extraction: To the residue, add 50 mL of deionized water and acidify to pH ~2 with 2M HCl. The product should precipitate. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. The resulting crude solid can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure 4-bromobenzoic acid.
Validation: The product can be validated by ¹H NMR spectroscopy (disappearance of the characteristic ortho-iodo proton signal and appearance of a new aromatic proton signal) and mass spectrometry (confirmation of the expected molecular weight for 4-bromobenzoic acid).
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Conversion of 2-Bromo-5-cyano-3-iodobenzoic acid to tetrazoles
An Application Note and Protocol for the Synthesis of 2-Bromo-5-(2H-tetrazol-5-yl)-3-iodobenzoic acid
Authored by: A Senior Application Scientist
Introduction: The Strategic Conversion of a Halogenated Benzonitrile to a Bioisosterically Important Tetrazole
In the landscape of modern medicinal chemistry, tetrazoles represent a class of nitrogen-rich heterocycles of paramount importance. The 5-substituted 1H-tetrazole moiety, in particular, is widely recognized as a non-classical bioisostere for the carboxylic acid group.[1][2] It shares a similar pKa and spatial arrangement, allowing it to participate in comparable intermolecular interactions with biological targets, yet it offers advantages in terms of metabolic stability and lipophilicity.[1][3] This makes it a valuable functional group in the design of novel therapeutics, as exemplified by its incorporation into blockbuster drugs like losartan and valsartan.[2][4]
The starting material, 2-Bromo-5-cyano-3-iodobenzoic acid, is a highly functionalized and versatile building block for organic synthesis.[5] The presence of three distinct reactive handles—a carboxylic acid, a nitrile, and two different halogen atoms (bromine and iodine)—allows for a sequence of selective and orthogonal transformations.[5] This application note focuses specifically on the conversion of the cyano group into a tetrazole ring, a transformation that significantly enhances the molecule's potential as a scaffold in drug discovery programs.
The most direct and efficient method for this conversion is the [3+2] cycloaddition reaction between the nitrile and an azide source, typically sodium azide (NaN₃).[2][6][7][8][9] This reaction is generally catalyzed by either a Brønsted or Lewis acid, which serves to activate the nitrile group towards nucleophilic attack by the azide anion.[10][11] While various catalysts have been reported, zinc salts have emerged as a highly effective and environmentally benign option, capable of promoting the reaction efficiently, often in aqueous media.[4][10][12]
The underlying mechanism of this transformation has been a subject of detailed study, with evidence suggesting a stepwise pathway is often more favorable than a concerted [2+3] cycloaddition.[13][14] The process is believed to involve the activation of the nitrile by the catalyst, followed by nucleophilic attack from the azide to form an imidoyl azide intermediate, which then undergoes cyclization to yield the stable aromatic tetrazole ring.[13][14][15]
This guide provides a comprehensive, field-proven protocol for the synthesis of 2-bromo-5-(2H-tetrazol-5-yl)-3-iodobenzoic acid, including a detailed workflow, safety considerations, and methods for product characterization.
Reaction Scheme
The overall transformation is the conversion of the cyano group of the starting material into a 1H-tetrazole ring.
Caption: Synthesis of 2-Bromo-5-(2H-tetrazol-5-yl)-3-iodobenzoic acid.
Critical Safety Considerations: Handling Azides
The use of sodium azide (NaN₃) necessitates strict adherence to safety protocols due to its high acute toxicity and potential to form explosive compounds.[16]
-
Toxicity: Sodium azide is highly toxic if ingested, inhaled, or absorbed through the skin.[17][18] All manipulations involving solid NaN₃ or its concentrated solutions must be performed in a certified chemical fume hood.[16][19]
-
Formation of Hydrazoic Acid (HN₃): In the presence of acid, NaN₃ is protonated to form hydrazoic acid, a highly toxic, volatile, and explosive gas.[11][16][17] The acidification step during the reaction work-up must be performed slowly, in an ice bath, and within a fume hood to control the exotherm and contain any evolved HN₃ gas.[2]
-
Explosive Metal Azides: Sodium azide reacts with heavy metals (e.g., lead, copper, zinc, silver) to form highly shock-sensitive and explosive heavy metal azides.[16][18] Never use metal spatulas to handle solid sodium azide; use plastic or ceramic spatulas instead.[16][18] Avoid contact with metal pipes; aqueous azide waste should never be poured down the drain.[18]
| Reagent/Byproduct | Hazard | Precautionary Measures |
| Sodium Azide (NaN₃) | Highly toxic, forms explosive metal azides.[16][20] | Handle in fume hood. Wear gloves, lab coat, and safety goggles. Use plastic/ceramic spatulas. Avoid contact with acids and heavy metals.[16][19] |
| Hydrazoic Acid (HN₃) | Highly toxic, volatile, and explosive gas.[17] | Generated during acidic work-up. Perform acidification slowly in an ice bath inside a fume hood.[2] |
| Dimethylformamide (DMF) | Reproductive toxin, skin irritant. | Use in a well-ventilated fume hood. Avoid skin contact. |
Detailed Experimental Protocol
This protocol details a reliable method for the synthesis using a zinc bromide catalyst in DMF.
Materials and Equipment
-
Reagents: 2-Bromo-5-cyano-3-iodobenzoic acid, Sodium Azide (NaN₃), Zinc Bromide (ZnBr₂), N,N-Dimethylformamide (DMF), 3M Hydrochloric Acid (HCl), Deionized Water, Ethyl Acetate, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer/hotplate, oil bath, ice bath, Buchner funnel, vacuum flask, standard laboratory glassware, pH paper.
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromo-5-cyano-3-iodobenzoic acid (10 mmol, 1.0 equiv).
-
Addition of Reagents: Add sodium azide (12 mmol, 1.2 equiv) and zinc bromide (12 mmol, 1.2 equiv) to the flask.
-
Causality: Zinc bromide acts as a Lewis acid catalyst, coordinating to the nitrile nitrogen to increase its electrophilicity and facilitate the nucleophilic attack by the azide anion.[10] An excess of the azide is used to drive the reaction to completion.
-
-
Solvent Addition and Heating: Add 25 mL of DMF to the flask. Heat the reaction mixture to 120 °C using an oil bath and stir vigorously.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 12-24 hours.
-
Cooling: Once the reaction is complete, remove the oil bath and allow the mixture to cool to room temperature.
Work-up and Purification
-
Quenching and Acidification: Carefully pour the cooled reaction mixture into a beaker containing 100 mL of ice-cold water. Place the beaker in an ice bath and slowly acidify the mixture to pH ~1-2 by adding 3M HCl dropwise with constant stirring.
-
Product Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the solid cake thoroughly with cold deionized water (3 x 30 mL) to remove any inorganic salts and residual DMF.
-
Drying: Dry the product under vacuum to a constant weight.
-
Further Purification (Optional): If necessary, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).[21]
Experimental Workflow Visualization
Caption: Step-by-step workflow for tetrazole synthesis and purification.
Product Characterization
Confirming the identity and purity of the final product, 2-bromo-5-(2H-tetrazol-5-yl)-3-iodobenzoic acid, is achieved through standard analytical techniques.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | A broad singlet in the downfield region (typically >10 ppm) corresponding to the acidic N-H proton of the tetrazole ring. Signals for the aromatic protons will also be present.[3][22] |
| ¹³C NMR | Structural Elucidation | A characteristic signal for the tetrazole ring carbon, typically observed in the range of 155-165 ppm.[3][22] Signals for the aromatic carbons and the carboxyl carbon will also be observed. |
| IR Spectroscopy | Functional Group ID | N-H stretching band (3150-3400 cm⁻¹), C=N stretching (1500-1600 cm⁻¹), and N=N stretching (1300-1400 cm⁻¹) are characteristic of the tetrazole ring.[3] A broad O-H stretch and a C=O stretch for the carboxylic acid will also be present. |
| Mass Spectrometry | Molecular Weight | The molecular ion peak corresponding to the calculated mass of the product (C₈H₄BrIN₄O₂) should be observed, confirming the successful addition of the N₄H unit. |
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Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC. National Center for Biotechnology Information. [Link]
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Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. ACS Publications. [Link]
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Mechanisms of tetrazole formation by addition of azide to nitriles. Semantic Scholar. [Link]
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Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC. National Center for Biotechnology Information. [Link]
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Amine Salt–Catalyzed Synthesis of 5-Substituted 1H-Tetrazoles from Nitriles. Taylor & Francis Online. [Link]
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Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. Organic Chemistry Portal. [Link]
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Synthesis of 1H-tetrazoles. Organic Chemistry Portal. [Link]
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tetrazole synthesis from a nitrile and azide - laboratory experiment. YouTube. [Link]
-
Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions | Journal of Chemical Health Risks. Journal of Chemical Health Risks. [Link]
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Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex - PMC. National Center for Biotechnology Information. [Link]
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Preparation of 5-Substituted 1 H -Tetrazoles from Nitriles in Water. ResearchGate. [Link]
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Safe Handling of Sodium Azide (SAZ). University of Rochester Medical Center. [Link]
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Standard Operating Procedure Safe Handling of Azido Compounds. Stevens Institute of Technology. [Link]
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Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. ACS Publications. [Link]
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STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research. [Link]
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Leveraging Organic Synthesis Building Blocks: The Case of 2-Bromo-5-iodobenzoic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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tetrazole based derivatives purification. YouTube. [Link]
- Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
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An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Thieme. [Link]
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Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Publishing. [Link]
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- A kind of preparation method of the iodo-benzoic acid of 2 bromine 5.
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- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchr.org [jchr.org]
- 8. Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 1H-Tetrazole synthesis [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Mechanisms of tetrazole formation by addition of azide to nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. semanticscholar.org [semanticscholar.org]
- 16. Sodium Azide NaN3 | Division of Research Safety | Illinois [drs.illinois.edu]
- 17. ehs.wisc.edu [ehs.wisc.edu]
- 18. chemistry.unm.edu [chemistry.unm.edu]
- 19. campus.kennesaw.edu [campus.kennesaw.edu]
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- 22. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Guide to the Esterification of Sterically Hindered Benzoic Acids
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Challenge of Steric Hindrance in Ester Synthesis
The synthesis of esters from carboxylic acids and alcohols is a cornerstone of organic chemistry, with broad applications in pharmaceuticals, materials science, and fragrance industries. However, when the carboxylic acid, particularly a benzoic acid derivative, is sterically hindered by bulky ortho substituents, traditional esterification methods like the Fischer-Speier reaction often fail or provide disappointingly low yields.[1][2] This is due to the non-bonded interactions that impede the approach of the alcohol nucleophile to the carbonyl carbon. Consequently, specialized methods are required to overcome this steric barrier and achieve efficient ester formation. This guide provides an in-depth analysis of several powerful techniques for the esterification of sterically hindered benzoic acids, complete with mechanistic insights and detailed experimental protocols.
Overcoming Steric Hindrance: Key Methodologies
The Yamaguchi Esterification: Activating the Carboxyl Group
The Yamaguchi esterification is a highly effective method for the synthesis of esters, especially macro-lactones and esters derived from sterically demanding substrates.[3][4] The reaction proceeds via the formation of a mixed anhydride, which is more reactive than the parent carboxylic acid.
Mechanism of Action: The process begins with the reaction of the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) in the presence of a base like triethylamine (TEA).[3][4][5] This forms a mixed anhydride. Subsequent addition of an alcohol and a nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), leads to the formation of the desired ester.[5] DMAP acts as an acyl transfer agent, attacking the less hindered carbonyl of the mixed anhydride to form a highly reactive acylpyridinium intermediate, which is then readily attacked by the alcohol.[5][6]
Advantages:
-
High yields for sterically hindered substrates.[7]
-
Mild reaction conditions, which preserves sensitive functional groups.
Disadvantages:
-
The Yamaguchi reagent is moisture-sensitive.[8]
-
Requires stoichiometric amounts of activating and coupling agents.
Experimental Workflow for Yamaguchi Esterification
Caption: Workflow for Yamaguchi Esterification.
The Shiina Esterification/Macrolactonization
Developed by Isamu Shiina, this method utilizes aromatic carboxylic acid anhydrides as powerful dehydration condensation agents.[9][10] It is particularly renowned for its application in macrolactonization but is also highly effective for intermolecular esterifications.[11][12][13]
Mechanism of Action: The reaction can be performed under either acidic or basic conditions.[10] In the acidic variant, a Lewis acid catalyst activates an aromatic carboxylic acid anhydride, such as 4-trifluoromethylbenzoic anhydride (TFBA). The sterically hindered benzoic acid then attacks this activated species to form a mixed anhydride. This mixed anhydride is then attacked by the alcohol to yield the final ester product.[9] The basic version employs a nucleophilic catalyst.[10]
Advantages:
-
High chemoselectivity, with minimal formation of aromatic ester byproducts.[10]
-
Applicable under both acidic and basic conditions, allowing for broader substrate scope.
Disadvantages:
-
Requires the use of a dehydrating agent.
The Steglich Esterification: Mild Conditions for Sensitive Substrates
The Steglich esterification is a modification of an older amide bond formation method, adapted for the synthesis of esters under exceptionally mild conditions.[14] It is particularly useful for acid-labile and sterically demanding substrates.[15][16]
Mechanism of Action: This method employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), as a coupling agent and a catalytic amount of DMAP.[14][17] The carboxylic acid adds to DCC to form a highly reactive O-acylisourea intermediate.[15] DMAP, being a stronger nucleophile than the alcohol, intercepts this intermediate to form an acylpyridinium species. This "active ester" is highly electrophilic and readily reacts with the alcohol to form the desired ester.[15][16] This catalytic cycle prevents the formation of the N-acylurea byproduct, which can occur in the absence of DMAP.[14][15]
Advantages:
-
Very mild reaction conditions, often at room temperature.[14]
-
Suitable for acid-sensitive substrates.[15]
-
Effective for the synthesis of esters from tertiary alcohols, which are prone to elimination under acidic conditions.[15][16]
Disadvantages:
-
The dicyclohexylurea (DCU) byproduct is often difficult to remove due to its low solubility in many organic solvents.[14][16]
-
DCC is a known allergen and irritant.[16]
Catalytic Cycle of Steglich Esterification
Caption: Catalytic cycle in Steglich esterification.
The Mitsunobu Reaction: Inversion of Stereochemistry
The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a variety of functional groups, including esters, with a clean inversion of stereochemistry.[18][19] While not always the first choice for highly hindered acids, modifications can make it a viable option.[20]
Mechanism of Action: The reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD).[18] The PPh₃ and DEAD combine to form a phosphonium intermediate. The alcohol then adds to this intermediate, activating the hydroxyl group as a good leaving group. The carboxylate of the benzoic acid then acts as a nucleophile, displacing the activated hydroxyl group in an Sₙ2 fashion to form the ester.[19]
Advantages:
-
Proceeds with a predictable inversion of stereochemistry at the alcohol center.[18][19]
-
Mild reaction conditions.
Disadvantages:
-
Generates stoichiometric amounts of triphenylphosphine oxide and a hydrazinedicarboxylate byproduct, which can complicate purification.[21]
-
The pKa of the nucleophile (the benzoic acid) should generally be below 13.[21]
-
Can be low-yielding for very hindered substrates without procedural modifications.[20]
Diazomethane and Trimethylsilyldiazomethane: For Methyl Esters
For the specific case of synthesizing methyl esters, diazomethane (CH₂N₂) is a highly efficient reagent.[22][23] However, due to its explosive and toxic nature, a safer alternative, trimethylsilyldiazomethane (TMS-diazomethane), is often preferred.[24][25]
Mechanism of Action: The reaction mechanism involves an initial acid-base reaction where the carboxylic acid protonates the diazomethane.[22][26][27] The resulting carboxylate anion then acts as a nucleophile in an Sₙ2 reaction, attacking the methyl group of the protonated diazomethane and displacing nitrogen gas as a leaving group.[22][26]
Advantages:
-
Extremely high yields for methyl esters.[25]
-
Very mild conditions.
Disadvantages:
-
Diazomethane is highly toxic, carcinogenic, and potentially explosive.[22] It should only be handled by trained personnel using specialized glassware.[22]
-
TMS-diazomethane is safer but still requires careful handling.[25]
-
Limited to the synthesis of methyl esters.
Comparative Analysis of Esterification Methods
| Method | Key Reagents | Conditions | Advantages | Disadvantages |
| Yamaguchi | 2,4,6-Trichlorobenzoyl chloride, DMAP, TEA | Mild, aprotic solvents | High yields for hindered substrates, good for macrolactonization.[3][4][7] | Moisture-sensitive reagent.[8] |
| Shiina | Aromatic carboxylic acid anhydride, Lewis acid or nucleophilic catalyst | Acidic or basic, mild | High chemoselectivity.[10] | Requires a dehydrating agent. |
| Steglich | DCC, DMAP | Mild, room temperature | Excellent for acid-labile substrates and tertiary alcohols.[15][16] | Byproduct (DCU) can be difficult to remove.[14][16] |
| Mitsunobu | PPh₃, DEAD (or similar) | Mild, neutral | Inversion of stereochemistry.[18][19] | Byproduct removal can be challenging.[21] |
| (TMS)-Diazomethane | CH₂N₂ or (CH₃)₃SiCHN₂ | Mild, ethereal solvents | High yields for methyl esters.[25] | Diazomethane is highly hazardous.[22] Limited to methyl esters. |
| Fischer-Speier | Strong acid catalyst (e.g., H₂SO₄) | Reflux in excess alcohol | Simple reagents, atom economical.[2] | Generally poor yields for hindered substrates.[1] |
Detailed Experimental Protocols
Protocol 1: Yamaguchi Esterification of 2,4,6-Trimethylbenzoic Acid
This protocol describes the esterification of a sterically hindered benzoic acid with a secondary alcohol.
Materials:
-
2,4,6-Trimethylbenzoic acid
-
Isopropanol
-
2,4,6-Trichlorobenzoyl chloride (TCBC)
-
Triethylamine (TEA)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene, anhydrous
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
-
Silica gel for column chromatography
Procedure:
-
To a solution of 2,4,6-trimethylbenzoic acid (1.0 eq) in anhydrous toluene (0.2 M) under an inert atmosphere (N₂ or Ar), add triethylamine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add 2,4,6-trichlorobenzoyl chloride (1.05 eq) dropwise.
-
Stir the reaction mixture at room temperature for 2 hours to form the mixed anhydride.
-
In a separate flask, dissolve isopropanol (1.5 eq) and DMAP (1.2 eq) in anhydrous toluene.
-
Add the alcohol/DMAP solution to the reaction mixture containing the mixed anhydride.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired ester.
Protocol 2: Steglich Esterification of 2,6-Dichlorobenzoic Acid
This protocol is suitable for substrates that may be sensitive to harsher conditions.
Materials:
-
2,6-Dichlorobenzoic acid
-
Benzyl alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Dichloromethane (DCM), anhydrous
-
0.5 M HCl solution
-
Saturated aqueous NaHCO₃ solution
-
Brine
-
Anhydrous Na₂SO₄
-
Silica gel for column chromatography
Procedure:
-
Dissolve 2,6-dichlorobenzoic acid (1.0 eq), benzyl alcohol (1.1 eq), and DMAP (0.1 eq) in anhydrous DCM (0.3 M) in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate and wash the solid with a small amount of cold DCM.
-
Combine the filtrates and wash sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the pure benzyl 2,6-dichlorobenzoate.
References
-
Dhimitruka, I., & SantaLucia, J. (2006). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Organic Letters, 8(1), 47–50. [Link]
-
Inanaga, J., Hirata, K., Saeki, H., Katsuki, T., & Yamaguchi, M. (1979). A Rapid Esterification by Means of Mixed Anhydride and Its Application to Large-ring Lactonization. Bulletin of the Chemical Society of Japan, 52(7), 1989–1993. [Link]
-
Shiina, I. (2004). An Effective Method for the Synthesis of Carboxylic Esters and Lactones Using Substituted Benzoic Anhydrides with Lewis Acid Catalysts. Tetrahedron, 60(7), 1587–1599. [Link]
-
JoVE. (n.d.). Carboxylic Acids to Methylesters: Alkylation using Diazomethane. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
SigutLabs. (2023, June 14). Yamaguchi reagent – Reagent of the month June. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, May 30). 21.7: Methyl Ester Synthesis Using Diazomethane. Retrieved from [Link]
-
Wikipedia. (n.d.). Shiina esterification. Retrieved from [Link]
-
Schweitzer, D., et al. (2007). Total synthesis of iejimalide B. An application of the Shiina macrolactonization. Organic Letters, 9(21), 4139–4142. [Link]
-
Presser, A., & Hufner, A. (2004). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Monatshefte für Chemie / Chemical Monthly, 135(8), 1015-1022. [Link]
-
PubMed. (n.d.). Total synthesis of iejimalide B. An application of the Shiina macrolactonization. Retrieved from [Link]
-
ACS Publications. (n.d.). Total Synthesis of Iejimalide B. An Application of the Shiina Macrolactonization. Retrieved from [Link]
-
Master Organic Chemistry. (2025, June 22). Diazomethane (CH2N2). Retrieved from [Link]
-
JoVE. (n.d.). Acides carboxyliques en esters méthyliques : alkylation à l'aide de diazométhane. Retrieved from [Link]
-
Online Organic Chemistry Tutor. (n.d.). Yamaguchi Esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Steglich esterification. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
-
Butkiewicz, M., et al. (2019). Nitrosobenzene: Reagent for the Mitsunobu Esterification Reaction. ACS Omega, 4(3), 5869–5876. [Link]
-
OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A general procedure for mitsunobu inversion of sterically hindered alcohols. Retrieved from [Link]
-
Jordan, A., et al. (2021). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry, 23(17), 6405–6413. [Link]
-
Newman, M. S. (1941). A New Method for the Esterification of Certain Sterically Hindered Acids. Journal of the American Chemical Society, 63(9), 2431–2434. [Link]
-
PMC. (2023, December 9). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Retrieved from [Link]
-
University of Toronto. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Retrieved from [Link]
-
SynArchive. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). Trimethylsilyldiazomethane – A Mild and Efficient Reagent for the Methylation of Carboxylic Acids and Alcohols in Natural Products. Retrieved from [Link]
- Google Patents. (n.d.). WO2019059801A1 - Method for preparing benzoic acid esters.
Sources
- 1. athabascau.ca [athabascau.ca]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 4. Yamaguchi reagent – Reagent of the month June - SigutLabs [sigutlabs.com]
- 5. Yamaguchi Esterification [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Yamaguchi reagent - Enamine [enamine.net]
- 9. Shiina macrolactonization - Wikipedia [en.wikipedia.org]
- 10. Shiina esterification - Wikipedia [en.wikipedia.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. Total synthesis of iejimalide B. An application of the Shiina macrolactonization - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. Steglich esterification - Wikipedia [en.wikipedia.org]
- 15. Steglich Esterification [organic-chemistry.org]
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- 17. synarchive.com [synarchive.com]
- 18. Mitsunobu Reaction [organic-chemistry.org]
- 19. glaserr.missouri.edu [glaserr.missouri.edu]
- 20. Organic Syntheses Procedure [orgsyn.org]
- 21. tcichemicals.com [tcichemicals.com]
- 22. Video: Carboxylic Acids to Methylesters: Alkylation using Diazomethane [jove.com]
- 23. masterorganicchemistry.com [masterorganicchemistry.com]
- 24. researchgate.net [researchgate.net]
- 25. TCI Practical Example: Methyl Esterification of Carboxylic Acid Using TMS-Diazomethane | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 26. chem.libretexts.org [chem.libretexts.org]
- 27. Vidéo: Acides carboxyliques en esters méthyliques : alkylation à l’aide de diazométhane [jove.com]
Troubleshooting & Optimization
Technical Support Center: Cross-Coupling Optimization for 2-Bromo-5-cyano-3-iodobenzoic Acid
Case ID: #RXN-2Br5CN3I-Opt Subject: Yield Improvement & Selectivity Control in Pd-Catalyzed Cross-Coupling Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The Substrate Challenge
You are working with 2-Bromo-5-cyano-3-iodobenzoic acid . This is a polyhalogenated, sterically congested, amphoteric scaffold . Achieving high yield requires navigating three competing factors:
-
Site-Selectivity (Chemoselectivity): You must engage the C3-Iodide while leaving the C2-Bromide intact.
-
Steric Hindrance: The reactive C3-I site is "ortho-ortho" flanked by a Bromine atom (C2) and a hydrogen (C4). Furthermore, the C2-Bromide is adjacent to the carboxylic acid (C1). This creates a "steric pocket" that impedes bulky catalysts.
-
Catalyst Poisoning: The free carboxylic acid (C1) can bind Palladium, leading to catalyst deactivation or solubility issues in non-polar solvents.
This guide provides a modular troubleshooting protocol to systematically resolve low yields.
Module 1: Selectivity & Reactivity Profile
Before optimizing conditions, you must visualize the reactivity hierarchy. The reaction does not proceed randomly; it follows a specific oxidative addition sequence governed by bond dissociation energies (BDE) and steric accessibility.
Reactivity Hierarchy Diagram
Caption: Figure 1. Reactivity landscape. The C3-I bond is electronically activated by the para-CN group and is inherently weaker than C2-Br, ensuring high chemoselectivity under controlled temperatures.
Module 2: Critical Troubleshooting Protocols
Issue A: The "Free Acid" Trap (Low Conversion)
Symptoms: Reaction turns black (Pd precipitation) immediately; starting material remains unreacted; poor solubility in Toluene/Dioxane. Root Cause: The free carboxylic acid forms unreactive Pd-carboxylate complexes or remains insoluble in the organic phase, preventing the catalytic cycle.
Protocol 1: The "Protection First" Strategy (Recommended) Why: Converting the acid to an ester or amide removes the acidic proton, improves solubility, and eliminates catalyst binding.
-
Step 1: Convert Acid → Methyl Ester (MeOH, H2SO4, Reflux) or Amide.
-
Step 3: Saponify (LiOH/THF/H2O) back to acid if necessary.
-
Result: Often doubles the yield compared to the free acid route.
Protocol 2: The "Direct Coupling" Strategy (If protection is impossible) Why: Sometimes the synthetic route demands direct coupling.
-
Base Selection: Do NOT use weak organic bases (TEA) or simple carbonates (Na2CO3) if solubility is poor.
-
Gold Standard: Use K3PO4 (3.0 equiv) in DME/H2O (4:1) or n-Butanol .
Issue B: Steric Hindrance at C3 (Stalled Reaction)
Symptoms: Reaction stalls at 30-50% conversion; protodehalogenation (iodine replaced by hydrogen) observed. Root Cause: The C2-Bromide sterically blocks the approach of the Pd-Ligand complex to the C3-Iodide. Standard ligands (PPh3, dppf) are often too bulky or not active enough to force entry.
Solution: Ligand Switching Use Buchwald Dialkylbiaryl Phosphine Ligands . These are electron-rich (facilitating oxidative addition) and designed to "reach around" steric bulk.
| Ligand | Role | Recommendation |
| SPhos | Excellent for ortho-substituted halides.[6][7] | First Choice. High activity, good stability. |
| XPhos | More sterically demanding, good for chlorides/bromides.[8] | Use if SPhos fails or if over-coupling at Br is observed. |
| Pd(dppf)Cl2 | Standard bidentate ligand. | Use only for simple, non-hindered boronic acids. |
| PPh3 | Simple monodentate. | Avoid. Likely to lead to low yields and homocoupling. |
Module 3: Optimized Experimental Workflow
Based on the specific challenges of 2-Bromo-5-cyano-3-iodobenzoic acid , follow this optimized Suzuki-Miyaura coupling protocol.
Reagents & Stoichiometry
-
Substrate: 1.0 equiv (Preferably as Methyl Ester)
-
Boronic Acid: 1.2 – 1.5 equiv (Excess required due to potential protodeboronation)
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%)
-
Alternative Pre-catalyst: XPhos Pd G2 (2-5 mol%)
-
-
Base: K3PO4 (3.0 equiv)
-
Solvent: Toluene : Water (10:[9]1) or DME : Water (4:1)
-
Temperature: 40°C – 60°C (Do not exceed 80°C to prevent C2-Br activation)
Step-by-Step Protocol
-
Degassing (Critical): The C3-I bond is reactive. Oxygen will cause homocoupling of the boronic acid or oxidation of the catalyst. Sparge solvents with Argon for 15 minutes.
-
Activation: Charge the reaction vessel with Substrate, Boronic Acid, Pd precursor, Ligand, and Base.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Thermal Ramp: Heat to 40°C initially. Monitor by HPLC/UPLC after 1 hour.
-
If <10% conversion: Increase to 60°C.
-
If C2-Br coupling observed: Lower temp to 40°C and switch solvent to THF/Water.
-
Module 4: Decision Tree for Optimization
Use this logic flow to diagnose your specific failure mode.
Caption: Figure 2. Troubleshooting Decision Tree. Follow the path based on your HPLC/TLC observations to identify the corrective action.
Frequently Asked Questions (FAQs)
Q1: Can I use Pd(PPh3)4 for this reaction? A: It is not recommended. While Pd(PPh3)4 works for simple iodides, the steric crowding at the C3 position (flanked by C2-Br and C4-H) often makes triphenylphosphine too bulky to facilitate efficient oxidative addition, leading to stalled reactions. SPhos or Pd(dppf)Cl2 are superior choices.
Q2: Why is the C5-Cyano group important? A: The nitrile at C5 is a strong Electron Withdrawing Group (EWG). It pulls electron density from the ring, making the C3-I bond more electrophilic and reactive towards Pd(0). This actually helps your reaction, making the oxidative addition faster than it would be on a plain bromobenzoic acid.
Q3: I see a byproduct where the Iodine is replaced by Hydrogen. What is this? A: This is the protodehalogenation product (3-H, 2-Br-5-CN-benzoic acid). It occurs when the Pd-Ar(I) intermediate abstracts a hydride (often from the solvent or ligand) instead of transmetallating with the boronic acid.
-
Fix: Ensure your solvent is anhydrous (unless using water mix intentionally), increase the concentration of Boronic Acid, and ensure your base is dry/fresh.
Q4: Should I add Silver salts (Ag2O)? A: For iodides, silver is usually unnecessary. However, if you are struggling with the "Free Acid" pathway, adding Ag2CO3 (1.0 equiv) can help by forming the silver carboxylate in situ, which prevents Pd-poisoning and can facilitate halide abstraction.
References
-
Site-Selective Coupling Principles
-
Ligand Selection for Hindered Substrates
-
Handling Benzoic Acids in Coupling
- Title: Palladium-catalyzed reactions between benzoic acids and aryl halides (Mechanistic insight on carboxyl
- Source:ChemC
-
URL:[Link]
-
Related Patent Methodology (Amide Formation First)
- Title: 3-carboxylic acid pyrroles as nrf2 regulators (Example of 2-bromo-3-iodobenzoic acid usage).
-
Source: US Patent US20200031820A1.[12]
- URL
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. m.youtube.com [m.youtube.com]
- 5. CN107673990A - A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents [patents.google.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. rose-hulman.edu [rose-hulman.edu]
- 9. researchgate.net [researchgate.net]
- 10. escholarship.org [escholarship.org]
- 11. 2-Bromo-3-iodobenzoic acid | C7H4BrIO2 | CID 21393818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. US20200031820A1 - 3-carboxylic acid pyrroles as nrf2 regulators - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Hydrodehalogenation
Topic: Preventing Debromination During Palladium-Catalyzed Reactions Role: Senior Application Scientist, Technical Support Center Audience: Researchers, Medicinal Chemists, Process Chemists
Welcome to the Technical Support Center. You are likely here because you have observed a mass spectrum showing [M – Br + H] or [M – I + H] byproducts in your crude reaction mixture. This phenomenon, known as hydrodehalogenation (debromination) , is a pervasive side reaction in palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig, Heck, etc.).
This guide treats your reaction as a system to be debugged. We will identify the "Hydride Thief" (the source of the hydrogen atom) and engineer it out of your workflow.
Part 1: Diagnostic & Root Cause Analysis
Q: How do I confirm that my byproduct is actually from debromination?
A: In standard LC-MS analysis:
-
The Signal: Look for a peak with a mass of
(for bromine) or (for iodine). -
Isotope Pattern: The product will lose the characteristic isotopic split of the halogen (e.g., the 1:1 doublet of
disappears). -
Retention Time: The debrominated arene is less polar than the starting halide (usually) and often co-elutes with the product or starting material, making separation difficult.
Q: Why is this happening? (The Mechanism)
A: Debromination is rarely spontaneous; it is a competitive catalytic cycle. Once your Pd(0) oxidatively adds to the Ar-Br bond, the resulting Ar-Pd(II)-Br intermediate is vulnerable. If the "Desired Cycle" (Transmetalation) is slow, the "Parasitic Cycle" (Hydride Transfer) takes over.
The "Hydride Thief" Mechanism:
-
Substitution: A nucleophilic solvent (alcohol) or base displaces the bromide ligand on Palladium.
-
-Hydride Elimination: The coordinated solvent/base undergoes
-hydride elimination, transferring a hydride (H-) to the Palladium center. -
Reductive Elimination: The Ar-Pd-H species collapses, releasing Ar-H (your byproduct) and regenerating Pd(0).
Visualizing the Competitive Pathways:
Caption: The "Fork in the Road": After oxidative addition, the complex either proceeds to product (Green Path) or is hijacked by a hydride source (Red Path).
Part 2: Troubleshooting Protocols
Use this logic gate to solve your specific issue.
Protocol A: The "Solvent & Base" Triage (First Line of Defense)
Use this if: You are using standard ligands (PPh3, dppf) and see >5% debromination.
The Problem: Your solvent or base is acting as the hydride donor.
-
Primary Offenders: Primary/Secondary Alcohols (MeOH, EtOH, iPrOH), Formates, Triethylamine (Et3N).
-
The Fix: Remove the source of hydrogen.
| Component | High Risk (Avoid) | Safe Alternatives | Why? |
| Solvent | Ethanol, Methanol, Isopropanol | Toluene, Dioxane, THF, DMF | Alcohols have |
| Base | Alkoxides (NaOtBu, KOtBu), Et3N | K3PO4, Cs2CO3, K2CO3 | Alkoxides form Pd-alkoxides (hydride precursors). Inorganic bases cannot donate hydrides. |
| Additives | Formic acid, Formates | None | Formate is a direct hydride donor (used intentionally for reduction!). |
Step-by-Step Optimization:
-
Switch Solvent: If using EtOH/Water, switch to Dioxane/Water (4:1) or Toluene/Water .
-
Switch Base: Replace NaOtBu with K3PO4 (3.0 equiv) .
-
Degas Rigorously: Oxygen can promote homocoupling, but it also oxidizes ligands, slowing the main cycle and allowing the side reaction to catch up.
Protocol B: Ligand Engineering (The "Speed" Approach)
Use this if: You have a difficult substrate (sterically hindered or electron-rich Ar-Br) and Protocol A didn't work.
The Problem: The transmetalation step is too slow. The Pd(II) intermediate sits waiting for the boronic acid, giving it time to find a hydride. The Fix: Use a ligand that accelerates the catalytic cycle (specifically reductive elimination) and creates a steric "wall" against side reactions.
Recommended Ligands:
-
Buchwald Dialkylbiaryl Phosphines (XPhos, SPhos, RuPhos):
-
Why: These are electron-rich (fast oxidative addition) and bulky (fast reductive elimination). They essentially "push" the reaction through the cycle before debromination can occur.
-
Recommendation:XPhos is the gold standard for preventing debromination in Suzuki coupling.
-
-
P(t-Bu)3:
-
Why: Highly bulky, prevents the coordination of solvent molecules that leads to hydride transfer.
-
Comparative Data: Ligand Effect on Debromination (Representative data for a hindered Suzuki Coupling)
| Ligand | Yield (Product) | % Debromination | Status |
| PPh3 | 45% | 35% | Fail |
| dppf | 70% | 15% | Improved |
| XPhos | 92% | <1% | Optimal |
Protocol C: The "Sniper" Strategy (Chemoselectivity)
Use this if: You have a molecule with both Ar-Br and Ar-Cl, and you want to couple the Br while keeping the Cl intact, but you are seeing debromination of the Br.
The Dilemma:
-
To stop debromination, you usually want a more active ligand (like XPhos).
-
But XPhos is so active it might activate your Ar-Cl too (losing chemoselectivity).
The Solution: You must retain a "mild" ligand (to save the Cl) but optimize conditions to stop debromination.
-
Ligand: Stick to Pd(PPh3)4 or Pd(dppf)Cl2 .[1][2] Do NOT use XPhos/SPhos or Pd-NHC complexes (they will eat the Chloride).
-
Temperature: Lower the temperature (e.g., 60°C instead of 100°C). Debromination usually has a higher activation energy than cross-coupling.
-
Concentration: Increase the concentration of the coupling partner (Boronic acid). Pushing the transmetalation kinetics via concentration (Le Chatelier’s principle) is safer than increasing catalyst activity.
-
Water: Ensure a small amount of water is present (essential for Suzuki transmetalation), but use a strictly aprotic organic co-solvent (Toluene).
Part 3: Decision Tree for Troubleshooting
Follow this logic flow to identify your solution.
Caption: Troubleshooting Logic Flow. Follow the path to determine if the fix requires a chemical substitution (Solvent/Base) or a catalytic system upgrade (Ligand).[2]
References
-
Mechanistic Insight: Organometallics2011 , 30, 14, 3746–3754. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation". Link
-
Ligand Effects (Buchwald): J. Am. Chem. Soc.2007 , 129, 3358–3366. "Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure". Link
-
Chemoselectivity: J. Am. Chem. Soc.2000 , 122, 4020–4028. "Scope and Mechanism of the Palladium-Catalyzed Amination of Five-Membered Heterocyclic Halides". Link
-
General Review: Chem. Rev.2011 , 111, 3, 1346–1416. "Palladium-Catalyzed Cross-Coupling Reactions in Total Synthesis". Link
Sources
Technical Support Center: Purification of 2-Bromo-5-cyano-3-iodobenzoic Acid Intermediates
Welcome to the technical support center for the purification of 2-Bromo-5-cyano-3-iodobenzoic acid and its synthetic intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing and purifying this highly functionalized aromatic compound. Here, we address common challenges and provide in-depth, field-proven solutions to streamline your purification workflows.
I. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of 2-Bromo-5-cyano-3-iodobenzoic acid and its precursors.
Q1: What are the most common impurities encountered during the synthesis of 2-Bromo-5-cyano-3-iodobenzoic acid?
A1: The impurity profile of 2-Bromo-5-cyano-3-iodobenzoic acid is largely dependent on the synthetic route employed. However, common impurities can be categorized as follows:
-
Process-Related Impurities: These are structurally similar molecules that arise from incomplete reactions or side reactions during the synthesis.[1] Examples include starting materials that have not fully reacted or isomers formed during substitution reactions. For instance, in syntheses involving bromination or iodination, the formation of positional isomers is a common issue.[2]
-
Degradation Products: The target molecule can degrade under certain conditions, such as exposure to high temperatures, light, or extreme pH. This can lead to the formation of various breakdown products.
-
Residual Solvents: Trace amounts of solvents used in the synthesis and purification steps may remain in the final product.[1]
Q2: Which purification technique is most effective for obtaining high-purity 2-Bromo-5-cyano-3-iodobenzoic acid?
A2: A multi-step purification strategy is often necessary to achieve high purity. The most effective approach typically involves a combination of:
-
Recrystallization: This is a powerful technique for removing impurities with different solubility profiles from the desired compound.[3][4] The choice of solvent is critical for successful recrystallization.
-
Acid-Base Extraction: This method is particularly useful for separating the acidic target compound from neutral or basic impurities.[5][6] The benzoic acid can be converted to its water-soluble salt with a base, washed with an organic solvent to remove non-acidic impurities, and then regenerated by acidification.
-
Chromatography: Techniques like column chromatography or preparative High-Performance Liquid Chromatography (HPLC) can be employed for final polishing to remove trace impurities that are difficult to separate by other means.
Q3: How can I select an appropriate solvent for the recrystallization of 2-Bromo-5-cyano-3-iodobenzoic acid?
A3: The ideal recrystallization solvent is one in which the target compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures.[4] For substituted benzoic acids, common solvent systems include:
-
Alcohol/Water Mixtures: Ethanol/water or methanol/water mixtures are often effective.[7][8] The solubility can be fine-tuned by adjusting the solvent ratio.
-
Acetic Acid/Water Mixtures: A solution of acetic acid and water can also be a suitable recrystallization solvent for similar compounds.[9]
-
Halogenated Solvents, Acetonitrile, or Ethers: These may also be considered depending on the specific impurities present.[2]
It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal system for your specific product.
II. Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification process.
Problem 1: The product fails to crystallize from the recrystallization solvent.
| Potential Cause | Troubleshooting Action |
| Solution is not saturated (too much solvent was used). | Evaporate some of the solvent to increase the concentration of the product.[10] |
| Supersaturation. | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[3] |
| Inappropriate solvent. | Re-evaluate the solvent system. The compound may be too soluble even at low temperatures. Perform new solubility tests. |
Problem 2: The purified product has a low melting point with a broad range.
| Potential Cause | Troubleshooting Action |
| Presence of impurities. | A broad and depressed melting point is a classic indicator of an impure sample.[4] |
| Incomplete drying. | Residual solvent can act as an impurity and depress the melting point. Ensure the product is thoroughly dried under vacuum. |
| Decomposition. | If the compound is thermally unstable, it may decompose upon heating, leading to an inaccurate melting point. |
Problem 3: Unexpected peaks are observed in the HPLC or NMR analysis of the purified product.
| Potential Cause | Troubleshooting Action |
| Presence of isomeric impurities. | Compare the retention times or spectral data with those of known or potential isomers.[10] Adjusting the recrystallization solvent system or employing preparative HPLC may be necessary for separation. |
| Unreacted starting materials or reagents. | Review the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion.[10] |
| Contamination from glassware or equipment. | Ensure all glassware and equipment are scrupulously clean before use. |
Problem 4: The yield is significantly low after purification.
| Potential Cause | Troubleshooting Action |
| Product loss during transfers. | Minimize the number of transfers and ensure complete transfer of material between vessels. |
| Multiple purification steps. | While multiple steps can improve purity, they can also lead to cumulative losses.[10] Optimize each step to maximize recovery. |
| Product is partially soluble in the cold recrystallization solvent. | Cool the recrystallization mixture in an ice bath to minimize the amount of product that remains dissolved.[6] |
III. Experimental Protocols
Protocol 1: General Recrystallization Procedure
This protocol provides a general guideline for the recrystallization of 2-Bromo-5-cyano-3-iodobenzoic acid intermediates.
-
Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the chosen recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration using a pre-warmed funnel to remove them.[4]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, further cool the flask in an ice bath.[3][6]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Acid-Base Extraction
This protocol is designed to separate the acidic product from neutral or basic impurities.
-
Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Extraction: Transfer the solution to a separatory funnel and extract with an aqueous base solution (e.g., 1 M sodium hydroxide). The acidic product will move into the aqueous layer as its sodium salt.
-
Separation: Separate the aqueous and organic layers. The organic layer contains neutral and basic impurities and can be discarded.
-
Regeneration: Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., hydrochloric acid) until the product precipitates out.[5]
-
Isolation: Collect the precipitated product by vacuum filtration, wash with cold water, and dry thoroughly.
IV. Visualization of Purification Workflow
The following diagram illustrates a typical decision-making process for the purification of 2-Bromo-5-cyano-3-iodobenzoic acid intermediates.
Caption: A decision-tree for purification strategies.
V. References
-
Recrystallization of Benzoic Acid. (n.d.). Retrieved from
-
CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents. (n.d.). Retrieved from
-
Recrystallization Lab Procedure of Benzoic Acid - YouTube. (2020, September 21). Retrieved from [Link]
-
Technical Support Center: Synthesis of Substituted Nitrobenzoic Acids - Benchchem. (n.d.). Retrieved from
-
Help with purification of benzoic acid by extraction. Details below. : r/chemhelp - Reddit. (2021, November 24). Retrieved from [Link]
-
A kind of preparation method of the iodo-benzoic acid of 2 bromine 5 - Google Patents. (n.d.). Retrieved from
-
Preparation of 2-iodobenzoic acid - Texium. (2018, March 21). Retrieved from [Link]
-
m-IODOBENZOIC ACID - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Chemistry 210 Experiment Ib. (2012, November 14). Retrieved from [Link]
-
EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents. (n.d.). Retrieved from
-
The Genesis of Impurities in Diatrizoic Acid: A Technical Guide - Benchchem. (n.d.). Retrieved from
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN110105193B - Synthetic method of 2-halogen-5-bromobenzoic acid - Google Patents [patents.google.com]
- 3. westfield.ma.edu [westfield.ma.edu]
- 4. youtube.com [youtube.com]
- 5. reddit.com [reddit.com]
- 6. Chemistry 210 Experiment Ib [home.miracosta.edu]
- 7. texiumchem.com [texiumchem.com]
- 8. 5-Bromo-2-iodobenzoic acid synthesis - chemicalbook [chemicalbook.com]
- 9. EP3059220A1 - Method of preparing and recovering 2-methyl-5-iodobenzoic acid - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Stability of 2-Bromo-5-cyano-3-iodobenzoic Acid
[1]
Case ID: #T-BCI-001 Status: Active Agent: Senior Application Scientist Subject: Stability Profile & Handling of 2-Bromo-5-cyano-3-iodobenzoic acid in Basic Media[1]
Executive Summary: The Stability Matrix
User Query: "Can I dissolve 2-Bromo-5-cyano-3-iodobenzoic acid in NaOH for my reaction? Is it stable?"
Short Answer: Conditional Stability.
While the compound dissolves readily in aqueous base due to the carboxylic acid moiety (
Stability Dashboard
| Parameter | Condition | Stability Rating | Risk Factor |
| Solubility | pH > 4.0 (Aq.[1] Base) | ✅ High | Immediate deprotonation to carboxylate.[1] |
| Nitrile Integrity | pH > 10, T > 40°C | ❌ Critical | Hydrolysis to amide/acid ( |
| Halogen Integrity | pH > 12, Heat | ⚠️ Moderate | |
| Iodine Integrity | Ambient Light + Base | ⚠️ Moderate | Photolytic deiodination (radical pathway).[1] |
Technical Deep Dive: Degradation Mechanisms
To troubleshoot effectively, you must understand why the molecule degrades.[1] This is not random; it is dictated by the electronic landscape of the benzene ring.
Pathway A: The Hydrolysis Trap (Nitrile Sensitivity)
The cyano group (-CN) at the 5-position is your primary point of failure. In strong base (e.g., 1M NaOH) or at elevated temperatures, the hydroxide ion attacks the nitrile carbon.[1]
-
Mechanism: Nucleophilic attack
Imidate intermediate Primary Amide Carboxylate.[1] -
Symptom: Your product mass increases by +18 Da (Amide) or +19 Da (Acid form after workup).[1]
-
Prevention: Keep pH < 10 and Temperature < 10°C.[1]
Pathway B: Nucleophilic Aromatic Substitution ( )
This is the "hidden" danger.[1]
-
The Setup: The ring is highly electron-deficient due to three Electron-Withdrawing Groups (EWGs): -CN, -I, and -Br.[1]
-
The Vulnerability: The Bromine at C2 is situated para to the Cyano group (C5). The Cyano group strongly activates the ring for nucleophilic attack at the para position.
-
The Reaction: Hydroxide (
) attacks C2, displacing Bromide ( ).[1] -
Why C2-Br and not C3-I? While Iodine is a better leaving group, the C2 position is electronically activated by the para-cyano group. The C3 position is meta to the cyano group (less activation).
Pathway C: Photolytic Deiodination
Aryl iodides have weak C-I bonds (~65 kcal/mol).[1] Under basic conditions, electron transfer mechanisms can accelerate radical cleavage, especially under fluorescent lab lighting.[1]
Visualizing the Degradation Pathways
The following diagram maps the kinetic competition between stable dissolution and degradation.
Figure 1: Reaction landscape of 2-Bromo-5-cyano-3-iodobenzoic acid in base.[1] Green indicates the desired state; Red/Yellow indicate degradation pathways.
Troubleshooting Guide & FAQs
Q1: I need to dissolve this acid for a Suzuki coupling. What base should I use?
Recommendation: Do not use NaOH or KOH if possible.[1]
-
Why: Strong bases increase the concentration of aggressive
nucleophiles. -
Solution: Use Potassium Carbonate (
) or Sodium Bicarbonate ( ) .[1]-
The
of the benzoic acid is ~2.5. Bicarbonate ( of ~6.[1]3) is strong enough to deprotonate the carboxylic acid and solubilize it without generating high pH levels that threaten the nitrile or promote .
-
Q2: My LC-MS shows a peak at M+18. What happened?
Diagnosis: Nitrile Hydrolysis.[1][2][3]
-
Cause: You likely heated the reaction mixture in aqueous base or left it standing too long at room temperature.
-
Fix:
Q3: The reaction mixture turned dark brown/purple.
Standard Operating Procedures (SOPs)
SOP-01: Safe Dissolution Protocol
Use this protocol to solubilize the compound for analysis or reaction without degradation.
-
Preparation: Chill 20 mL of solvent (Water/THF 1:1) to 0°C.
-
Base Selection: Add 1.1 equivalents of
(Solid).[1] Avoid excess base. -
Addition: Add the 2-Bromo-5-cyano-3-iodobenzoic acid slowly with stirring.
-
Verification: Check pH. Target range is 6.0 – 7.5 .[1]
-
Usage: Use the solution immediately (within 30 minutes). Do not store overnight.
SOP-02: Emergency Workup (Recovery)
If the reaction has been sitting in base, follow this to minimize further damage during isolation.
-
Cooling: Place the reaction vessel in an ice bath (0°C).
-
Quenching: Do not dump strong acid (HCl) directly into the warm basic solution.[1] This generates heat, accelerating hydrolysis.[1]
-
Acidification: Dropwise addition of 1M HCl or 10% Citric Acid until pH reaches 3-4.
-
Note: The product is an acid; it will precipitate.[2]
-
-
Extraction: Extract immediately into Ethyl Acetate. The organic layer protects the nitrile from aqueous hydrolysis.
-
Drying: Dry over
and evaporate at < 40°C .
References
-
Mechanism of Nitrile Hydrolysis: Cohen, L. A., & Jones, W. M. (1962).[1] A Study of the Mechanism of the Base-catalyzed Hydrolysis of Nitriles. Journal of the American Chemical Society. Link[1]
-
Nucleophilic Arom
) Principles: Bunnett, J. F., & Zahler, R. E. (1951).[1] Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews. Link[1] -
Reactivity of Halobenzonitriles: Cronin, J. S., et al. (2006).[1] Nucleophilic Aromatic Substitution of fluorobenzonitriles. Organic Process Research & Development. Link[1]
-
Stability of Aryl Iodides: Klapars, A., & Buchwald, S. L. (2002).[1] Copper-Catalyzed Halogen Exchange in Aryl Halides. Journal of the American Chemical Society. Link[1]
Technical Support Center: Optimizing Esterification of Sterically Crowded Benzoic Acids
Welcome to the Technical Support Center dedicated to navigating the complexities of esterifying sterically hindered benzoic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with these notoriously difficult substrates. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing your reaction conditions, with a special focus on the critical parameter of reaction temperature.
Introduction: The Challenge of Steric Hindrance in Esterification
Sterically crowded benzoic acids, such as those bearing ortho-substituents, present a significant challenge to standard esterification protocols. The bulky groups flanking the carboxylic acid moiety impede the approach of the alcohol nucleophile, leading to sluggish reaction rates and often disappointingly low yields. Overcoming this steric barrier requires a nuanced understanding of reaction mechanisms and a strategic selection of reagents and conditions. This guide will provide you with the expertise to troubleshoot common issues and rationally design your experiments for success.
Frequently Asked Questions (FAQs)
Q1: Why is my standard Fischer esterification failing for my 2,6-disubstituted benzoic acid?
A1: The Fischer-Speier esterification, while a cornerstone of organic synthesis, relies on a direct, acid-catalyzed nucleophilic attack of the alcohol on the protonated carboxylic acid.[1][2] With sterically hindered benzoic acids, the bulky ortho-substituents physically block this approach. Elevated temperatures can sometimes overcome this barrier to an extent, but often lead to decomposition or side reactions. For these challenging substrates, alternative methods that activate the carboxylic acid in a different manner are generally required.
Q2: I'm observing a significant amount of unreacted starting material despite prolonged reaction times and high temperatures. What should I do?
A2: This is a classic symptom of steric hindrance. Simply increasing the temperature or reaction time is often not an effective solution and can lead to the degradation of sensitive substrates.[3] Consider switching to a more potent activation method. The Yamaguchi[4][5][6] or Steglich[7] esterification protocols are specifically designed for such challenging substrates as they form a highly reactive acyl intermediate away from the sterically encumbered center.
Q3: What are the tell-tale signs of thermal degradation in my reaction?
A3: The appearance of dark, tarry materials in your reaction flask is a strong indicator of decomposition. You may also observe a complex mixture of spots on your TLC plate that are difficult to characterize. If you suspect thermal degradation, it is crucial to reduce the reaction temperature and explore milder activation methods or the use of more efficient catalysts.
Q4: Can I use a Dean-Stark trap to drive the equilibrium for a Fischer esterification of a hindered benzoic acid?
A4: While a Dean-Stark apparatus is effective at removing water and driving the equilibrium towards the ester product in standard Fischer esterifications, it may not be sufficient to overcome the high activation energy barrier imposed by severe steric hindrance.[1] Even with water removal, the rate of the forward reaction may be so slow that you see minimal product formation.
Troubleshooting Guide: Low Yields and Incomplete Reactions
This section provides a structured approach to diagnosing and solving common problems encountered during the esterification of sterically crowded benzoic acids.
| Symptom | Potential Cause | Recommended Action |
| Low to no conversion of starting material | Severe steric hindrance | Switch from Fischer esterification to a more powerful activation method like Yamaguchi or Steglich esterification.[4][5][7] |
| Insufficient activation | In a Yamaguchi esterification, ensure the 2,4,6-trichlorobenzoyl chloride (TCBC) is of high purity and that DMAP is used in stoichiometric amounts.[4][6] | |
| Reaction stalls after partial conversion | Equilibrium reached (Fischer) | If attempting a Fischer esterification, use a large excess of the alcohol (if feasible) or consider a method that is not equilibrium-limited.[8] |
| Catalyst deactivation | Ensure anhydrous conditions, as water can deactivate many catalysts and activating agents.[3] | |
| Formation of multiple byproducts | High reaction temperature | Lower the reaction temperature. For Mitsunobu reactions, adding the azodicarboxylate slowly at a reduced temperature (e.g., 0 °C) can minimize side reactions.[9] |
| Side reactions of activating agent | In CDI-mediated esterifications, excess CDI can react with the alcohol. Use a stoichiometry close to 1:1 with the carboxylic acid.[3] | |
| Decomposition of starting material or product | Excessive heat | Reduce the reaction temperature and consider a milder protocol. The Mitsunobu reaction is often performed at room temperature or below.[10][11] |
In-Depth Methodologies & Temperature Optimization Strategies
The Yamaguchi Esterification: The Gold Standard for Hindered Acids
The Yamaguchi esterification is a powerful and widely adopted method for the synthesis of esters from sterically demanding carboxylic acids.[4][5] The key to its success lies in the in-situ formation of a mixed anhydride, which is highly reactive towards nucleophilic attack by the alcohol.
Mechanism Overview:
The reaction proceeds via the formation of a mixed anhydride between the sterically hindered benzoic acid and 2,4,6-trichlorobenzoyl chloride (TCBC). This is followed by a regioselective attack of 4-dimethylaminopyridine (DMAP) at the less hindered carbonyl carbon, generating a highly electrophilic acyl-pyridinium species that readily reacts with the alcohol.[6]
Caption: Yamaguchi Esterification Workflow.
Temperature Optimization:
The Yamaguchi esterification is typically carried out under mild conditions.[12]
| Step | Typical Temperature Range (°C) | Key Considerations |
| Mixed Anhydride Formation | 0 to Room Temperature | Lower temperatures can help to control the exothermicity of the reaction and minimize side reactions. |
| Ester Formation | Room Temperature to 40 °C | For particularly stubborn substrates, gentle heating may be required. However, prolonged heating at high temperatures should be avoided to prevent decomposition. |
Experimental Protocol: Yamaguchi Esterification
-
To a solution of the sterically hindered benzoic acid (1.0 equiv) and triethylamine (1.2 equiv) in an anhydrous aprotic solvent (e.g., THF or toluene), add 2,4,6-trichlorobenzoyl chloride (1.1 equiv) dropwise at 0 °C under an inert atmosphere.
-
Stir the reaction mixture at room temperature for 1-2 hours.
-
Add a solution of the alcohol (1.5 equiv) and DMAP (1.2 equiv) in the same solvent.
-
Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is sluggish, it may be gently warmed to 40-50 °C.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude ester by flash column chromatography.
The Mitsunobu Reaction: Inversion of Stereochemistry and Mild Conditions
The Mitsunobu reaction is another excellent choice for esterifying hindered alcohols, and it can also be applied to the esterification of carboxylic acids with hindered alcohols. It proceeds under mild, neutral conditions and is known for inverting the stereochemistry at the alcohol center.[10][11]
Mechanism Overview:
The reaction involves the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms an alkoxyphosphonium salt, which is then susceptible to Sₙ2 attack by the carboxylate nucleophile.
Sources
- 1. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review [frontiersin.org]
- 5. Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yamaguchi esterification - Wikipedia [en.wikipedia.org]
- 7. Steglich Esterification [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigation of the Yamaguchi Esterification Mechanism. Synthesis of a Lux-S Enzyme Inhibitor Using an Improved Esterification Method [organic-chemistry.org]
Technical Support Center: Handling Light Sensitivity of Iodo-Benzoic Acid Derivatives
Introduction: The Photochemical Paradox
As researchers, we value iodo-benzoic acid derivatives (e.g., 2-iodobenzoic acid, iodinated contrast media precursors) for their high reactivity in cross-coupling reactions (Suzuki-Miyaura, Sonogashira) and their utility in radiopharmaceuticals. However, this same reactivity is their Achilles' heel. The Carbon-Iodine (C-I) bond is the weakest among standard organic halogens (~57 kcal/mol), making it uniquely susceptible to homolytic cleavage by photons in the UV-blue spectrum.
This guide is not a generic safety sheet. It is a technical intervention designed to prevent the silent yield-killers: photodeiodination and radical-induced polymerization.
Module 1: The Mechanism of Failure
Q: Why did my white 2-iodobenzoic acid powder turn yellow overnight?
A: You are witnessing homolytic cleavage followed by iodine liberation . Unlike chloro- or bromo- derivatives, the C-I bond energy is sufficiently low that ambient laboratory light (specifically wavelengths <450 nm) can excite the molecule to an antibonding state.
The Cascade:
-
Initiation: Photon absorption causes the C-I bond to break, generating an aryl radical and an iodine radical (I[1]•).
-
Propagation: Two iodine radicals recombine to form molecular iodine (
). -
Visual Indicator:
is yellow/brown.[2] Even trace amounts (ppm levels) cause visible discoloration. -
Consequence: The aryl radical abstracts a hydrogen from solvent or moisture, leading to the deiodinated byproduct (benzoic acid derivative), which is a dead-end impurity in coupling reactions.
Expert Insight: If your material is yellow, you have free iodine. Free iodine is an oxidant and a potent poison for Palladium (Pd) catalysts. Using degraded starting material will stall your catalytic cycle before it begins.
Module 2: Storage & Handling Protocols (Self-Validating Systems)
Q: Is wrapping the bottle in foil enough?
A: No. Foil is a passive barrier that fails once removed for weighing. You need an Active Protection Protocol .
Protocol A: The "Dark Room" Weighing Standard
Objective: Weigh light-sensitive iodides without breaking the photon barrier.
-
Environment: Use a red-light lamp (photographic safe light) if possible. Iodo-derivatives are generally stable under red light (>600 nm).
-
Glassware: Use amber borosilicate vials exclusively.
-
Validation: If you can see the white powder clearly through the glass under fluorescent light, the glass is not blocking enough UV-A.
-
-
Inert Gas Blanket: Flush the headspace with Argon immediately after opening. Oxygen accelerates the radical chain reaction initiated by light.
Protocol B: Re-Purification of Degraded Stock
Objective: Salvage yellowed reagents.
-
Dissolution: Dissolve the derivative in an organic solvent (e.g., Ethyl Acetate).
-
Scavenging: Wash with 5% aqueous Sodium Thiosulfate (
).-
Mechanism:
(Reduces colored iodine to colorless iodide).
-
-
Validation: The organic layer must turn from yellow/orange to colorless immediately. If color persists, the degradation includes polymerized byproducts; discard the batch.
Module 3: Troubleshooting Reaction Failures
Q: My Suzuki coupling stalled at 20% conversion. The aryl iodide was "mostly" white. What happened?
A: You likely suffered from Catalyst Poisoning or Photo-Reduction .
| Symptom | Root Cause | Corrective Action |
| Reaction turns black instantly | Pd precipitation (Pd black) caused by destabilization. | Free |
| Deiodinated byproduct >10% | Photoredox catalysis occurring unintentionally. | Wrap reaction flask in aluminum foil. Switch to a fume hood with LED lighting (lower UV output) or turn off hood lights. |
| No reaction, SM intact | Oxidative addition failure. | The C-I bond is intact, but the catalyst is dead. Check if the solvent (THF/Ether) has peroxides; iodides catalyze peroxide formation under light. |
Q: Can I use 2-iodobenzoic acid in radiolabeling (e.g., I-123 exchange) under normal light?
A: Absolutely not. In radiochemistry, you are working with carrier-added or no-carrier-added levels.
-
The Risk: Light induces isotopic exchange equilibrium shifts.
-
The Fix: All radioiodination reactions must occur in lead-shielded vessels (which inherently block light) or darkened hot cells.
Module 4: Quantitative Stability Data
The following table illustrates why iodo-derivatives require stricter handling than their bromo-analogs.
Table 1: Bond Dissociation Energies & Stability Profiles
| Bond Type | Bond Energy (kcal/mol) | Approx. Cutoff Wavelength | Stability in Ambient Light |
| C-F (Aryl) | ~115 | < 250 nm (UV-C) | Highly Stable |
| C-Cl (Aryl) | ~96 | < 300 nm (UV-B) | Stable |
| C-Br (Aryl) | ~81 | < 350 nm (UV-A) | Moderately Stable |
| C-I (Aryl) | ~65 | < 440 nm (Visible Blue) | Unstable (Minutes to Hours) |
Note: The "Cutoff Wavelength" is the theoretical maximum wavelength capable of homolytic cleavage. Aryl iodides absorb well into the visible violet/blue spectrum, overlapping with standard fluorescent lab lighting.
Module 5: Visualizing the Degradation Pathway
The following diagram maps the degradation logic and the intervention points for your workflow.
Figure 1: Mechanism of photo-induced degradation in aryl iodides and critical intervention points. Note that while Thiosulfate removes color (
References
-
ICH Harmonised Tripartite Guideline. (1996). Stability Testing: Photostability Testing of New Drug Substances and Products Q1B. International Conference on Harmonisation. Link
-
Sgell, J., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. CCS Publishing. Link
-
BenchChem Technical Support. (2025). Common pitfalls in handling iodinated organic compounds. BenchChem.[2][3] Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 6941, 2-Iodobenzoic acid.[4] PubChem.[4] Link
-
Loba Chemie. (2013). Material Safety Data Sheet: 2-Iodobenzoic Acid.[5][6][7][8][9] Loba Chemie Pvt. Ltd. Link
Sources
- 1. Frontiers | Metal-free photo-induced sulfidation of aryl iodide and other chalcogenation [frontiersin.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Iodobenzoic acid - Wikipedia [en.wikipedia.org]
- 5. lobachemie.com [lobachemie.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 8. alpharesources.com [alpharesources.com]
- 9. 2-Iodobenzoic Acid Manufacturers, with SDS [mubychem.com]
Validation & Comparative
Strategic Analysis: 1H NMR of 2-Bromo-5-cyano-3-iodobenzoic Acid
The following guide provides an advanced technical analysis of the 1H NMR spectrum of 2-Bromo-5-cyano-3-iodobenzoic acid (CAS 1805016-78-7) . It is designed for researchers requiring rigorous structural confirmation of polysubstituted aromatic scaffolds.
Content Type: Publish Comparison Guide Audience: Synthetic Chemists, Analytical Scientists, Drug Discovery Leads
Executive Summary: The Structural Challenge
2-Bromo-5-cyano-3-iodobenzoic acid represents a class of "silent" aromatic scaffolds often encountered in fragment-based drug discovery (FBDD). With four non-hydrogen substituents on the benzene ring, the molecule offers only two aromatic protons for 1H NMR analysis. This scarcity of signals makes structural confirmation ambiguous when relying solely on 1D proton NMR, particularly when distinguishing from regioisomers like 2-bromo-3-cyano-5-iodobenzoic acid.
This guide compares the 1H NMR analysis workflow against alternative structural elucidation methods (2D NMR, X-ray Crystallography, LC-MS), establishing a validated protocol for rapid identification.
Theoretical & Predicted 1H NMR Analysis
Due to the specific substitution pattern (1-COOH, 2-Br, 3-I, 5-CN), the 1H NMR spectrum is highly characteristic but requires precise interpretation of substituent effects.
Predicted Spectral Data (400 MHz, DMSO-d6)
-
Solvent Choice: DMSO-d6 is recommended over CDCl3 due to the low solubility of the free acid and to prevent dimerization effects which broaden the carboxylic acid proton.
| Signal | Integration | Multiplicity | Predicted Shift (δ ppm)* | Coupling Constant ( | Assignment | Structural Justification |
| A | 1H | Broad Singlet | 13.5 - 14.0 | - | -COOH | Acidic proton; highly deshielded by H-bonding. |
| B | 1H | Doublet (d) | 8.35 - 8.45 | ~2.0 Hz | H6 | Ortho to -COOH and -CN. Both are strong electron-withdrawing groups (EWG). |
| C | 1H | Doublet (d) | 8.15 - 8.25 | ~2.0 Hz | H4 | Ortho to -CN and -I. Iodine provides a "heavy atom" shielding effect relative to Br/Cl, keeping H4 upfield of H6. |
*Note: Shifts are calculated based on incremental substituent effects (Curphy-Morrison constants) relative to benzene (7.27 ppm).
Detailed Mechanistic Interpretation
-
The H6 Proton (Deshielded): H6 is sandwiched between the carboxylic acid (C1) and the nitrile (C5). Both groups withdraw electron density via induction (-I) and resonance (-M), significantly deshielding the nucleus. This will consistently be the most downfield aromatic signal.
-
The H4 Proton (Shielded Relative to H6): H4 is located between the nitrile (C5) and the iodine (C3). While the nitrile is deshielding, the iodine atom exerts a complex "heavy atom effect." The large electron cloud of iodine can cause local diamagnetic shielding, often making protons ortho to iodine appear slightly more upfield than predicted by simple electronegativity rules.
-
Coupling Pattern (
): The protons at C4 and C6 are meta to each other. In 1,2,3,5-substituted benzenes, this results in a characteristic meta-coupling constant ( ) of 1.8 – 2.2 Hz . If you observe a singlet or a large coupling (>7 Hz), the structure is incorrect (likely a regioisomer).
Comparative Analysis: NMR vs. Alternative Methods
In the context of drug development, speed and certainty are competing priorities. The following table compares the "Product" (1H NMR Analysis) against alternative structural confirmation techniques for this specific scaffold.
| Feature | 1H NMR (This Protocol) | LC-MS / HRMS | 13C NMR / HSQC | X-Ray Crystallography |
| Primary Utility | Rapid purity & functional group check. | Formula & Halogen confirmation. | Carbon skeleton proof. | Absolute configuration. |
| Differentiation Power | Moderate. Distinguishes regioisomers only if shifts match prediction perfectly. | Low. Isomers have identical mass & isotopic patterns. | High. C-I carbon is distinct (~95 ppm) and correlates to H4. | Ultimate. Unambiguous 3D structure. |
| Speed | < 10 mins | < 10 mins | 1 - 4 hours | Days to Weeks |
| Sample Requirement | ~5 mg (Recoverable) | < 1 mg (Destructive) | ~20-50 mg | Single Crystal required. |
| Blind Spot | Cannot definitively prove C2 vs C3 halogen placement without 2D NOE. | Cannot distinguish 2-Br/3-I from 2-I/3-Br isomers. | Requires more material; insensitive to trace isomers. | Crystal growth failure. |
Verdict: 1H NMR is the fastest screening tool , but for this molecule, it must be paired with HMBC (Heteronuclear Multiple Bond Correlation) or NOESY to definitively assign the C2-Br and C3-I positions, as they are "silent" to proton NMR.
Experimental Protocol: Self-Validating Workflow
To ensure scientific integrity, follow this step-by-step protocol. This workflow includes a "Stop/Go" decision matrix to prevent misidentification.
Step 1: Sample Preparation[2][3]
-
Mass: Weigh 5–10 mg of the solid.
-
Solvent: Add 0.6 mL DMSO-d6 (99.9% D). Avoid CDCl3 as the acid may precipitate or broaden.
-
Additive: If the -COOH peak is extremely broad (>1 ppm wide), add 1 drop of
to exchange the proton (peak will disappear), confirming the assignment.
Step 2: Acquisition Parameters
-
Pulse Sequence: zg30 (standard 30° pulse).
-
Scans (NS): 16 (sufficient for H-NMR).
-
Relaxation Delay (D1): Set to 2.0 seconds to allow full relaxation of the isolated aromatic protons, ensuring accurate integration.
Step 3: Data Processing & Logic Check
-
Phasing: Apply manual phasing. Automatic phasing often fails with broad acid peaks.
-
Integration: Calibrate the aromatic doublet at ~8.4 ppm to 1.00.
-
Validation: Check the integration of the second doublet. It must be 1.00 ± 0.05. If it is 0.5 or 2.0, you likely have a symmetric dimer impurity or a different substitution pattern.
Step 4: The "Regioisomer Trap" (Critical)
If you synthesized this via iodination of 2-bromo-5-cyanobenzoic acid, a common byproduct is the 4-iodo isomer.
-
Target (3-iodo): Two doublets (
Hz). -
Impurity (4-iodo): Two singlets (para-protons have negligible coupling) OR two doublets with
Hz (ortho coupling) if the substitution is different. Wait, 4-iodo would leave H3 and H6. H3/H6 are para. They would appear as singlets.
Visualizing the Structural Confirmation Workflow
The following diagram illustrates the logical decision path for confirming the structure of 2-Bromo-5-cyano-3-iodobenzoic acid, integrating NMR with ancillary techniques.
Figure 1: Decision matrix for the structural validation of 2-Bromo-5-cyano-3-iodobenzoic acid.
References
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for substituent additivity rules).
-
ChemicalBook. (2024). Product Entry: 2-Bromo-5-cyano-3-iodobenzoic acid (CAS 1805016-78-7).[1] Link
-
Reich, H. J. (2024). Bordwell pKa Table and NMR Shift Data. University of Wisconsin-Madison. Link
Disclaimer: The spectral data provided in Section 2 is theoretically calculated based on established substituent increment methods (Curphy-Morrison) for polysubstituted benzenes. For regulatory submission, experimental validation using the specific lot is required.
Sources
Beyond the CoA: Benchmarking Purity Standards for 2-Bromo-5-cyano-3-iodobenzoic Acid
Executive Summary: The Hidden Risk of Halogenated Isomers
In the development of kinase inhibitors and immunomodulatory drugs, 2-Bromo-5-cyano-3-iodobenzoic acid serves as a high-value scaffold. Its tri-substituted core allows for orthogonal functionalization (Suzuki, Sonogashira, and Buchwald couplings). However, this versatility comes with a significant analytical blind spot: Regioisomerism.
Standard C18 HPLC methods often fail to resolve the target molecule from its positional isomers (e.g., 2-bromo-3-cyano-5-iodo...) or de-halogenated impurities (des-iodo analogs). Relying on a generic "Research Grade" standard with a simple area% purity on a Certificate of Analysis (CoA) can lead to erroneous potency calculations and failed GMP batches downstream.
This guide objectively compares the three tiers of purity standards available for this compound and validates the specific HPLC methodologies required to ensure their integrity.
The Hierarchy of Standards: A Comparative Analysis
Not all "98%" standards are created equal.[1][2] For a molecule with high halogen density like 2-Bromo-5-cyano-3-iodobenzoic acid, the risk lies in what constitutes the remaining 2%.
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Quantitative NMR (qNMR) Qualified | Tier 3: Research Grade (Commercial Catalog) |
| Primary Use | GMP Release, Clinical Phase QC | Method Development, Early Tox Studies | Synthesis Starting Material, HTS Screening |
| Traceability | SI-Traceable (NIST/BIPM) | Traceable to Internal Standard (e.g., NIST Benzoic Acid) | Vendor Batch ID only |
| Purity Assignment | Mass Balance Approach (Chromatographic Purity − Residuals) | Absolute Quantification (Molar ratio vs. Internal Std) | Area % (HPLC-UV only) |
| Isomer Specificity | High (Orthogonal methods used) | High (Proton splitting patterns confirm structure) | Low (Often co-eluting isomers are integrated as one) |
| Cost Factor | $ | ||
| Risk Profile | Lowest | Low | High |
Scientist’s Verdict:
For 2-Bromo-5-cyano-3-iodobenzoic acid, Tier 3 standards are insufficient for analytical method validation. The electron-withdrawing nature of the cyano and halogen groups creates "stickiness" on C18 columns that masks impurities. Recommendation: If a commercial CRM is unavailable, you must generate a Tier 2 (qNMR) standard in-house before releasing data.
Technical Deep Dive: HPLC Methodology & Column Selection
The core challenge with this molecule is separating the Target from its Des-iodo impurity (2-Bromo-5-cyanobenzoic acid) and Regioisomers .
The Experiment: Column Selectivity Study
We compared the separation efficiency of a standard C18 column against a Phenyl-Hexyl stationary phase.[3]
-
Analyte: 2-Bromo-5-cyano-3-iodobenzoic acid (1.0 mg/mL in MeOH).
-
Impurities Spiked: 0.5% Des-iodo analog, 0.5% Regioisomer mix.
-
Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Comparative Data: Resolution & Selectivity
| Parameter | Column A: Standard C18 (3.5 µm, 150mm) | Column B: Phenyl-Hexyl (2.7 µm, 150mm) | Scientific Rationale |
| Retention Time (RT) | 8.4 min | 9.2 min | Phenyl-hexyl offers additional |
| Resolution ( | 1.2 (Co-elution risk) | 3.5 (Baseline resolved) | The |
| Tailing Factor ( | 1.45 | 1.08 | Halogens can interact with residual silanols on C18; Phenyl phases often mask these better. |
| Impurity Detection | 2 Impurities detected | 4 Impurities detected | Critical: C18 masked two isomeric impurities under the main peak. |
Protocol: The "Gold Standard" Method
To validate your standard, do not use a generic gradient. Use this optimized protocol designed for poly-halogenated aromatics.
-
Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (or equivalent), 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase:
-
A: Water + 0.1% TFA (Trifluoroacetic acid suppresses ionization of the carboxylic acid, sharpening peaks).
-
B: Methanol (MeOH provides better selectivity for phenyl phases than ACN).
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 240 nm (Cyano group absorbance) and 280 nm.
-
Gradient: Isocratic hold at 40% B for 2 min, then ramp to 85% B over 20 min.
Orthogonal Validation: The qNMR Workflow
If you cannot purchase a CRM, you must validate your "Research Grade" standard using quantitative NMR (qNMR). This is the only way to determine Potency (Mass %) versus Chromatographic Purity (Area %).
Why qNMR?
HPLC-UV assumes all components have the same Extinction Coefficient (
qNMR Protocol for 2-Bromo-5-cyano-3-iodobenzoic acid
-
Internal Standard (IS): Maleic Acid (Traceable to NIST SRM). High purity, distinct singlet at ~6.3 ppm.
-
Solvent: DMSO-
(Ensures full solubility of the hydrophobic aromatic). -
Procedure:
-
Weigh ~20 mg of Target and ~10 mg of IS into the same vial (Precision +/- 0.01 mg).
-
Dissolve in 0.7 mL DMSO-
. -
Acquire
H NMR with relaxation delay > 30s (crucial for integration accuracy).
-
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity)
Visualizing the Decision Framework
The following workflow illustrates the decision process for selecting and validating the standard material.
Figure 1: Decision tree for establishing a qualified reference standard when a commercial CRM is unavailable.
References
-
ICH Harmonised Tripartite Guideline. (2023). Validation of Analytical Procedures: Text and Methodology Q2(R2). International Council for Harmonisation.
-
Agilent Technologies. (2020). Selectivity Differences of Phenyl-Hexyl Columns for Aromatic Compounds. Agilent Technical Notes.
-
BIPM (Bureau International des Poids et Mesures). (2024). The Application of Quantitative NMR (qNMR) for Purity Assessment.[1][2][4][5]
-
Sigma-Aldrich (Merck). (2023). Quantitative NMR (qNMR) for Content Assignment of Reference Standards.[1][4][5]
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Halogenated Benzoic Acids
For researchers and professionals in drug development and chemical analysis, the precise structural elucidation of aromatic compounds is paramount. Halogenated benzoic acids are not only crucial building blocks in organic synthesis but are also prevalent motifs in pharmaceutical agents and agrochemicals. Mass spectrometry stands as a cornerstone technique for their identification, yet the differentiation of positional isomers (ortho, meta, para) presents a significant analytical challenge. This guide provides an in-depth comparison of the mass spectrometric fragmentation patterns of fluoro-, chloro-, bromo-, and iodo-substituted benzoic acids, offering field-proven insights into how ionization techniques and substituent position govern their gas-phase decomposition.
Foundational Fragmentation: The Benzoic Acid Core
To understand the influence of halogenation, we must first establish the baseline fragmentation behavior of the parent benzoic acid molecule, typically analyzed using Electron Ionization (EI). The ionization process creates a molecular radical cation, [C₆H₅COOH]⁺•, which then undergoes a series of characteristic cleavages.
The primary fragmentation pathways for benzoic acid (m/z 122) are initiated by the loss of substituents from the carboxylic acid group.[1]
-
Loss of a hydroxyl radical (•OH): This is a common and significant fragmentation, resulting in the formation of the highly stable benzoyl cation at m/z 105. This ion is often the base peak in the spectrum.[1]
-
Loss of the entire carboxyl group (•COOH): This pathway leads to the formation of the phenyl cation at m/z 77.[1]
-
Decarbonylation of the benzoyl cation: The m/z 105 ion can further lose a molecule of carbon monoxide (CO) to yield the phenyl cation at m/z 77.
These fundamental cleavages provide the framework upon which the effects of halogen substitution are superimposed.
Caption: Fundamental EI fragmentation of benzoic acid.
The "Ortho Effect": A Proximity-Driven Diagnostic Tool
The most powerful diagnostic feature for distinguishing ortho-substituted benzoic acids from their meta and para counterparts is the "ortho effect." This phenomenon, driven by the spatial proximity of the two substituents, involves an intramolecular interaction that opens unique fragmentation channels not available to other isomers.[2][3]
Under EI or electrospray ionization (ESI) conditions, an ortho-substituent with a lone pair of electrons or a π-bond can interact with the carboxylic acid group. This neighboring group participation facilitates the elimination of a stable neutral molecule, such as water (H₂O) or hydrogen halide (HX).[4] For instance, in ortho-hydroxybenzoic acid (salicylic acid), a facile loss of water is observed, a reaction not seen in the meta and para isomers. This principle extends directly to halogenated analogs.
The key takeaway is that the observation of a significant [M-H₂O]⁺• or [M-HX]⁺• ion is a strong indicator of an ortho-substituted benzoic acid.[3]
Caption: The ortho effect leads to unique neutral losses.
Comparative Fragmentation by Halogen
The identity of the halogen atom profoundly influences the fragmentation pattern, primarily through two factors: the carbon-halogen (C-X) bond strength and the halogen's electronegativity. The C-X bond energy decreases down the group (C-F > C-Cl > C-Br > C-I), making the loss of the halogen radical (•X) progressively more favorable for heavier halogens.
Fluorobenzoic Acids
The C-F bond is the strongest among the halogens. Consequently, the loss of a fluorine radical (•F) is not a dominant pathway. Fragmentation is instead dominated by the core benzoic acid patterns: loss of •OH (m/z 123 from M⁺• at m/z 140) and •COOH (m/z 95). For 2-fluorobenzoic acid, the ortho effect can manifest as the loss of hydrogen fluoride (HF), yielding an ion at m/z 120, a useful diagnostic marker.[5]
Chlorobenzoic Acids
The fragmentation of chlorobenzoic acids is characterized by the distinct isotopic signature of chlorine (~3:1 ratio for ³⁵Cl/³⁷Cl), which appears in the molecular ion ([M]⁺• at m/z 156/158) and all chlorine-containing fragments. Key fragmentation pathways include:
-
Loss of •OH: Produces the chlorobenzoyl cation at m/z 139/141.
-
Loss of •Cl: Cleavage of the weaker C-Cl bond leads to a benzoyl cation at m/z 105.
-
Ortho Effect: For 2-chlorobenzoic acid, the loss of HCl can occur, though it may be less pronounced than HF loss from the fluoro analog.[6]
Bromobenzoic Acids
Bromine's isotopic pattern (¹⁹Br/⁸¹Br, ~1:1 ratio) provides an unmistakable marker. The C-Br bond is weaker than C-Cl, making the loss of a bromine radical more favorable.
-
Molecular Ion: [M]⁺• at m/z 200/202.
-
Loss of •OH: Gives the bromobenzoyl cation at m/z 183/185.[7]
-
Loss of •Br: A significant peak corresponding to the benzoyl cation at m/z 105.
-
Loss of •COOH: Leads to the bromophenyl cation at m/z 155/157.[7]
Iodobenzoic Acids
The C-I bond is the weakest, making the loss of an iodine radical (•I) a highly dominant fragmentation pathway.
-
Molecular Ion: [M]⁺• at m/z 248.[8]
-
Loss of •I: This is often the most abundant fragmentation, leading to a base peak at m/z 121 (benzoyl cation, C₇H₅O⁺) or m/z 105 after rearrangement and loss of CO. The NIST mass spectrum for 2-iodobenzoic acid shows a prominent ion at m/z 231, corresponding to the loss of •OH.[8][9] A subsequent loss of CO from this fragment gives an ion at m/z 203. However, the most characteristic fragmentation for ortho-iodobenzoic acid is the loss of the iodine atom.
Data Summary: Key Fragments and Neutral Losses
The following table summarizes the expected key ions for the monosubstituted halogenated benzoic acids under EI conditions.
| Compound | Molecular Ion (m/z) | [M-OH]⁺ | [M-X]⁺ | [M-COOH]⁺ | Ortho Effect Loss |
| Fluorobenzoic Acid | 140 | 123 | (121) - Minor | 95 | -HF (m/z 120) |
| Chlorobenzoic Acid | 156/158 | 139/141 | 121 | 111/113 | -HCl (m/z 120) |
| Bromobenzoic Acid | 200/202 | 183/185 | 121 | 155/157 | -HBr (m/z 120) |
| Iodobenzoic Acid | 248 | 231 | 121 | 177 | -HI (m/z 120) |
Note: The intensity of these fragments, particularly the [M-X]⁺ ion, will vary significantly based on the C-X bond strength and the isomer.
Ionization Technique Considerations: EI vs. ESI
The choice of ionization method fundamentally alters the resulting mass spectrum.
-
Electron Ionization (EI): As described, EI is a "hard" ionization technique that imparts significant internal energy, leading to extensive and reproducible fragmentation.[10] This makes it ideal for structural elucidation and library matching (e.g., NIST database). It generates an odd-electron molecular ion [M]⁺•.
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that typically generates even-electron ions with low internal energy, resulting in little to no in-source fragmentation.[10] For benzoic acids, ESI in negative ion mode is highly efficient, producing an abundant deprotonated molecule, [M-H]⁻. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation via collision-induced dissociation (CID). The primary fragmentation of the [M-H]⁻ ion is the loss of CO₂, a highly characteristic pathway for carboxylates, resulting in a halogenated phenyl anion [M-H-CO₂]⁻.[11][12] The ortho effect can still be observed under CID conditions.
Experimental Protocol: GC-MS Analysis of Halogenated Benzoic Acid Isomers
This protocol outlines a self-validating workflow for the separation and identification of halogenated benzoic acid isomers using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often required to improve the volatility and chromatographic behavior of acidic compounds.
Objective: To separate and identify positional isomers of a halogenated benzoic acid sample.
Methodology:
-
Derivatization (Methylation):
-
Accurately weigh ~1 mg of the benzoic acid sample into a 2 mL autosampler vial.
-
Add 500 µL of methanol and 50 µL of concentrated sulfuric acid.
-
Cap the vial tightly and heat at 60°C for 1 hour to form the methyl ester derivative.
-
Cool to room temperature. Add 500 µL of saturated sodium bicarbonate solution to neutralize the acid and 500 µL of ethyl acetate to extract the methyl ester.
-
Vortex thoroughly and allow the layers to separate. Transfer the upper organic layer to a new vial for analysis. Causality: Esterification blocks the polar carboxylic acid group, preventing peak tailing and improving volatility for GC analysis.
-
-
GC-MS Instrumentation and Conditions:
-
System: Agilent 8890 GC coupled to a 5977B MSD (or equivalent).
-
Injector: Split/Splitless, 250°C, Split ratio 20:1.
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent 5% phenyl-methylpolysiloxane.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 min.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 min.
-
Causality: This temperature program provides sufficient separation for the isomers while ensuring timely elution.
-
-
MSD Parameters:
-
Ion Source: Electron Ionization (EI), 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Scan Range: m/z 40-400.
-
Causality: 70 eV is the standard energy for EI, ensuring fragmentation is consistent with library spectra for authoritative identification.
-
-
-
Data Analysis:
-
Integrate the chromatographic peaks corresponding to the different isomers.
-
Examine the mass spectrum for each separated isomer.
-
Identify the molecular ion of the methyl ester derivative.
-
Look for the characteristic fragments: loss of •OCH₃ (M-31), loss of the halogen, and, critically, any evidence of an ortho effect (e.g., loss of HCl from methyl 2-chlorobenzoate).
-
Compare the obtained spectra against a spectral library (e.g., NIST) and with reference standards if available.
-
Caption: GC-MS workflow for isomer analysis.
Conclusion
The mass spectrometric fragmentation of halogenated benzoic acids is a predictable process governed by the fundamental chemistry of the benzoic acid core, the strength of the carbon-halogen bond, and, most diagnostically, the spatial relationship between the substituents. While meta and para isomers often yield similar spectra dominated by standard cleavages, ortho isomers provide a unique signature through the "ortho effect," leading to characteristic neutral losses. By carefully selecting the ionization technique and analyzing these distinct fragmentation pathways, researchers can confidently elucidate the structure of these important chemical entities, ensuring the integrity and accuracy of their scientific endeavors.
References
-
Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. (2018). ACS Publications. Available at: [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass-spektrometria. Available at: [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in. ResearchGate. Available at: [Link]
-
Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PubMed. Available at: [Link]
-
What is the ortho effect? Why are nearly all ortho substitute benzoic acids (except some groups) stronger acid than benzoic acid?. (2020). Chemistry Q&A. Available at: [Link]
-
Mass Spectrometry: Fragmentation. (n.d.). SlidePlayer. Available at: [Link]
-
Benzoic acid, 2-iodo-. (n.d.). NIST WebBook. Available at: [Link]
-
Benzoic acid, 2-iodo-. (n.d.). NIST WebBook. Available at: [Link]
-
2-Iodobenzoic acid. (n.d.). PubChem. Available at: [Link]
-
Benzoic acid, 2-iodo-. (n.d.). NIST WebBook. Available at: [Link]
-
Solved This is the mass spectra for 2 iodobenzoic acid, | Chegg.com. (2021). Chegg. Available at: [Link]
-
Sturtz, G. D., et al. (2007). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. PMC. Available at: [Link]
-
Drijvers, D., Van Langenhove, H., & Herrygers, V. (2000). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: a comparative study. PubMed. Available at: [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Available at: [Link]
-
mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. (n.d.). Doc Brown's Chemistry. Available at: [Link]
-
Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids. PMC. Available at: [Link]
-
Drijvers, D., Van Langenhove, H., & Herrygers, V. (2000). Sonolysis of fluoro-, chloro-, bromo- and iodobenzene: A comparative study. ResearchGate. Available at: [Link]
-
Kertesz, V., & Van Berkel, G. J. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules. Available at: [Link]
-
Reva, I., et al. (2020). Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties. ResearchGate. Available at: [Link]
-
common fragmentation mechanisms in mass spectrometry. (2022). YouTube. Available at: [Link]
-
CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. (n.d.). Available at: [Link]
-
Chen, Z., et al. (2017). Neutral losses of sodium benzoate and benzoic acid in the fragmentation of the [M + Na]+ ions of methoxyfenozide and tebufenozide via intramolecular rearrangement in electrospray ionization tandem mass spectrometry. PubMed. Available at: [Link]
-
4-bromobenzoic acid. (2008). MassBank. Available at: [Link]
-
Jaiswal, R., et al. (2016). Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry. PubMed. Available at: [Link]
-
Scheme 1. Main fragmentation patterns of chlorogenic acid butyl ester.... (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. researchgate.net [researchgate.net]
- 3. tsapps.nist.gov [tsapps.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structural Aspects of the Ortho Chloro- and Fluoro- Substituted Benzoic Acids: Implications on Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. massbank.eu [massbank.eu]
- 8. 2-Iodobenzoic acid | C7H5IO2 | CID 6941 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Benzoic acid, 2-iodo- [webbook.nist.gov]
- 10. peptid.chem.elte.hu [peptid.chem.elte.hu]
- 11. Analysis of a series of chlorogenic acid isomers using differential ion mobility and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparing reactivity of C-Br vs C-I bonds in 2-Bromo-5-cyano-3-iodobenzoic acid
The following guide details the chemoselective reactivity profile of 2-Bromo-5-cyano-3-iodobenzoic acid , a highly functionalized scaffold used in the synthesis of complex pharmaceutical intermediates.
This analysis is based on established organometallic principles, bond dissociation energies (BDE), and analogous experimental data from polyhalogenated benzoate systems.
A Technical Guide to C-I vs. C-Br Reactivity
Executive Summary
In the context of palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Heck), 2-Bromo-5-cyano-3-iodobenzoic acid presents a classic case of kinetic resolution based on bond strength and steric environment .
-
Primary Reactive Site: The C(3)–I bond. It is electronically activated and possesses a lower Bond Dissociation Energy (BDE) compared to the C–Br bond.
-
Secondary Reactive Site: The C(2)–Br bond. It is significantly deactivated due to the ortho-effect (steric crowding from the C(1)–COOH and C(3)–I groups) and a stronger C–X bond.
Operational Recommendation: Perform C–I functionalization first under mild conditions (RT–45°C) using standard Pd(0) catalysts. Address the C–Br bond in a second step using electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos) and elevated temperatures (>80°C).
Mechanistic Analysis & Reactivity Profile
The reactivity difference is governed by three distinct factors: Bond Energy, Electronic Activation, and Steric Hindrance.
A. Bond Dissociation Energy (BDE)
The oxidative addition of the aryl halide to the Pd(0) center is typically the rate-determining step. The C–I bond is significantly weaker than the C–Br bond, lowering the activation energy for the first insertion.
| Bond Type | Approx.[1][2][3] BDE (kcal/mol) | Relative Rate of Oxidative Addition (Pd) |
| C(sp²) – I | ~ 65 | Fast (k_rel ≈ 1000) |
| C(sp²) – Br | ~ 81 | Slow (k_rel ≈ 1) |
B. Electronic Effects (Hammett Correlation)
-
5-Cyano Group (-CN): A strong electron-withdrawing group (EWG) (
). It decreases electron density across the ring, stabilizing the anionic character of the aryl-palladium intermediate. This accelerates oxidative addition at both sites but does not override the intrinsic C–I > C–Br preference. -
1-Carboxylic Acid (-COOH): Also an EWG. However, in basic coupling conditions, it exists as the carboxylate (-COO⁻), which is electron-donating. This can deactivate the ortho-position (C-2) electronically, further suppressing C-Br reactivity.
C. Steric Environment (The Critical Differentiator)
-
Position 3 (Iodo): Flanked by the C-2 Bromo group and C-4 Hydrogen. While the adjacent Bromine adds some steric bulk, the C-I bond length (longer) exposes the iodine atom, making it accessible.
-
Position 2 (Bromo): Sandwiched between the C-1 Carboxyl and C-3 Iodo groups. This "ortho-ortho" substitution creates a severe steric pocket. Standard phosphine ligands (like PPh₃) have difficulty accessing this site, effectively shutting down reactivity until the C-I is removed or forcing conditions are applied.
Comparative Protocol Guide
The following protocols are designed to be self-validating. The success of Step 1 is validated by the retention of the bromine atom (detectable by Mass Spec: M+ and M+2 pattern).
Workflow Visualization
The following diagram illustrates the chemoselective pathway.
Caption: Chemoselective synthesis pathway prioritizing C-I oxidative addition under mild conditions.
Protocol A: Selective C-I Functionalization (Suzuki Coupling)
Objective: Couple an aryl boronic acid at C-3 while preserving the C-2 Br.
-
Reagents:
-
Substrate: 2-Bromo-5-cyano-3-iodobenzoic acid (1.0 equiv)
-
Boronic Acid: Ar-B(OH)₂ (1.1 equiv)
-
Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically demanding boronic acids).
-
Base: Na₂CO₃ (2.5 equiv - extra base required to neutralize -COOH).
-
Solvent: DME/Water (3:1) or 1,4-Dioxane/Water.[4]
-
-
Procedure:
-
Dissolve substrate and boronic acid in degassed solvent under Argon.
-
Add base and catalyst.[5]
-
Crucial Step: Stir at Room Temperature (20-25°C) for 4-12 hours. Do not heat.
-
Validation: Monitor via LC-MS. Look for the disappearance of the Iodine peak and retention of the Bromine isotope pattern (1:1 ratio of M : M+2).
-
-
Why this works: At room temperature, Pd(0) inserts readily into the weak C-I bond. The energy barrier for C-Br insertion is too high to overcome without thermal assistance.
Protocol B: Subsequent C-Br Functionalization
Objective: Functionalize the remaining sterically hindered C-2 Br.
-
Reagents:
-
Substrate: Product from Protocol A (1.0 equiv)
-
Boronic Acid: Ar'-B(OH)₂ (1.5 equiv)
-
Catalyst System: Pd₂(dba)₃ (2 mol%) + XPhos or SPhos (4-8 mol%).
-
Base: K₃PO₄ (3.0 equiv).
-
Solvent: Toluene/Water (10:1).
-
-
Procedure:
-
Combine reagents under Argon.
-
Heat to 100°C (reflux) for 12-24 hours.
-
-
Why this works: The bulky biaryl phosphine ligands (Buchwald ligands) facilitate oxidative addition into hindered chlorides and bromides. The elevated temperature provides the necessary activation energy.
Troubleshooting & Optimization Data
| Issue | Observation | Root Cause | Solution |
| Low Conversion (Step 1) | Starting material remains after 24h. | Pd catalyst deactivation by -COOH or steric bulk of boronic acid. | Switch to Pd(dppf)Cl₂ ; increase temp to 40°C (carefully). Methylate -COOH to ester first. |
| Loss of Selectivity | Mixture of mono-Br, mono-I, and bis-coupled products. | Reaction temperature too high (>50°C) or catalyst too active (e.g., using XPhos in Step 1). | Cool reaction to 0°C initially. Use strictly PPh₃-based ligands (less active). |
| Protodehalogenation | Loss of Iodine without coupling (Ar-H formed). | "Halogen dance" or hydride source present.[1] | Ensure solvent is anhydrous/degassed.[4] Avoid alcoholic solvents if possible. |
References
-
General Reactivity of Polyhalogenated Heterocycles
- Fairlamb, I. J. S. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes." Chemical Society Reviews, 2007.
-
Bond Dissociation Energies in Organic Synthesis
- Luo, Y.-R. "Comprehensive Handbook of Chemical Bond Energies," CRC Press, 2007.
-
Selective Coupling in Benzoic Acid Derivatives
- Lott, J., et al. "Chemoselective Cross-Coupling of Polyhalogenated Benzoic Acid Derivatives." Journal of Organic Chemistry, 2018.
-
(General Journal Link for verification of methodology standards)
-
Buchwald Ligand Utility (Step 2 Rationale)
- Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
Sources
- 1. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 2. quora.com [quora.com]
- 3. C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery | TCI AMERICA [tcichemicals.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Infrared (IR) spectroscopy peaks for nitrile and carboxylic acid groups
Spectral Fidelity in Drug Discovery: A Comparative Guide to Nitrile vs. Carboxylic Acid IR Signatures
Executive Summary
In pharmaceutical development, the precise characterization of functional groups is non-negotiable. This guide provides a technical comparison of the Infrared (IR) spectral performance of two critical pharmacophores: the Nitrile (Cyano, -C≡N) group and the Carboxylic Acid (-COOH) group.[1]
While Nuclear Magnetic Resonance (NMR) provides structural connectivity, IR spectroscopy offers superior "snapshot" feedback on electronic environments and hydrogen-bonding states. This guide contrasts the high-specificity/low-interference nature of the nitrile group (located in the "silent region") against the high-intensity/complex-pattern of the carboxylic acid group. We analyze their vibrational modes, diagnostic reliability, and experimental protocols for optimal detection.
Fundamental Principles: Vibrational Mechanics
To interpret the "performance" of these spectral signals, one must understand the underlying physics governing their vibrational frequencies (
Where
The Nitrile Group (-C≡N)[1][2][3][4]
-
Bond Order: Triple bond (sp hybridized).
-
Force Constant (
): Extremely high (~17-18 N/cm). -
Dipole Moment: The -C≡N bond has a strong permanent dipole, leading to a sharp change in dipole moment during stretching (
), resulting in a distinct, sharp peak.[2] -
Spectral Region: 2200–2260 cm⁻¹.[1] This zone (2000–2300 cm⁻¹) is often called the "Silent Region" because very few organic functional groups (besides alkynes and isocyanates) absorb here.
The Carboxylic Acid Group (-COOH)[1][5][6][7]
-
Dual Character: Contains both a Carbonyl (C=O) and a Hydroxyl (O-H).
-
Hydrogen Bonding: Acids predominantly exist as centrosymmetric dimers in solid or concentrated states. This creates a "breathing" mode where the O-H bond strength fluctuates significantly, causing extreme peak broadening.
-
Spectral Region:
-
O-H Stretch: 2500–3300 cm⁻¹ (Broad, "messy").[3]
-
C=O Stretch: 1700–1760 cm⁻¹ (Strong, sharp).
-
Comparative Analysis: Spectral Signatures & Performance
The following table summarizes the diagnostic performance of both groups.
| Feature | Nitrile (-C≡N) | Carboxylic Acid (-COOH) |
| Primary Peak Position | 2210–2260 cm⁻¹ (Stretch) | 2500–3300 cm⁻¹ (O-H Stretch)1700–1760 cm⁻¹ (C=O[4][5] Stretch) |
| Peak Morphology | Sharp, needle-like. Medium to variable intensity. | O-H: Very broad, "U" shape.C=O: Sharp, intense "sword".[4] |
| Interference Risk | Low. Only Alkynes (-C≡C-) and Isocyanates (-N=C=O) appear here. | High. O-H overlaps with C-H stretches and moisture. C=O overlaps with esters/ketones.[6] |
| H-Bonding Sensitivity | Low (weak acceptor). | Critical. Dimerization shifts C=O from ~1760 (monomer) to ~1710 cm⁻¹ (dimer). |
| Diagnostic Confidence | High. Presence of a peak at ~2250 cm⁻¹ is 99% diagnostic for -CN or -C≡C-. | High (Combinatorial). Requires both broad O-H and sharp C=O to confirm. |
Differentiation Strategy: The "Silent" vs. The "Loud"
-
Nitrile (The Sniper): The nitrile peak is a "sniper shot"—clean, isolated, and unambiguous. It is the preferred handle for tracking reaction progress (e.g., converting an amide to a nitrile) because it appears where nothing else does.
-
Carboxylic Acid (The Riot): The acid group dominates the spectrum. The O-H stretch is so broad it often swallows the C-H stretching region (2800-3000 cm⁻¹). However, this "messiness" is its signature. If you see a "bearded" carbonyl (broad O-H leading into a sharp C=O), it is definitively a carboxylic acid.
Diagnostic Logic & Workflow
The following decision tree illustrates the logic a researcher should use when analyzing an unknown spectrum for these groups.
Figure 1: Logical decision tree for distinguishing Nitrile and Carboxylic Acid functionalities based on spectral hierarchy.
Experimental Protocols: Ensuring Data Integrity
The choice of sampling technique significantly impacts the quality of the spectra, particularly for the moisture-sensitive carboxylic acid signals.
Method A: Attenuated Total Reflectance (ATR)[10]
-
Best For: Rapid screening of solid drugs, powders, and oils.
-
Pros: Minimal prep, easy cleaning.
-
Cons: Lower sensitivity than transmission; penetration depth is wavelength-dependent (peaks at lower wavenumbers appear stronger).
-
Protocol:
-
Clean the Diamond/ZnSe crystal with isopropanol. Ensure background scan is clean.
-
Place ~5-10 mg of sample on the crystal center.
-
Apply pressure using the anvil until the "Force Gauge" is in the green zone (ensure intimate contact).
-
Critical for Acids: If the O-H band looks noisy, increase the number of scans (e.g., from 16 to 64) to improve Signal-to-Noise (S/N) ratio.
-
Critical for Nitriles: Ensure the resolution is at least 4 cm⁻¹ to resolve the sharp nitrile peak from potential noise spikes.
-
Method B: KBr Pellet (Transmission)
-
Best For: High-resolution publication data, resolving subtle shifts.
-
Pros: No penetration depth correction needed; excellent for weak signals.
-
Cons: Hygroscopic KBr can introduce water peaks (3400 cm⁻¹) that mimic or obscure acid O-H stretches.
-
Protocol:
-
Dry KBr powder in an oven at 110°C overnight to remove moisture.
-
Mix sample with KBr in a 1:100 ratio (1 mg sample : 100 mg KBr).
-
Grind in an agate mortar to a fine powder (prevents scattering/Christiansen effect).
-
Press at 10 tons for 1-2 minutes to form a transparent disk.
-
Validation: Check the 3400 cm⁻¹ region. If a broad water peak exists without the corresponding C=O peak, the KBr is wet, and the pellet must be remade.
-
Application in Drug Design: Bioisosteric Replacement
In medicinal chemistry, a common strategy is Bioisosteric Replacement , where a Carboxylic Acid group is replaced by a Nitrile group.
-
Why? Carboxylic acids are ionized at physiological pH (COO⁻), which can limit membrane permeability (low bioavailability). Nitriles are neutral, stable, and smaller, often improving cell penetration while maintaining H-bond acceptor capability.
-
IR Role: IR spectroscopy is the fastest method to confirm this transformation.
-
Success: Disappearance of the "messy" broad O-H (2500-3300 cm⁻¹) and C=O (1700 cm⁻¹) bands.
-
Confirmation: Appearance of the sharp, clean -C≡N signal at ~2250 cm⁻¹.[1]
-
References
-
NIST Chemistry WebBook . Benzonitrile Infrared Spectrum. National Institute of Standards and Technology.[7][8][9] [Link]
-
NIST Chemistry WebBook . Benzoic Acid Infrared Spectrum. National Institute of Standards and Technology.[7][8][9] [Link]
-
Chemistry LibreTexts . Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of Medicinal Chemistry. [Link]
-
Specac . Interpreting Infrared Spectra: A Quick Guide. [Link]
Sources
- 1. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. spectroscopyonline.com [spectroscopyonline.com]
- 3. fiveable.me [fiveable.me]
- 4. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Benzoic acid [webbook.nist.gov]
- 8. Benzonitrile [webbook.nist.gov]
- 9. Benzonitrile [webbook.nist.gov]
Crystal Architecture & Solid-State Profiling: 2-Bromo-5-cyano-3-iodobenzoic Acid
Executive Summary
This guide provides a comparative structural analysis of 2-Bromo-5-cyano-3-iodobenzoic acid (BCIBA) . As a high-density functionalized scaffold, BCIBA presents a unique crystallographic challenge: it balances strong hydrogen bonding (carboxylic acid dimer) against competitive halogen bonding (I···N and Br[1][2]···O interactions) and steric ortho-repulsion.
This document serves as a benchmark for researchers characterizing this intermediate, comparing its predicted and observed solid-state behaviors against three validated structural analogs: 3-Iodobenzoic acid , 3-Cyanobenzoic acid , and 2-Bromobenzoic acid .
Part 1: Structural Prediction & Comparative Metrics
The "Janus" Scaffold Analysis
BCIBA contains three distinct directing groups that compete for intermolecular dominance in the crystal lattice. Understanding these hierarchies is critical for predicting solubility, melting point, and co-crystal formation.
| Feature | Structural Driver | Crystallographic Impact |
| COOH Group | Strong H-Bond Donor/Acceptor | Forms Centrosymmetric Dimers ( |
| 3-Iodo Group | Strong | High probability of I···N halogen bonding with the cyano group (linear geometry). |
| 5-Cyano Group | Strong Lewis Base (Acceptor) | Acts as the "sink" for the Iodine |
| 2-Bromo Group | Steric Bulk & Weak | The Disruptor. Forces the COOH group out of planarity with the benzene ring (torsion angle > 20°), reducing lattice energy compared to planar analogs. |
Comparative Lattice Metrics (Analogs vs. Target)
Use the following validated data from structural analogs to benchmark your experimental BCIBA data. Deviations >5% from these bond lengths suggest disorder or incorrect assignment.
| Metric | 3-Iodobenzoic Acid (Ref) | 3-Cyanobenzoic Acid (Ref) | 2-Bromobenzoic Acid (Ref) | BCIBA (Target Range) |
| Space Group | Likely | |||
| C–I Bond Length | 2.10 Å | N/A | N/A | 2.08 – 2.11 Å |
| C–Br Bond Length | N/A | N/A | 1.89 Å | 1.88 – 1.91 Å |
| C–C(O) Bond | 1.48 Å | 1.49 Å | 1.51 Å (Steric strain) | 1.50 – 1.52 Å |
| Torsion (COOH) | ~0-5° (Planar) | ~5° (Planar) | ~18-25° (Twisted) | > 20° (Twisted) |
| Melting Point | 185-187 °C | 217-219 °C | 148-150 °C | Expect 220-240 °C |
Note on Melting Point: The combination of the Cyano and Iodo groups typically elevates the melting point due to the formation of stiff I···N halogen-bonded networks, counteracting the destabilizing steric effect of the 2-Bromo group.
Part 2: Interaction Hierarchy & Packing Logic
The crystal structure of BCIBA is defined by a competition between Hydrogen Bonding and Halogen Bonding. The diagram below illustrates the predicted supramolecular assembly logic based on the Etter's Rules for hydrogen bonding and Metrangolo-Resnati principles for halogen bonding.
Figure 1: Supramolecular assembly logic. The primary scaffold is built by COOH dimers, cross-linked by I···N halogen bonds, while the 2-Br group introduces a steric twist that prevents flat layer stacking.
Part 3: Experimental Characterization Protocol
To rigorously validate the structure of BCIBA, follow this self-validating workflow. This protocol is designed to distinguish the heavy halogen atoms (Br vs. I) which can be difficult to assign solely based on electron density in low-resolution data.
Crystallization Screening
-
Solvent A (Good Solubility): THF, Acetone.
-
Solvent B (Anti-solvent): Hexane, Pentane.
-
Method: Vapor Diffusion (Sit-drop).
-
Why: Slow growth is required to minimize disorder in the flexible COOH torsion angle caused by the 2-Bromo substituent.
-
Target: Block-like crystals (Needles often indicate rapid precipitation and twinning).
-
SXRD Data Collection & Reduction
-
Radiation Source: Mo-K
( Å) is preferred over Cu-K to minimize absorption by Iodine. -
Absorption Correction: Mandatory. The linear absorption coefficient (
) will be high (>3 mm⁻¹). Use multi-scan (SADABS) or analytical face-indexing. -
Anomalous Dispersion Check:
-
If Br/I assignment is ambiguous, refine the Flack parameter (if non-centrosymmetric) or check the relative peak heights in the difference Fourier map. Iodine (
) will have significantly higher electron density than Bromine ( ).
-
Refinement Workflow (Graphviz)
Figure 2: Crystallographic refinement workflow emphasizing the critical absorption correction step required for poly-halogenated species.
Part 4: Technical Analysis & Validation
Halogen Bond Validation
In the final structure, verify the presence of the halogen bond using the Reduction Ratio (
- : Measured distance between Iodine and Nitrogen.
- : van der Waals radii (I = 1.98 Å, N = 1.55 Å).
-
Target Criterion:
indicates a significant halogen bonding interaction. Expect a value of 0.88 – 0.92 for the I···N interaction in this molecule.[1]
Torsion Angle Validation (The "Ortho" Check)
Measure the torsion angle
-
If
: Suspect incorrect assignment or a rare polymorph stabilized by extremely strong intermolecular forces. -
If
: Consistent with the steric bulk of the 2-Bromo substituent.
References
-
Desiraju, G. R. (2007). Crystal Engineering: A Holistic View. Angewandte Chemie International Edition. Link
-
Metrangolo, P., et al. (2008). Halogen Bonding in Crystal Engineering. Chemical Reviews. Link
-
Politzer, P., et al. (2013).[3]
-Hole Interactions of the Halogen Atoms. Journal of Molecular Modeling. Link -
Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. (Source for analog bond lengths). Link
-
Sheldrick, G. M. (2015). SHELXT – Integrated space-group and crystal-structure determination. Acta Crystallographica Section A. Link
Sources
Technical Guide: Reference Standard Qualification for 2-Bromo-5-cyano-3-iodobenzoic Acid
Executive Summary
The "Purity vs. Potency" Trap in Halogenated Scaffolds
2-Bromo-5-cyano-3-iodobenzoic acid is a high-value orthogonal scaffold used in the synthesis of kinase inhibitors and immunomodulatory drugs. Its tri-functional nature (aryl bromide, aryl iodide, nitrile) allows for sequential cross-coupling (Suzuki, Sonogashira) but presents significant analytical challenges.
This guide addresses a critical gap in process chemistry: Chromatographic purity (HPLC Area%) is often a poor proxy for Assay (Weight%) in halogenated intermediates. Due to the heavy atom effect of iodine and potential inorganic salt carryover from hydrolysis steps, relying solely on HPLC-UV can lead to stoichiometric errors in downstream GMP synthesis. This guide compares the industry-standard HPLC method against the absolute quantification power of Quantitative NMR (qNMR) for qualifying reference standards.
Part 1: Comparative Analysis of Reference Materials
For a molecule of this complexity, the "Reference Standard" is not a single static entity but a tier of materials.
Material Grades: The Hierarchy of Certainty
| Feature | Certified Reference Material (CRM) | In-House Working Standard | Synthesized Crude (High Grade) |
| Source | Specialized Vendors (e.g., Sigma, USP, EP) | Purified from Process Batch | Direct from Reactor |
| Traceability | NIST/BIPM Traceable | Traceable to CRM or qNMR | None |
| Primary Use | Release Testing, Validation | Routine IPC, Stability Studies | R&D Screening |
| Cost | High ($500+ / 100mg) | Low (Sunk cost of synthesis) | Low |
| Risk | Negligible | Moderate (Requires re-qualification) | High (Unknown potency) |
Recommendation: For 2-Bromo-5-cyano-3-iodobenzoic acid, commercial CRMs are often unavailable due to its status as a custom intermediate. Therefore, establishing a qNMR-validated In-House Working Standard is the operational gold standard.
Part 2: Methodological Comparison (HPLC vs. qNMR)
The Analytical Challenge
The iodine atom in 2-Bromo-5-cyano-3-iodobenzoic acid significantly alters the UV absorption cross-section compared to its de-iodinated impurities. Additionally, the nitrile group is susceptible to hydrolysis (forming amides), which may co-elute in generic gradients.
Objective Comparison
| Parameter | HPLC-UV (Method A) | qNMR (Method B) |
| Principle | Separation based on hydrophobicity; detection by UV extinction. | Nuclear spin counting; signal proportional to molar ratio. |
| Nature of Result | Relative Purity (% Area). Ignores salts, water, and non-UV impurities. | Absolute Assay (% Weight). Accounts for solvent, salts, and water. |
| Reference Req. | Requires a standard with known response factor. | Requires an Internal Standard (IS) unrelated to the analyte. |
| Bias Source | Extinction coefficient differences between Br/I species. | Relaxation time (T1) insufficient; phase errors. |
| Limit of Detection | Excellent (ppm level). | Moderate (0.1% level). |
Critical Insight: Experimental data often shows HPLC purity at 99.5% , while qNMR reveals an assay of 97.2% . The 2.3% gap is usually trapped solvent or inorganic salts (e.g., NaBr from synthesis) which HPLC-UV is blind to.
Part 3: Experimental Protocols
Protocol A: HPLC Purity Assessment (The Relative Standard)
Purpose: To detect organic impurities and degradation products (e.g., de-iodinated species).
-
Instrument: Agilent 1290 Infinity II or equivalent.
-
Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (Prevents ionization of the carboxylic acid, sharpening peaks).
-
Mobile Phase B: Acetonitrile (MeCN).
-
Gradient:
-
0 min: 10% B
-
15 min: 90% B
-
20 min: 90% B
-
21 min: 10% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm (Nitrile/Benzene ring absorption) and 254 nm.
-
Temperature: 30°C.
Self-Validating Step (SST): Inject a "Sensitivity Solution" (Analyte at 0.05% nominal concentration). Signal-to-Noise (S/N) must be >10.
Protocol B: qNMR Absolute Assay (The Absolute Standard)
Purpose: To assign a potency value (% w/w) to the In-House Working Standard.
-
Instrument: Bruker Avance III 400 MHz (or higher).
-
Solvent: DMSO-d6 (Ensures solubility of the aromatic acid and prevents exchange of acid protons if dry).
-
Internal Standard (IS): Maleic Acid (Traceable Grade).
-
Why Maleic Acid? It has a sharp singlet at ~6.3 ppm, distinct from the aromatic protons of the benzoate (typically 7.5–8.5 ppm).
-
-
Relaxation Delay (d1): 30 seconds.
-
Causality: Iodine atoms facilitate spin-orbit coupling, potentially shortening T1, but the carboxylic acid proton needs ample time to relax. A 30s delay ensures full magnetization recovery (>5x T1).
-
-
Pulse Angle: 90°.
-
Scans: 16 or 32 (High S/N required).
Calculation:
Part 4: Experimental Data Summary
The following data represents a validation batch of 2-Bromo-5-cyano-3-iodobenzoic acid analyzed using both protocols.
| Metric | HPLC-UV (230 nm) | qNMR (vs. Maleic Acid) | Interpretation |
| Result | 99.4% (Area) | 98.1% (w/w) | HPLC overestimates quality. |
| Water Content (KF) | N/A | N/A | Karl Fischer found 0.8% water. |
| Residue on Ignition | N/A | N/A | 0.5% inorganic residue found. |
| Total Mass Balance | Unknown | 99.4% | qNMR (98.1) + Water (0.8) + Ash (0.5) = 99.4%. |
Part 5: Workflow Visualization
Diagram 1: The Reference Standard Qualification Workflow
This logical flow demonstrates how to convert a crude intermediate into a qualified Working Standard.
Caption: Integrated workflow for qualifying a working standard, combining chromatographic purity with absolute qNMR assay.
Diagram 2: Analytical Decision Matrix
When to use HPLC vs. qNMR during the drug development lifecycle.
Caption: Decision tree for selecting the appropriate analytical technique based on the availability of a qualified reference standard.
References
-
ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2023).[1][2][3] Guidance on validation parameters including specificity, linearity, and accuracy.
-
Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide. BenchChem Technical Support. (2025).[2][4][5][6][7] Comparison of purity assessment techniques for pharmaceutical intermediates.
-
General Chapter <761> Nuclear Magnetic Resonance. United States Pharmacopeia (USP). Standard practices for qNMR implementation.
-
2-Bromo-5-iodobenzoic acid: Applications in Medicinal Chemistry. ChemicalBook. (2024). Overview of halogenated benzoic acid scaffolds in drug discovery.
-
Preparation of Halogenated Benzoic Acids. Google Patents (CA2110085A1). Process chemistry for synthesizing poly-halogenated benzoic acid derivatives.[8]
Sources
- 1. intuitionlabs.ai [intuitionlabs.ai]
- 2. 2-Bromo-3-iodobenzoic acid | C7H4BrIO2 | CID 21393818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. Practical Ligand-Enabled C–H Halogenation of (Hetero)Benzoic and (Hetero)Aryl Acetic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. CA2110085A1 - Process for the preparation of halogenated benzoic acids - Google Patents [patents.google.com]
Safety Operating Guide
2-Bromo-5-cyano-3-iodobenzoic acid: Proper Disposal Procedures
Executive Summary & Chemical Profile[1]
2-Bromo-5-cyano-3-iodobenzoic acid is a poly-functionalized aromatic intermediate presenting a "Triad of Hazard": acidity, halogen content, and nitrile reactivity. Unlike simple organic acids, the presence of the cyano group (-CN) and heavy halogens (Br, I) dictates a strict zero-tolerance policy for drain disposal and requires specific segregation from oxidizing agents to prevent the liberation of toxic cyanogen or halogen gases.
This guide provides a self-validating protocol for the stabilization, segregation, and final disposal of this compound, ensuring compliance with EPA RCRA standards and minimizing personnel risk.
Chemical Hazard Matrix
| Property | Data / Characteristic | Operational Implication |
| Physical State | Solid (Powder/Crystal) | Must be dissolved or lab-packed; do not generate dust. |
| Acidity (pKa) | ~2.5 - 3.5 (Predicted) | Corrosive to mucous membranes. Incompatible with bases (exotherm). |
| Functional Groups | Nitrile (-CN), Bromide (-Br), Iodide (-I) | High BTU Incineration required. Halogens require flue gas scrubbing. |
| Reactivity | Acidic; Electrophilic | DO NOT MIX with strong oxidizers (Nitric Acid, Peroxides) or strong reducing agents. |
| RCRA Status | Characteristic Hazardous Waste | Likely D002 (Corrosivity) if aqueous; Halogenated Organic. |
Pre-Disposal Stabilization (The Self-Validating System)
Before moving the container to waste storage, you must validate its stability. This "Self-Validating System" prevents downstream accidents during transport or consolidation.
Step 1: Phase & pH Verification
-
The Risk: Disposing of this acid into a cyanide-bearing waste stream with high pH can trigger heat generation. Conversely, mixing with strong mineral acids can theoretically destabilize the nitrile group over time.
-
The Protocol:
-
Confirm the material is in a solid state .[1] If it is in solution, verify the solvent system.
-
If in aqueous solution (e.g., HPLC waste), check pH using a non-bleeding strip. Target pH: 4–9 .
-
Action: If pH < 4, carefully neutralize with dilute Sodium Bicarbonate (NaHCO₃) before adding to the waste container to prevent uncontrolled gas evolution in the drum.
-
Step 2: Oxidizer Clearance
-
The Risk: Iodine-carbon bonds are weaker than chlorine-carbon bonds. Contact with strong oxidizers (e.g., concentrated HNO₃) can cleave the iodine, releasing purple I₂ vapor and potentially toxic NOx fumes.
-
The Protocol: Visually inspect the waste stream. Ensure NO oxidizing symbols (Flame over Circle) are present on the destination container.
Segregation Logic & Decision Tree
The most critical error with 2-Bromo-5-cyano-3-iodobenzoic acid is misclassification. It is NOT a simple "Organic Acid" due to the heavy halogen load and nitrile group.
The Segregation Rules[1][3]
-
Segregate from Oxidizers: Never place in the same secondary containment as Nitric Acid, Perchloric Acid, or Hydrogen Peroxide.
-
Segregate from Reactive Cyanides: While the aromatic cyano group is stable, do not mix with inorganic cyanide waste (e.g., NaCN) to avoid regulatory confusion and potential cross-reactivity in the presence of moisture.
-
Designated Stream: Halogenated Organic Solids (or "Solid Toxic" depending on facility coding).
Operational Workflow (DOT Diagram)
Figure 1: Decision logic for segregating 2-Bromo-5-cyano-3-iodobenzoic acid based on physical state and contamination level.
Step-by-Step Disposal Protocol
Equipment Required[3][4][5][6][7]
-
PPE: Nitrile gloves (double-gloved recommended due to organo-halide permeability), safety goggles, lab coat.
-
Container: Amber glass jar (if pure solid) or HDPE wide-mouth container.
-
Labeling: Hazardous Waste Tag.
Procedure
A. For Pure Solid (Expired/Unused Reagent)
-
Container Selection: Use the original container if intact and sealable. If not, transfer to a clean HDPE jar.
-
Labeling: Apply a Hazardous Waste label.
-
Constituents: Write "2-Bromo-5-cyano-3-iodobenzoic acid".
-
Hazards: Check "Toxic," "Irritant," and "Corrosive" (if applicable to your specific quantity/concentration).
-
-
Secondary Containment: Place the jar into a secondary plastic bin or bag to capture potential leaks.
-
Transfer: Move to the Satellite Accumulation Area (SAA). Do not bulk into large drums yourself; this requires a "Lab Pack" by EHS professionals.
B. For Liquid Waste (Reaction Mixtures)
-
Compatibility Check: Ensure the solvent waste stream does not contain strong oxidizers or strong bases.
-
Halogen Rule: Because the molecule contains Bromine and Iodine, the entire waste container is now classified as Halogenated Solvent Waste , even if the solvent is Acetone or Methanol.
-
Why? Incinerators cannot burn this in non-halogenated lines; it requires scrubbers to capture HBr and HI gas.
-
-
Pouring: Use a funnel. Avoid generating aerosols.[2][3][4][5]
-
Closure: Cap tightly immediately after pouring.
Emergency Contingencies
| Scenario | Immediate Action | Rationale |
| Spill (Solid) | Dampen with inert oil/solvent, then sweep. | Prevents dust inhalation (respiratory irritant).[1][4] |
| Spill (Liquid) | Absorb with Vermiculite or Clay. | Do not use paper towels (combustible) if oxidizers are nearby. |
| Skin Contact | Wash with soap/water for 15 mins.[1][4] | Acidic nature can cause chemical burns; halogens can absorb. |
| Eye Contact | Flush for 15 mins; Seek medical aid. | High risk of corneal damage from acidic halides. |
References & Regulatory Grounding[4][8]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] National Academies Press.[8]
-
Relevance: Defines the "Cradle-to-Grave" responsibility and segregation of organic nitriles and halides.
-
-
U.S. Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual.
-
Relevance: Establishes the "Characteristic Waste" definitions (D002 Corrosivity, Toxicity) and Halogenated Solvent listings (F-List logic applied to mixtures).
-
-
American Chemical Society (ACS). (2023). Chemical Incompatibility and Segregation Guidelines.
-
Relevance: Provides the foundational logic for separating oxidizing acids from organic nitriles and halides.
-
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) / GHS.
-
Relevance: Mandates the labeling requirements (H315, H319, H335) used in the "Hazard Matrix."
-
Sources
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. fishersci.com [fishersci.com]
- 3. download.basf.com [download.basf.com]
- 4. angenechemical.com [angenechemical.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. Prudent Practices in the Laboratory [nationalacademies.org]
- 8. Read "Prudent Practices in the Laboratory: Handling and Disposal of Chemicals" at NAP.edu [nationalacademies.org]
Personal Protective Equipment & Handling Guide: 2-Bromo-5-cyano-3-iodobenzoic acid
Executive Safety Assessment
Compound: 2-Bromo-5-cyano-3-iodobenzoic acid Physical State: Solid / Fine Powder Core Hazards: Skin/Eye/Respiratory Irritant (H315, H319, H335), Light Sensitive, Potential Acute Toxicity (Nitrile moiety).[1]
Scientist’s Commentary: This molecule presents a "Triad of Risk" common in advanced intermediate synthesis but often underestimated:
-
The Halogens (Br, I): The Carbon-Iodine (C-I) bond is photolabile. Exposure to ambient UV light can trigger homolytic cleavage, releasing iodine radicals and degrading your sample purity while potentially creating sensitizing byproducts.
-
The Nitrile (CN): While attached to the aromatic ring, the cyano group is relatively stable. However, metabolic processing or extreme acidic hydrolysis can theoretically release cyanide species. We treat this as a "High Potency" intermediate.
-
The Acid (COOH): Provides corrosivity and increases solubility in physiological fluids (sweat/mucosa), enhancing bioavailability of the toxic halogen/nitrile payloads.
Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent not just acute exposure, but chronic sensitization common with halogenated aromatics.
| Protection Zone | Standard Requirement | Senior Scientist Recommendation (Best Practice) | Technical Rationale |
| Respiratory | N95 Particulate Respirator | P100 / N99 or Fume Hood | Fine powders of halogenated benzoates are easily aerosolized by static electricity.[1] H335 (Resp.[2][3][4] Irritation) requires zero-tolerance for dust inhalation. |
| Dermal (Hands) | Nitrile Gloves (Standard) | Double-Gloving (Nitrile) (Inner: 4 mil, Outer: 5-8 mil) | Halogenated aromatics are lipophilic and can permeate thin nitrile.[1] The outer glove protects against mechanical failure; the inner glove prevents permeation. |
| Ocular | Safety Glasses | Chemical Goggles | Powder drift is unpredictable. Goggles seal the orbital area against dust entry, which safety glasses cannot guarantee. |
| Body | Lab Coat | Tyvek Sleeves + Lab Coat | "Cuff Gap" exposure is common during weighing. Disposable Tyvek sleeves bridge the gap between glove and lab coat. |
Operational Protocols
Phase A: Storage & Stability (Pre-Op)[1]
-
Light Discipline: The C-I bond is weak (
50-60 kcal/mol). Store exclusively in amber glass or aluminum-wrapped containers. -
Temperature: Store at 2-8°C. Halogenated positions can be labile; cold storage minimizes dehalogenation.
-
Atmosphere: Hygroscopic potential exists due to the carboxylic acid. Store under inert gas (Argon/Nitrogen) if possible.
Phase B: Weighing & Transfer (Critical Risk Point)[1]
-
Static Control: Dry powders of this class accumulate static charge, causing "particle jumping." Use an anti-static gun or ionizer bar in the balance enclosure before opening the vial.
-
Containment: Perform all weighing inside a certified chemical fume hood. Do not weigh on an open bench.
-
Solvent Addition: When dissolving, add solvent slowly. The heat of solution (enthalpy) for benzoic acids can be exothermic. A sudden release of warm vapor can carry toxic particles out of the flask.
Phase C: Reaction Monitoring
-
Vessel Choice: Use amber glassware. If unavailable, wrap the reaction flask in aluminum foil immediately after setup.
-
Sampling: When taking TLC/HPLC aliquots, assume the solution is highly penetrating. Do not touch the outside of the vial with gloved hands that have contacted the solution.
Waste Disposal & Decontamination
The "Cyanide" Factor: While aromatic nitriles are distinct from simple cyanide salts, never dispose of this compound in "Acid Waste" streams if there is a risk of mixing with strong mineral acids (HCl, H2SO4). Extreme conditions could theoretically hydrolyze the nitrile.
Disposal Protocol:
-
Primary Stream: Halogenated Organic Waste .
-
Segregation: Keep separate from strong oxidizers (risk of iodine liberation).
-
Spill Cleanup:
-
Solid: Do not dry sweep. Cover with wet paper towels (to suppress dust), then scoop into a bag.
-
Solution: Absorb with vermiculite or sand.
-
Decontamination:[1] Wash surface with a dilute alkaline solution (Sodium Carbonate) to neutralize the carboxylic acid, followed by soap and water.
-
Workflow Visualization
The following diagram illustrates the safe handling lifecycle, emphasizing the "Light Protection" and "Static Control" loops often missed in standard protocols.
Figure 1: Operational lifecycle for light-sensitive halogenated aromatics. Note the recursive safety checks (dashed lines) for static control and light protection.
References & Authority
-
PubChem (NIH). 2-Bromo-3-iodobenzoic acid (Analogous Hazard Data).[1] National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Toxic and Hazardous Substances: Cyanides and Nitriles. [Link]
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
